molecular formula C11H13NO4S2 B1305374 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid CAS No. 408360-05-4

3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Cat. No.: B1305374
CAS No.: 408360-05-4
M. Wt: 287.4 g/mol
InChI Key: QMMCDUMVSRECJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4S2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c1-8-2-4-9(5-3-8)18(15,16)12-6-7-17-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMCDUMVSRECJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389376
Record name 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408360-05-4
Record name 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid: Core Chemical Properties and Applications

Introduction

This compound is a heterocyclic organic compound featuring a thiazolidine ring system. This molecule integrates three key functional moieties: a saturated thiazolidine heterocycle, a carboxylic acid group at the 2-position, and a protective p-toluenesulfonyl (tosyl) group on the nitrogen atom. The presence of the tosyl group imparts significant stability and unique electronic characteristics to the molecule, while the chiral center at the C2 position, adjacent to the carboxylic acid, makes it a valuable building block in stereoselective synthesis. This guide offers a detailed exploration of its chemical properties, synthesis, and applications, tailored for researchers and professionals in organic synthesis and drug development. The thiazolidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active agents, including antimicrobial and antidiabetic drugs.[1][2]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is fundamental to exploring its chemical behavior and potential applications.

Nomenclature and Identifiers:

  • Systematic Name: this compound

  • Common Synonyms: 3-Tosylthiazolidine-2-carboxylic acid, N-Tosyl-thiazolidine-2-carboxylic acid

  • CAS Number: 408360-05-4[3]

  • Molecular Formula: C₁₁H₁₃NO₄S₂[3][4]

  • Molecular Weight: 287.36 g/mol [3][4][5]

Molecular Structure:

The structure consists of a five-membered thiazolidine ring where the nitrogen atom is substituted with a tosyl group. A carboxylic acid is attached to the carbon atom (C2) situated between the nitrogen and sulfur atoms.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A 1. Dissolve Thiazolidine-2-carboxylic acid in aqueous base (e.g., NaOH) B 2. Add p-Toluenesulfonyl Chloride solution dropwise at 0-5 °C A->B Vigorous Stirring C 3. Acidify with HCl to pH ~2 to precipitate product B->C After reaction completion (TLC) D 4. Filter the solid product C->D E 5. Wash with cold water and nonpolar solvent D->E F 6. Recrystallize for purity E->F

Sources

An In-depth Technical Guide to 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid (CAS 408360-05-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid, a molecule of interest within the broader class of thiazolidine derivatives. Given the limited publicly available data on this specific compound, this document synthesizes information from related structures and established chemical principles to offer a robust and scientifically grounded perspective. We will delve into its chemical identity, a plausible synthetic route, its predicted physicochemical and spectroscopic properties, and its potential biological significance, providing a valuable resource for researchers exploring this and similar chemical entities.

Introduction and Significance

This compound belongs to the family of N-sulfonylated thiazolidine carboxylic acids. The core of this molecule is a thiazolidine ring, a saturated five-membered heterocycle containing both sulfur and nitrogen atoms.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][3] The thiazolidine ring is notably present in the structure of penicillin.[2]

The molecule is further functionalized with a carboxylic acid group at the 2-position and a p-toluenesulfonyl (tosyl) group on the nitrogen atom. The tosyl group is a common protecting group for amines in organic synthesis and is also known to be a pharmacophore in various biologically active compounds, including certain anticancer agents. The combination of the thiazolidine-2-carboxylic acid core with an N-tosyl group suggests potential for this molecule as a chiral building block in the synthesis of more complex bioactive molecules or as a research tool for exploring the biological roles of this class of compounds.

Physicochemical Properties

PropertyValueSource
CAS Number 408360-05-4[4]
Molecular Formula C₁₁H₁₃NO₄S₂[4]
Molecular Weight 287.36 g/mol [4]
Appearance Predicted to be a white to off-white solidInferred
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcoholsInferred

Plausible Synthesis Pathway

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the literature. However, a plausible and scientifically sound two-step synthesis can be proposed based on well-established reactions for the formation of the thiazolidine ring and the N-sulfonylation of secondary amines.

The proposed synthesis begins with the condensation of L-cysteine with formaldehyde to form the thiazolidine-2-carboxylic acid core. This is a classic method for the preparation of this heterocyclic system.[5] The secondary amine of the resulting thiazolidine ring is then sulfonated using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a suitable base to yield the final product.

Synthetic Pathway cysteine L-Cysteine thiazolidine Thiazolidine-2-carboxylic acid cysteine->thiazolidine Condensation formaldehyde Formaldehyde formaldehyde->thiazolidine final_product 3-(Toluene-4-sulfonyl)- thiazolidine-2-carboxylic acid thiazolidine->final_product N-Sulfonylation tosyl_chloride p-Toluenesulfonyl chloride tosyl_chloride->final_product

A plausible two-step synthesis of the target molecule.
Hypothetical Experimental Protocol:

Step 1: Synthesis of Thiazolidine-2-carboxylic acid

  • To a solution of L-cysteine (1 eq.) in a mixture of water and a suitable alcohol (e.g., ethanol) at room temperature, add an aqueous solution of formaldehyde (1.1 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield thiazolidine-2-carboxylic acid.

Step 2: Synthesis of this compound

  • Dissolve thiazolidine-2-carboxylic acid (1 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, and cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.5 eq.), to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Predicted Spectroscopic Characterization

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure of the molecule and data from analogous N-tosylated amino acids.[6][7]

  • ¹H NMR:

    • Aromatic protons of the tosyl group would appear as two doublets in the range of δ 7.3-7.9 ppm.

    • The methyl protons of the tosyl group would be a singlet around δ 2.4 ppm.

    • The proton at the 2-position of the thiazolidine ring would likely be a singlet or a multiplet in the region of δ 4.5-5.0 ppm.

    • The methylene protons of the thiazolidine ring would appear as multiplets in the range of δ 3.0-4.0 ppm.

    • The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid would be expected in the region of δ 170-175 ppm.

    • Aromatic carbons of the tosyl group would appear between δ 127-145 ppm.

    • The carbon at the 2-position of the thiazolidine ring would likely be in the range of δ 60-70 ppm.

    • The methylene carbons of the thiazolidine ring would be expected in the upfield region of the spectrum.

    • The methyl carbon of the tosyl group would be around δ 21 ppm.

  • IR Spectroscopy:

    • A broad absorption band for the O-H stretch of the carboxylic acid would be expected around 2500-3300 cm⁻¹.

    • A sharp, strong absorption for the C=O stretch of the carboxylic acid would be present around 1700-1725 cm⁻¹.

    • Characteristic strong absorptions for the S=O stretches of the sulfonyl group would be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

    • C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule would also be present.

  • Mass Spectrometry:

    • The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at m/z 287 or 288, respectively.

    • Characteristic fragmentation patterns would include the loss of the carboxylic acid group, the tosyl group, and cleavage of the thiazolidine ring.

Potential Biological Activity and Applications

The biological profile of this compound has not been reported. However, based on the known activities of its constituent moieties, several potential areas of biological investigation can be proposed.

Biological Potential cluster_thiazolidine Thiazolidine Core cluster_tosyl N-Tosyl Group main_compound 3-(Toluene-4-sulfonyl)- thiazolidine-2-carboxylic acid antimicrobial Antimicrobial main_compound->antimicrobial anti_inflammatory Anti-inflammatory main_compound->anti_inflammatory anticancer Anticancer main_compound->anticancer antidiabetic Antidiabetic main_compound->antidiabetic enzyme_inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) main_compound->enzyme_inhibition receptor_antagonism Receptor Antagonism main_compound->receptor_antagonism

Potential biological activities based on structural motifs.
  • Antimicrobial and Antifungal Activity: Thiazolidine derivatives are well-known for their broad-spectrum antimicrobial and antifungal activities.[1] The specific substitution pattern of the target molecule could modulate this activity.

  • Anticancer Activity: Both the thiazolidine ring and the N-sulfonyl group are present in various anticancer agents. N-sulfonylated compounds, in particular, have been investigated as inhibitors of various enzymes implicated in cancer progression.

  • Enzyme Inhibition: The structural similarity of the thiazolidine-2-carboxylic acid moiety to the amino acid proline suggests that it could act as a proline mimetic and potentially inhibit proline-utilizing enzymes.

  • Synthetic Intermediate: This molecule, with its defined stereochemistry (if synthesized from L-cysteine) and multiple functional groups, is a promising chiral building block for the synthesis of more complex and potentially more potent pharmaceutical agents.

Conclusion

This compound is a molecule with significant potential for further research and development. While specific data on this compound is scarce, a comprehensive understanding of its likely properties and synthesis can be inferred from the rich chemistry of thiazolidine and N-sulfonylated compounds. This guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and potential biological applications of this and related molecules, encouraging further investigation into this promising area of medicinal chemistry.

References

  • Davis, F. A., & Ramachandar, T. (2010). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. ARKIVOC, 2010(8), 17-26.
  • Organic Syntheses Procedure. (n.d.). 2. Retrieved from [Link]

  • Fischer, E., & Lipschitz, W. (1915). Synthese von Polypeptiden. XL. Derivate des p-Toluolsulfons. Berichte der deutschen chemischen Gesellschaft, 48(1), 360-378.
  • Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Biological potential of thiazolidinedione derivatives of synthetic origin - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience, 12(3), 82.
  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (n.d.). Retrieved from [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - Pakistan Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2005049591A1 - Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof - Google Patents. (n.d.).

Sources

Introduction: The Significance of N-Tosyl-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-Tosyl-thiazolidine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

N-Tosyl-thiazolidine-2-carboxylic acid is a valuable heterocyclic compound that serves as a constrained analog of N-tosyl-proline. The incorporation of a thiazolidine ring introduces unique conformational rigidity and the presence of a sulfur atom, which can influence biological activity and molecular interactions. The N-tosyl group is a robust protecting group for the secondary amine, stable to a wide range of reaction conditions including acidic and oxidative environments, yet removable under specific reductive conditions. This makes the title compound a versatile building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and complex molecules with potential therapeutic applications.

This guide provides a comprehensive overview of the synthesis of N-Tosyl-thiazolidine-2-carboxylic acid from its precursor, thiazolidine-2-carboxylic acid, and details the analytical techniques required for its thorough characterization. The causality behind key experimental steps is explained to provide researchers with a deeper understanding of the protocol.

Part 1: Synthesis Pathway

The synthesis is typically approached as a two-stage process. First, the precursor, thiazolidine-2-carboxylic acid, is formed via the condensation of L-cysteine and an aldehyde (in this case, formaldehyde). The second and focal stage of this guide is the N-tosylation of the resulting secondary amine.

Stage 1: Synthesis of Thiazolidine-2-carboxylic acid (Precursor)

The initial step involves the nucleophilic condensation of L-cysteine with formaldehyde. The thiol group of cysteine attacks the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization where the amino group attacks the resulting iminium intermediate to form the stable five-membered thiazolidine ring. This reaction is well-documented and proceeds readily in aqueous or alcoholic media.[1]

Stage 2: N-Tosylation of Thiazolidine-2-carboxylic acid

This step involves the reaction of thiazolidine-2-carboxylic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This is a classic nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Reaction Scheme:

Mechanistic Considerations:

The nitrogen atom of the thiazolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This displaces the chloride ion, which is a good leaving group. A base is essential for the reaction to proceed to completion. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct. According to Le Châtelier's principle, removing a product (HCl) drives the equilibrium towards the formation of the desired N-tosylated product. Common bases for this transformation include pyridine, triethylamine, or aqueous sodium hydroxide in a Schotten-Baumann reaction. The use of pyridine is advantageous as it can also serve as the solvent.

Experimental Protocol: N-Tosylation

This protocol describes a robust method for the synthesis of N-Tosyl-thiazolidine-2-carboxylic acid.

Materials and Reagents:

  • Thiazolidine-2-carboxylic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Hydrochloric acid (HCl), concentrated and 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiazolidine-2-carboxylic acid (1.0 eq) in anhydrous pyridine (approx. 10-15 mL per gram of acid). Cool the flask in an ice bath to 0 °C.

    • Rationale: Cooling the reaction mixture controls the initial exothermicity of the reaction and minimizes potential side reactions. Pyridine acts as both the solvent and the acid scavenger.

  • Addition of Tosyl Chloride: To the stirred, cooled solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Rationale: A slight excess of TsCl ensures the complete consumption of the starting material. Slow, portion-wise addition is crucial to maintain temperature control.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Rationale: The extended reaction time at room temperature allows the reaction to proceed to completion. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up and Quenching: After completion, cool the reaction mixture again in an ice bath and slowly add 2M HCl to quench the reaction and neutralize the excess pyridine until the pH is approximately 1-2. A precipitate of the product should form.

    • Rationale: Acidification protonates the carboxylate group, rendering the product less soluble in the aqueous medium, and also protonates the pyridine, making it water-soluble for easier removal.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Rationale: Ethyl acetate is a suitable organic solvent for extracting the desired product, which is less polar than the protonated pyridine hydrochloride salt.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl (2 x 30 mL) to remove any remaining pyridine, followed by brine (1 x 30 mL).

    • Rationale: The acid wash ensures complete removal of the basic pyridine. The brine wash removes bulk water from the organic layer before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-Tosyl-thiazolidine-2-carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Thiazolidine-2-carboxylic acid in anhydrous Pyridine B Cool to 0 °C in ice bath A->B C Add p-Toluenesulfonyl Chloride (TsCl) portion-wise at < 5 °C B->C D Stir at room temperature for 12-18 hours C->D E Quench with 2M HCl to pH 1-2 D->E F Extract with Ethyl Acetate E->F G Wash organic layer (2M HCl, Brine) F->G H Dry (MgSO₄) & Concentrate G->H I Purify by Recrystallization H->I J Final Product: N-Tosyl-thiazolidine-2-carboxylic acid I->J

Caption: Experimental workflow for the N-tosylation of thiazolidine-2-carboxylic acid.

Part 2: Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized N-Tosyl-thiazolidine-2-carboxylic acid. The following techniques are standard for this purpose.

Physicochemical and Spectroscopic Data Summary
PropertyExpected Value / Observation
Molecular Formula C₁₁H₁₃NO₄S₂
Molecular Weight 287.36 g/mol
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, ppm)~13.0 (br s, 1H, COOH), 7.7-7.8 (d, 2H, Ar-H), 7.4-7.5 (d, 2H, Ar-H), ~4.8 (m, 1H, CH-N), 3.0-3.4 (m, 2H, CH₂-S), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR (DMSO-d₆, ppm)~171 (C=O), ~145 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~127 (Ar-CH), ~62 (CH-N), ~33 (CH₂-S), ~21 (Ar-CH₃)
FT-IR (cm⁻¹)3300-2500 (br, O-H stretch), ~1720 (s, C=O stretch), ~1350 & ~1160 (s, SO₂ asymm. & symm. stretches), ~1600 (m, C=C aromatic stretch)
Mass Spec. (EI-MS) m/z 287 (M⁺), 155 (tosyl fragment), 132 (M - tosyl fragment), 91 (tropylium ion)
Detailed Spectroscopic Analysis
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. The carboxylic acid proton is expected to appear as a broad singlet far downfield (>10 ppm). The aromatic protons of the tosyl group typically present as a classic A₂B₂ system (two doublets) between 7.4 and 7.8 ppm. A sharp singlet around 2.4 ppm corresponds to the three protons of the tosyl methyl group. The protons on the thiazolidine ring will appear as complex multiplets due to their diastereotopic nature and coupling with each other.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum should show a peak for the carbonyl carbon of the carboxylic acid in the characteristic region of 170-185 ppm.[2] The four distinct aromatic carbons of the tosyl group will be visible, with the two quaternary carbons appearing at different chemical shifts than the two protonated carbons. The three carbons of the thiazolidine ring and the methyl carbon of the tosyl group will also have distinct signals.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups. A very broad absorption band from ~3300 to 2500 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong, sharp peak around 1720 cm⁻¹ confirms the presence of the carbonyl (C=O) group. Crucially, two strong absorptions, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), are definitive evidence of the S=O stretches from the sulfonyl group of the tosyl moiety.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 287. Common fragmentation patterns include the cleavage of the N-S bond, leading to fragments corresponding to the tosyl group (m/z = 155) and the thiazolidine-2-carboxylic acid cation (m/z = 132).[3] Another prominent peak is often seen at m/z = 91, corresponding to the stable tropylium ion formed from the tosyl fragment.

References

  • Khan, I., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1693-1698. [Link]

  • Al-Soud, Y. A., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(vi), 105-121. [Link]

  • Kamounah, F. S., et al. (2014). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Journal of Chemical and Pharmaceutical Research, 6(11), 845-854. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry, 12(4), 5301-5315. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazolidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Golisade, A., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(5), 2131–2174. [Link]

  • ResearchGate. (n.d.). Preparation of Optically Active 2-Thiazolidinecarboxylic Acid by Asymmetric Transformation. ResearchGate Publication Database. [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Soderberg, T. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University Chemistry. [Link]

  • LibreTexts Chemistry. (2024). Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Hunt, I. (n.d.). Ch8: Tosylates. University of Calgary Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (H NMR, C NMR, IR). YouTube. [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid is a sulfur- and nitrogen-containing heterocyclic compound with a molecular formula of C₁₁H₁₃NO₄S₂ and a molecular weight of 287.36 g/mol .[1][2] Its structure, featuring a thiazolidine ring, a carboxylic acid, and a toluenesulfonyl (tosyl) group, suggests a potential for diverse chemical reactivity and biological activity, making it a molecule of interest in medicinal chemistry and drug development. The tosyl group, a common protecting group for amines, also modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets.

A thorough spectroscopic characterization is fundamental to confirming the chemical identity, purity, and structure of this molecule. This guide provides a detailed overview of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental data for this exact compound is not widely published, this document synthesizes information from analogous structures and foundational spectroscopic principles to offer a robust predictive analysis.[3][4][5] The protocols described herein represent established, self-validating methodologies for acquiring and interpreting the necessary spectral data.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is crucial for interpreting spectroscopic data. The key components of this compound are the thiazolidine ring, the C-2 carboxylic acid, and the N-3 p-toluenesulfonyl group.

Molecular Structure cluster_Thiazolidine Thiazolidine Core cluster_Tosyl p-Toluenesulfonyl Group cluster_Carboxyl Carboxylic Acid N N C2 C2 N->C2 S_tosyl S N->S_tosyl N-S Bond S1 S1 C2->S1 C_cooh C C2->C_cooh C-C Bond C4 C4 C4->N C5 C5 C5->C4 S1->C5 O1_tosyl O S_tosyl->O1_tosyl O2_tosyl O S_tosyl->O2_tosyl C_aryl C S_tosyl->C_aryl O1_cooh O C_cooh->O1_cooh O2_cooh OH C_cooh->O2_cooh

Caption: Key functional groups of the target molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will show distinct signals for the protons on the thiazolidine ring, the tosyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and carboxyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale & Notes
Carboxylic Acid (-COOH)> 10.0Singlet (broad)-The acidic proton is typically deshielded and appears as a broad singlet, which can exchange with D₂O.
Aromatic (tosyl, H-2', H-6')7.8 - 8.0Doublet8.0 - 8.5These protons are ortho to the electron-withdrawing sulfonyl group and are thus shifted downfield.
Aromatic (tosyl, H-3', H-5')7.3 - 7.5Doublet8.0 - 8.5These protons are meta to the sulfonyl group and appear at a more typical aromatic chemical shift.
Methine (thiazolidine, H-2)4.8 - 5.2Doublet of Doublets (dd) or Triplet (t)4.0 - 8.0This proton is adjacent to both the nitrogen and sulfur atoms, as well as the carboxylic acid, leading to a significant downfield shift. Its multiplicity will depend on the coupling with the C-5 protons.
Methylene (thiazolidine, H-4)3.5 - 4.0Multiplet-These protons are adjacent to the nitrogen atom and will likely appear as a complex multiplet due to coupling with the C-5 protons.
Methylene (thiazolidine, H-5)3.1 - 3.6Multiplet-These protons are adjacent to the sulfur atom and will couple with both H-2 and H-4 protons.
Methyl (tosyl, -CH₃)2.4 - 2.5Singlet-The methyl group on the toluene ring will appear as a characteristic singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Notes
Carboxylic Acid (-C OOH)170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
Aromatic (tosyl, C-1')144 - 146Quaternary carbon attached to the sulfonyl group.
Aromatic (tosyl, C-4')135 - 138Quaternary carbon bearing the methyl group.
Aromatic (tosyl, C-3', C-5')129 - 131Aromatic CH carbons meta to the sulfonyl group.
Aromatic (tosyl, C-2', C-6')127 - 129Aromatic CH carbons ortho to the sulfonyl group.
Methine (thiazolidine, C-2)65 - 75This carbon is bonded to nitrogen, sulfur, and the carboxyl group, resulting in a downfield shift.
Methylene (thiazolidine, C-4)45 - 55Methylene carbon adjacent to the nitrogen atom.
Methylene (thiazolidine, C-5)30 - 35Methylene carbon adjacent to the sulfur atom.
Methyl (tosyl, -C H₃)20 - 22The methyl carbon of the tosyl group appears in the typical aliphatic region.
Experimental Protocol: NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). s2 Add a small amount of TMS as an internal standard (0 ppm). s1->s2 s3 Transfer the solution to a 5 mm NMR tube. s2->s3 a1 Place the NMR tube in the spectrometer (e.g., 400 MHz). s3->a1 a2 Acquire ¹H NMR spectrum (e.g., 16 scans). a1->a2 a3 Acquire ¹³C NMR spectrum (e.g., 1024 scans). a1->a3 p1 Apply Fourier transform to the raw data (FID). a2->p1 a3->p1 p2 Phase correct the spectrum. p1->p2 p3 Calibrate the spectrum to the TMS signal at 0 ppm. p2->p3 p4 Integrate the signals in the ¹H spectrum. p3->p4

Caption: Standard workflow for NMR data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Two-dimensional NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and signal integrations, which are then correlated to the molecular structure.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can offer further structural clues.

Predicted Mass Spectrum Data
Technique Ionization Mode Expected m/z Notes
High-Resolution MS (HRMS)ESI+[M+H]⁺ ≈ 288.0313Provides the exact mass, confirming the molecular formula C₁₁H₁₄NO₄S₂⁺.
High-Resolution MS (HRMS)ESI-[M-H]⁻ ≈ 286.0159Provides the exact mass of the deprotonated molecule, C₁₁H₁₂NO₄S₂⁻.
Low-Resolution MSESI+ or ESI-[M+H]⁺ = 288 or [M-H]⁻ = 286Confirms the nominal molecular weight.

Key Fragmentation Pathways: The molecule is expected to fragment at key labile bonds. The most probable fragmentations would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the cleavage of the N-S bond, leading to fragments corresponding to the thiazolidine carboxylic acid moiety and the p-toluenesulfonyl moiety (155 Da).

Predicted ESI+ Fragmentation Parent [M+H]⁺ m/z = 288 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 270 Parent->Frag1 Frag2 Loss of COOH [M+H-COOH]⁺ m/z = 243 Parent->Frag2 Frag3 Tosyl Cation [C₇H₇SO₂]⁺ m/z = 155 Parent->Frag3 N-S cleavage Frag4 Tropylium Cation [C₇H₇]⁺ m/z = 91 Frag3->Frag4 Loss of SO₂

Caption: Plausible fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.[6]

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

  • Data Analysis: Determine the molecular weight from the parent ion peaks. In high-resolution MS, compare the exact mass to the calculated mass for the predicted elemental formula to confirm its composition. Analyze fragmentation patterns to support the proposed structure.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted Infrared Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl, the S=O of the sulfonyl group, and C-H and C=C bonds of the aromatic ring.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadThis very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid.[5]
C-H (Aromatic)3000 - 3100MediumStretching vibrations for the C-H bonds on the toluene ring.
C-H (Aliphatic)2850 - 2960MediumStretching vibrations for the C-H bonds on the thiazolidine ring.
C=O (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch is a strong, sharp peak. Its position indicates a saturated carboxylic acid.[5]
C=C (Aromatic)1450 - 1600Medium-WeakA series of peaks corresponding to the benzene ring stretching vibrations.
S=O (Sulfonyl)1330 - 1360 and 1150 - 1180StrongTwo strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group, respectively.[6]
Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is collected first. Then, the sample spectrum is recorded, typically by averaging multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The absorption frequencies in the spectrum are correlated with specific functional groups using standard correlation tables.[7]

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a comprehensive and definitive characterization of this compound. While this guide presents predicted data based on established chemical principles and data from related structures, the outlined experimental protocols provide a clear and robust framework for any researcher or scientist to obtain and validate the empirical data for this compound. Such rigorous characterization is an indispensable step in quality control, reaction monitoring, and the advancement of this molecule in any research or drug development pipeline.

References

  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1303. [Link]

  • PubChem. Thiazolidine-2-thione-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Thiazolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Autech Industry Co., Limited. This compound. [Link]

  • ResearchGate. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. [Link]

  • MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122-126. [Link]

  • ResearchGate. (2021). Fragments of 1H NMR spectra of... [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (2018). Fourier transform infrared (FT-IR) spectra of humins, sulfonated carbons (SCs), and p-toluenesulfonic acid (p-TSA). [Link]

  • Nanobiomedical Letters. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]

Sources

The Multifaceted Biological Activities of N-Sulfonylated Thiazolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidine Scaffold and the Impact of N-Sulfonylation

The thiazolidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This five-membered ring containing a sulfur and a nitrogen atom provides a versatile framework for the design of novel therapeutic agents. The introduction of a sulfonyl group at the nitrogen atom (N-sulfonylation) significantly modulates the electronic and steric properties of the thiazolidine core, often leading to enhanced biological activity and target specificity. This guide provides an in-depth exploration of the diverse biological activities of N-sulfonylated thiazolidine derivatives, offering insights into their synthesis, mechanisms of action, and therapeutic potential for researchers, scientists, and drug development professionals.

The rationale behind N-sulfonylation lies in the ability of the sulfonyl group to act as a potent electron-withdrawing group, thereby influencing the acidity of the N-H proton and the overall reactivity of the molecule. Furthermore, the appended sulfonyl moiety can engage in additional hydrogen bonding and hydrophobic interactions with biological targets, leading to improved binding affinity and efficacy.

Diverse Biological Activities of N-Sulfonylated Thiazolidine Derivatives

N-sulfonylated thiazolidine derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel drugs targeting a range of diseases.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of N-sulfonylated thiazolidine derivatives.[2][3] These compounds have been shown to exert cytotoxic effects against various cancer cell lines, including those of the breast, colon, and liver.[2]

Mechanism of Action: The anticancer activity of these derivatives is often multi-faceted. One key mechanism involves the inhibition of crucial enzymes involved in cancer progression, such as carbonic anhydrases (CAs).[3][4] Specifically, certain sulfonamide-thiazolidinone conjugates have been shown to be potent inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors and associated with tumor cell survival and proliferation.[3][5] Molecular docking studies have revealed that the thiazolidinone ring enhances the binding affinity of these compounds to the active site of the enzyme.[3]

Another proposed mechanism for their anticancer effects is the induction of apoptosis and cell cycle arrest.[4] Furthermore, some derivatives have demonstrated the ability to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer potential of N-sulfonylated thiazolidine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-sulfonylated thiazolidine derivatives in the appropriate cell culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive (known cytotoxic agent) and negative (vehicle) controls is crucial for validating the assay. The positive control ensures the assay is responsive to cytotoxic effects, while the negative control accounts for any effects of the solvent.

Anti-inflammatory Activity

N-sulfonylated thiazolidinone derivatives have emerged as promising anti-inflammatory agents.[6] Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).[6]

Mechanism of Action: By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key players in the inflammatory cascade. Molecular docking studies have shown that these derivatives can effectively bind to the active site of the COX-2 enzyme.[6] The structure-activity relationship suggests that substitutions on the phenyl ring attached to the thiazolidinone core can influence the potency and selectivity of COX-2 inhibition.[6]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic animal model for evaluating the acute anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the N-sulfonylated thiazolidinone derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the animals. A control group should receive the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Self-Validating System: The use of a standard, well-characterized anti-inflammatory drug provides a benchmark for evaluating the efficacy of the test compounds. The control group helps to establish the baseline inflammatory response.

Antimicrobial and Antifungal Activity

The thiazolidine scaffold is present in several clinically used antibiotics, and N-sulfonylated derivatives have also demonstrated significant antimicrobial and antifungal properties.[7][8][9] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9]

Mechanism of Action: The antimicrobial mechanism of these compounds can vary. Some derivatives are thought to inhibit essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[9] For their antifungal activity, inhibition of sterol 14α-demethylase (CYP51), an enzyme essential for fungal cell membrane integrity, has been proposed as a potential target.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the N-sulfonylated thiazolidine derivative in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Self-Validating System: The positive control confirms the viability of the microbial inoculum, while the negative control ensures the sterility of the medium. Standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) should be included as reference compounds.

Data Presentation

Table 1: Summary of In Vitro Anticancer Activity of Representative N-Sulfonylated Thiazolidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
7c MCF-7 (Breast)7.78[2]
HCT-116 (Colon)5.77[2]
HepG2 (Liver)8.82[2]
6c MCF-7 (Breast)8.15[2]
HCT-116 (Colon)7.11[2]
HepG2 (Liver)8.99[2]

Visualizations

Signaling Pathway

G NSTD N-Sulfonylated Thiazolidine Derivative COX2 COX-2 Enzyme NSTD->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Production Inflammation Inflammation Prostaglandins->Inflammation Promotes

Caption: Inhibition of the COX-2 pathway by N-sulfonylated thiazolidine derivatives.

Experimental Workflow

G start Start: Cell Seeding treatment Compound Treatment (24-72h Incubation) start->treatment mtt MTT Reagent Addition (4h) treatment->mtt solubilize Formazan Solubilization mtt->solubilize read Absorbance Measurement (570nm) solubilize->read analysis Data Analysis: IC50 Calculation read->analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

N-sulfonylated thiazolidine derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation and development. The ability to readily modify the core thiazolidine structure and the appended sulfonyl moiety provides a rich opportunity for structure-activity relationship studies to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, as well as evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates towards clinical application.

References

  • Al-Ostath, A., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. Molecules, 27(19), 6523. [Link]

  • Kumar, A., et al. (2020). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Letters in Drug Design & Discovery, 17(7), 885-896. [Link]

  • Ahmad, A., et al. (2016). Facile synthesis of new N-sulfonamidyl-4-thiazolidinone derivatives and their biological evaluation. Medicinal Chemistry Research, 25(4), 679-692. [Link]

  • Saeed, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(15), 4947. [Link]

  • Sharma, S., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research, 5(4), 1-7. [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 481-487. [Link]

  • Kumar, R., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. Bioorganic & Medicinal Chemistry, 20(11), 3419-3425. [Link]

  • Al-Juboori, A. M. H. (2014). Synthesis and characterization of poly [N-acryl-N-sulfonic acid-N\ yl-2- substituted-4-oxo-thiazolidine] glutaric and phthalic diimide. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1021. [Link]

  • Verma, A., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • Al-Suhaibani, S. S., et al. (2023). Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase inhibition. Wiadomosci Lekarskie, 76(6), 1315-1321. [Link]

  • Kumar, C. S. A., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 23(7), 3424-3432. [Link]

  • Pattan, S., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Journal of Taibah University for Science, 11(6), 1084-1096. [Link]

  • Al-Suhaibani, S. S., et al. (2023). Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase in. Wiadomosci Lekarskie, 76(6), 1315-1321. [Link]

  • Singh, P., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: A review. Bioorganic & Medicinal Chemistry, 20(11), 3419-3425. [Link]

  • Hamad, A. S. (2012). Synthesis of some thiazolidinones and N-acetyl amino derivatives from 4-amino sulphamethaoxazole. Tikrit Journal of Pure Science, 17(4), 37-43. [Link]

  • Stankova, I., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(21), 6489. [Link]

  • Pop, R., et al. (2018). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 23(10), 2649. [Link]

  • Kumar, A., et al. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Journal of Chemistry, 2013, 1-8. [Link]

  • Singh, D., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Asian Journal of Current Research in Clinical and Cancer, 3(1), 46-62. [Link]

  • Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews, 18(S2), S10-S15. [Link]

  • Taha, M., et al. (2018). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 23(11), 2951. [Link]

  • Carey, D. G. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 68-70. [Link]

  • Panagiotopoulou, A., et al. (2018). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 9(1), 134-143. [Link]

  • Al-Ostath, A., et al. (2024). In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. Reviews in Clinical Pharmacology and Pharmacokinetics, International Edition, 38(2), 167-172. [Link]

  • Sadowska, B., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6434. [Link]

  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia, 2(4), 1775-1784. [Link]

  • Ghaleb, H. A., et al. (2023). Examples of anti-inflammatory thiazolidinone derivatives. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid, a molecule of interest in medicinal chemistry. While specific literature on this exact compound is limited, this document consolidates available information on its basic properties and provides expert-derived insights into its synthesis, potential biological activities, and mechanism of action based on the well-established chemistry of its constituent moieties: the thiazolidine ring and the p-toluenesulfonyl (tosyl) group. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development.

Introduction

Thiazolidine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazolidine ring, a saturated five-membered ring containing a sulfur and a nitrogen atom, is a key structural motif in a variety of biologically active molecules, including the penicillin antibiotics. The versatility of the thiazolidine scaffold allows for substitutions at various positions, leading to a wide array of derivatives with activities such as antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties[1][2][3][4].

The introduction of a p-toluenesulfonyl (tosyl) group onto the nitrogen atom of the thiazolidine ring at position 3 yields this compound. The tosyl group is a well-known protecting group in organic synthesis and can also influence the biological activity of a molecule by altering its lipophilicity, electronic properties, and binding interactions with biological targets. This guide will explore the synthesis, physicochemical properties, and potential therapeutic applications of this specific N-tosylated thiazolidine derivative.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 408360-05-4[5]
Molecular Formula C₁₁H₁₃NO₄S₂[5]
Molecular Weight 287.36 g/mol [5]
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted)N/A

Synthesis of this compound

Step 1: Synthesis of Thiazolidine-2-carboxylic acid

The initial step involves the formation of the thiazolidine ring. This is typically achieved through the condensation reaction of an amino acid containing a thiol group, such as L-cysteine, with an aldehyde or ketone. For the synthesis of the parent thiazolidine-2-carboxylic acid, formaldehyde is the required carbonyl compound.

Experimental Protocol: Synthesis of Thiazolidine-2-carboxylic acid

Materials:

  • L-cysteine

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve L-cysteine in a minimal amount of distilled water.

  • Cool the solution in an ice bath and slowly add an aqueous solution of formaldehyde with stirring.

  • Adjust the pH of the reaction mixture to approximately 8-9 with a dilute solution of sodium hydroxide.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield thiazolidine-2-carboxylic acid.

Step 2: N-Tosylation of Thiazolidine-2-carboxylic acid

The second step involves the introduction of the p-toluenesulfonyl (tosyl) group onto the nitrogen atom of the thiazolidine ring. This is a standard N-sulfonylation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • Thiazolidine-2-carboxylic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • A suitable base (e.g., triethylamine, pyridine, or sodium carbonate)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend or dissolve thiazolidine-2-carboxylic acid in the chosen solvent.

  • Add the base to the mixture and stir.

  • Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • If using an organic solvent, separate the organic layer. If in an aqueous or biphasic system, extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Thiazolidine Ring Formation cluster_step2 Step 2: N-Tosylation L_Cysteine L-Cysteine Thiazolidine_acid Thiazolidine-2-carboxylic acid L_Cysteine->Thiazolidine_acid Formaldehyde Formaldehyde Formaldehyde->Thiazolidine_acid TsCl p-Toluenesulfonyl chloride (TsCl) Final_Product 3-(Toluene-4-sulfonyl)- thiazolidine-2-carboxylic acid Thiazolidine_acid->Final_Product TsCl->Final_Product

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

While experimental spectroscopic data for this compound is not available in the public domain, we can predict the expected spectral characteristics based on the analysis of its structural components.

Spectroscopic TechniquePredicted Data
¹H NMR Aromatic protons (tosyl group): Two doublets in the range of δ 7.5-8.0 ppm. Methyl protons (tosyl group): A singlet around δ 2.4 ppm. Thiazolidine ring protons: Complex multiplets between δ 3.0-5.0 ppm. Carboxylic acid proton: A broad singlet at δ > 10 ppm.
¹³C NMR Carbonyl carbon (carboxylic acid): Signal around δ 170-175 ppm. Aromatic carbons (tosyl group): Signals in the range of δ 125-145 ppm. Thiazolidine ring carbons: Signals between δ 30-70 ppm. Methyl carbon (tosyl group): A signal around δ 21 ppm.
IR Spectroscopy C=O stretch (carboxylic acid): A strong band around 1700-1730 cm⁻¹. O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹. S=O stretch (sulfonyl group): Two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹. C-N and C-S stretches: Bands in the fingerprint region.
Mass Spectrometry (ESI-) [M-H]⁻: Expected at m/z 286.0.

Potential Biological Activities and Mechanism of Action (Theoretical)

The biological profile of this compound has not been experimentally determined. However, based on the known activities of related compounds, we can infer potential areas of pharmacological interest.

  • Antimicrobial Activity: Thiazolidine derivatives are known to exhibit a broad spectrum of antimicrobial activities[6]. The presence of the sulfur and nitrogen heteroatoms in the ring is crucial for this activity. The tosyl group may further enhance this property by increasing the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

  • Anticancer Activity: Many thiazolidinone derivatives have been investigated as potential anticancer agents[7]. Their mechanisms of action are diverse and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival. The N-tosyl moiety could potentially direct the molecule to specific protein targets.

  • Enzyme Inhibition: The carboxylic acid function, combined with the rigid thiazolidine ring and the bulky tosyl group, makes this molecule a candidate for an enzyme inhibitor. The specific target would depend on the overall three-dimensional shape and electronic properties of the molecule. For instance, related thiazolidine derivatives have been shown to inhibit enzymes like urease[8].

Proposed Mechanism of Action:

A plausible mechanism of action for this compound could involve its interaction with the active site of a target enzyme. The carboxylic acid group could form hydrogen bonds or ionic interactions with key amino acid residues, while the tosyl group could engage in hydrophobic or π-stacking interactions. The thiazolidine ring would act as a rigid scaffold to properly orient these functional groups for optimal binding.

Biological_Activity cluster_compound This compound cluster_properties Structural Features cluster_activities Potential Biological Activities Compound Core Structure Thiazolidine Thiazolidine Ring Compound->Thiazolidine Tosyl Tosyl Group Compound->Tosyl Carboxylic_Acid Carboxylic Acid Compound->Carboxylic_Acid Antimicrobial Antimicrobial Thiazolidine->Antimicrobial Anticancer Anticancer Tosyl->Anticancer Enzyme_Inhibition Enzyme Inhibition Carboxylic_Acid->Enzyme_Inhibition

Caption: Inferred biological activities based on structural components.

Safety and Handling

Specific toxicity data for this compound is not available. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While experimental data on its synthesis and biological activity are currently lacking, this guide provides a solid theoretical framework for researchers interested in exploring this molecule. The proposed synthetic route is based on well-established chemical reactions, and the inferred biological activities are grounded in the known pharmacology of related thiazolidine and N-tosylated compounds. Further experimental validation is necessary to fully elucidate the properties and potential applications of this intriguing molecule.

References

  • Antolini, L., et al. (1983). The role of the tosyl group in the coordination ability of N-protected amino acids. 1. Solid-state behavior of (N-tosylglycinato)copper(II) complexes. Journal of the American Chemical Society, 105(13), 4327–4333. [Link]

  • Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 537-543. [Link]

  • Husain, A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • Cavasotto, C. N., & Singh, N. (2008). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. FEBS Letters, 96(1), 169-172. [Link]

  • Kaur, H., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • Diwedi, J., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Chemistry Central Journal, 11(1), 1-13. [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 443-450. [Link]

  • Khan, I., et al. (2005). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. Bioorganic & Medicinal Chemistry, 13(10), 3385-3395. [Link]

Sources

A Technical Guide to Thiazolidine Ring Opening Reactions Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolidine ring system is a pivotal structural motif in medicinal chemistry and drug development, frequently employed as a stable scaffold or as an acid-labile prodrug moiety. Understanding the dynamics of its stability and cleavage under acidic conditions is paramount for designing effective therapeutic agents. This in-depth technical guide provides a comprehensive examination of the mechanisms, kinetics, and influential factors governing the acid-catalyzed ring opening of thiazolidines. We will explore the core hydrolytic and retro-imine pathways, detail the profound impact of pH and structural substituents, and present field-proven experimental protocols for monitoring and characterizing these critical reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to harness or mitigate thiazolidine ring cleavage in their scientific endeavors.

Introduction: The Strategic Importance of the Thiazolidine Moiety

Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They are typically synthesized through the condensation reaction of a 1,2-aminothiol, such as cysteine, with an aldehyde or ketone.[1][2] This reaction is often reversible and its equilibrium is highly dependent on ambient conditions, most notably pH.[1]

In the realm of drug development, the thiazolidine scaffold serves two primary, yet opposing, roles:

  • As a Stable Core: In many contexts, the thiazolidine ring provides a rigid, predictable conformational scaffold for presenting pharmacophoric elements to a biological target.

  • As a Reversible Prodrug Linker: The inherent susceptibility of the imine-like bond within the ring to acid-catalyzed hydrolysis makes it an ideal linker for prodrug design.[3] This strategy allows for the masking of a potent aldehyde-containing drug, enhancing its stability and bioavailability, until it reaches an acidic physiological environment—such as the stomach or a tumor microenvironment—where the active drug is released.[3]

Given these critical applications, a deep, mechanistic understanding of the ring-opening process is not merely academic; it is a fundamental requirement for rational drug design and development.

The Core Mechanism: Acid-Catalyzed Ring Opening

The cleavage of a thiazolidine ring in an aqueous acidic medium is not a single, invariant process. It is a dynamic equilibrium that is initiated by the protonation of the ring nitrogen, which significantly weakens the carbon-nitrogen bond and primes the ring for nucleophilic attack. Two primary pathways can then ensue, dictated by the substitution pattern of the ring and the reaction conditions.

General Pathway: The Indispensable Role of Protonation

The reaction universally begins with the protonation of the tertiary amine within the thiazolidine ring. This initial step is crucial as it converts the amine into a better leaving group and activates the C2 carbon towards nucleophilic attack. The rate of this protonation and the subsequent ring-opening is highly dependent on the pH of the solution, with faster rates generally observed at lower pH values.[3][4]

Pathway A: Hydrolytic Cleavage

The most common pathway for thiazolidine ring opening is acid-catalyzed hydrolysis. Following protonation of the ring nitrogen, a water molecule acts as a nucleophile, attacking the now electrophilic C2 carbon. This leads to the formation of a tetrahedral intermediate, a hydroxythiazolidine.[5] This intermediate is unstable and rapidly collapses, breaking the C-N bond to release the original 1,2-aminothiol (e.g., cysteine) and the carbonyl compound (aldehyde or ketone).

Hydrolytic_Cleavage Diagram 1: Acid-Catalyzed Hydrolytic Cleavage of a Thiazolidine Ring Thiazolidine Thiazolidine Protonated_Thiazolidine Protonated Thiazolidine (Iminium Ion Character) Thiazolidine->Protonated_Thiazolidine + H+ Tetrahedral_Intermediate Tetrahedral Intermediate (Hydroxythiazolidine) Protonated_Thiazolidine->Tetrahedral_Intermediate + H2O (Nucleophilic Attack) Products Cysteine + Aldehyde Tetrahedral_Intermediate->Products Ring Opening - H+ Products->Thiazolidine Condensation (Reverse Reaction)

Caption: Diagram 1: Acid-Catalyzed Hydrolytic Cleavage of a Thiazolidine Ring.

Pathway B: Retro-Imine Reaction

An alternative, though often less discussed, pathway is the retro-imine reaction. This process is essentially the reverse of the formation reaction. Following protonation, the C-S bond can cleave, leading to an intermediate iminium ion. Subsequent hydrolysis of this iminium ion yields the final products. This pathway is particularly relevant for understanding the epimerization at C-5 in certain complex thiazolidine derivatives like penicilloic acid.[6]

Key Factors Influencing Reaction Kinetics and Pathway Selection

As a Senior Application Scientist, it is my experience that "one size fits all" protocols do not exist in chemistry. The stability of a given thiazolidine is a multi-variable equation. Understanding these variables is key to predicting and controlling the ring-opening reaction.

Effect of pH and Acid Strength

The rate of thiazolidine hydrolysis is profoundly pH-dependent. Studies have shown that the degradation is significantly accelerated at low pH. For instance, a thiazolidine prodrug of the antisickling agent TD-7 demonstrated slow degradation at pH 7.4 and 8.0, but underwent very rapid cleavage at pH 2.0, with the reaction being nearly complete within one hour.[3] This highlights the practical application of thiazolidines as oral prodrugs, which remain stable in the neutral pH of the bloodstream but rapidly release the active drug in the highly acidic environment of the stomach.[3] The rate of hydrolysis often reaches a maximum at a specific acidic pH, typically around pH 3-5, as very strong acids can lead to complete protonation of the amine nucleophile, inhibiting the reverse condensation reaction.[5][7]

Substituent Effects

The electronic and steric nature of substituents on the thiazolidine ring plays a critical role in its stability.

  • C2-Substituents: The nature of the aldehyde or ketone precursor from which the thiazolidine was formed is paramount. Electron-withdrawing groups on the C2 substituent can destabilize the ring by increasing the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack. Conversely, bulky or electron-donating groups can sterically hinder the approach of a nucleophile or electronically stabilize the C-N bond, thus increasing the stability of the ring.[4]

  • N3-Acylation: Acylation of the ring nitrogen (N-acylthiazolidines) can significantly impact stability. The acyl group can influence the basicity of the nitrogen and the overall conformation of the ring. In some cases, N-S acyl shifts can occur, leading to different reaction intermediates and products.[5]

Substituent PositionNature of SubstituentExpected Effect on Stability under Acidic ConditionsRationale
C2 Electron-Withdrawing Group (e.g., Aryl with NO₂)DecreaseIncreases electrophilicity of C2, promoting nucleophilic attack.
C2 Electron-Donating Group (e.g., Alkyl)IncreaseDecreases electrophilicity of C2.
C2 Bulky Group (e.g., t-Butyl)IncreaseSteric hindrance impedes the approach of water molecules.
N3 Acyl GroupVariableCan decrease nitrogen basicity, affecting protonation equilibrium. Can participate in N-S acyl shifts.[5]

Table 1: Influence of Substituents on Thiazolidine Ring Stability.

Solvent and Temperature Effects

While aqueous acidic solutions are the most studied, the choice of solvent can influence reaction rates. The use of co-solvents can alter the solvation of the reactants and transition states. Temperature, as expected, has a significant impact on the reaction kinetics. Higher temperatures accelerate the exchange process and the rate of hydrolysis, but can also lead to undesired side reactions or degradation of the starting materials and products.[8]

Experimental Design & Protocols

Trustworthiness in scientific claims is built upon robust, reproducible, and self-validating experimental design. The following section outlines standard protocols for studying thiazolidine ring opening.

Protocol: Monitoring Thiazolidine Ring Opening via HPLC-UV

This protocol provides a reliable method for quantifying the rate of disappearance of a thiazolidine and the appearance of its cleavage products over time.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffers at desired pH values (e.g., pH 2.0 HCl/KCl, pH 4.5 Acetate, pH 7.4 Phosphate Buffered Saline). Ensure the ionic strength is kept constant across all buffers.[3]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the thiazolidine compound in a suitable organic solvent (e.g., DMSO, Acetonitrile) to ensure solubility.

  • Reaction Initiation: To initiate the reaction, dilute an aliquot of the stock solution into the pre-warmed (e.g., 37 °C) buffer solution to a final concentration suitable for HPLC analysis (e.g., 1 mM). The final concentration of the organic solvent should be minimal (<2%) to avoid altering the buffer properties.[3]

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a mobile phase or a buffer at a neutral or basic pH where the thiazolidine is stable.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. The thiazolidine starting material and the resulting aldehyde product will typically have distinct retention times and UV spectra, allowing for their quantification by integrating the respective peak areas.

  • Data Analysis: Plot the concentration of the thiazolidine versus time to determine the reaction kinetics (e.g., half-life, rate constant).

HPLC_Workflow Diagram 2: Experimental Workflow for Kinetic Analysis via HPLC cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Buffer Prepare Acidic Buffers (e.g., pH 2.0, 4.5, 7.4) Initiate Initiate Reaction: Dilute Stock into Buffer at 37°C Prep_Buffer->Initiate Prep_Stock Prepare Thiazolidine Stock Solution (in DMSO) Prep_Stock->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction (e.g., with basic buffer) Sample->Quench HPLC Inject on RP-HPLC with UV Detection Quench->HPLC Quantify Quantify Peak Areas (Thiazolidine vs. Aldehyde) HPLC->Quantify Analyze Plot Concentration vs. Time & Calculate Rate Constant Quantify->Analyze

Caption: Diagram 2: Experimental Workflow for Kinetic Analysis via HPLC.

Protocol: Product Characterization

While HPLC provides kinetic data, it is essential to unequivocally identify the products of the ring-opening reaction.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for product identification. By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the eluting peaks, confirming their molecular weights and, by extension, their identities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For a complete structural elucidation, the products can be isolated via preparative HPLC and analyzed by ¹H and ¹³C NMR. This provides definitive proof of the chemical structure of the cleavage products.[9]

Self-Validation and Controls

To ensure the integrity of the results, the following controls are mandatory:

  • Neutral pH Control: Run the experiment in a neutral buffer (e.g., pH 7.4) to establish the baseline stability of the thiazolidine. Significant degradation should not be observed if the cleavage is truly acid-catalyzed.[3]

  • Product Standard Control: Inject authentic standards of the expected aldehyde and aminothiol products into the HPLC to confirm their retention times and response factors, ensuring accurate identification and quantification.

Applications in Drug Development: The Acid-Triggered Prodrug Strategy

The pH-dependent lability of the thiazolidine ring is elegantly exploited in prodrug design. An aldehyde-containing drug, which may be reactive or have poor pharmacokinetic properties, can be condensed with a cysteine derivative to form a stable, inactive thiazolidine prodrug.[3] This prodrug can circulate in the body at physiological pH (≈7.4) and only upon reaching an acidic environment, such as the stomach (pH 1.5-3.5) for oral delivery or the hypoxic microenvironment of solid tumors (pH ≈6.5), does the ring open to release the active aldehyde payload precisely where it is needed. This strategy enhances drug delivery, minimizes systemic toxicity, and improves the therapeutic index of the parent compound.[3]

Conclusion and Future Outlook

The acid-catalyzed ring opening of thiazolidines is a fundamental reaction with significant implications for medicinal chemistry, bioconjugation, and drug delivery. The process is governed by a delicate interplay of pH, electronic effects, and steric factors. A thorough understanding of the underlying hydrolytic mechanism and the factors that control its kinetics allows scientists to either design highly stable thiazolidine scaffolds or precisely tune their lability for targeted drug release. Future research will likely focus on developing thiazolidines with even more refined pH-sensitivity profiles and exploring novel catalytic methods, potentially enzymatic, for controlling ring cleavage under specific biological conditions.

References

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (2018). Diva-Portal.org. [Link]

  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. (n.d.). RSC Publishing. [Link]

  • Al-Hadiya, H., et al. (2022). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PubMed Central. [Link]

  • Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. (1992). Johns Hopkins University. [Link]

  • Martin, R. B. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society. [Link]

  • Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. (n.d.). NIH. [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. (2022). ACS Publications. [Link]

  • Thiazolidine formation and stability at various pH values. (n.d.). ResearchGate. [Link]

  • Opening of the thiazolidine ring of penicillin derivatives. (n.d.). ResearchGate. [Link]

  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. (n.d.). Journal of the American Chemical Society. [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. (2022). ACS Publications. [Link]

  • Tam, J. P., & Xu, J. X. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry. [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). PubMed Central. [Link]

  • Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. (n.d.). NIH. [Link]

  • Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. (n.d.). NIH. [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (n.d.). RSC Publishing. [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate. [Link]

  • Palladium Mediated Cleavage of Thiazolidine Backbone Modified Proteins in Live Cells. (2019). ResearchGate. [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024). YouTube. [Link]

  • Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for. (n.d.). Walsh Medical Media. [Link]

  • Wachowiak, R. (1978). Chemical Investigation of Decomposition Processes of pyrazolidine-3,5-dione Derivatives. Part 3. Kinetics and Mechanism of Degradation of Ketazone in Aqueous Solutions and Solid Phase. Polish Journal of Pharmacology and Pharmacy. [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (n.d.). CHIMIA. [Link]

  • Thiazolidin-4-one Formation. Mechanistic and Synthetic Aspects of the Reaction of Imines and Mercaptoacetic Acid under Microwave and Conventional Heating. (n.d.). ResearchGate. [Link]

  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. (n.d.). Journal of the American Chemical Society. [Link]

  • 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024). Chemistry LibreTexts. [Link]

Sources

The Guardian at the Gate: Unraveling the Role of the Tosyl Group in Thiazolidine Ring Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thiazolidine ring, a cornerstone scaffold in medicinal chemistry and organic synthesis, owes much of its utility to its inherent stability. This stability, however, can be significantly modulated by the nature of the substituent on the ring's nitrogen atom. Among the myriad of possible N-substituents, the p-toluenesulfonyl (tosyl) group occupies a position of prominence, not merely as a protecting group, but as a potent stabilizer of the thiazolidine moiety. This in-depth technical guide elucidates the multifaceted role of the tosyl group in enhancing the stability of the thiazolidine ring. Through a comprehensive exploration of electronic and steric effects, its influence on ring-chain tautomerism, and detailed experimental and computational evidence, we will dissect the underlying principles that make the N-tosyl-thiazolidine a robust and reliable synthon in the drug discovery and development landscape.

Introduction: The Thiazolidine Scaffold and the Quest for Stability

Thiazolidine, a five-membered saturated heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a privileged structure in a vast array of biologically active compounds, including the iconic penicillin antibiotics.[1] Its prevalence stems from its unique stereochemical features and its ability to act as a versatile synthetic intermediate. However, the stability of the thiazolidine ring is not absolute and is susceptible to various degradation pathways, most notably acid- or base-catalyzed hydrolysis leading to ring cleavage. This susceptibility can be a significant hurdle in multi-step syntheses and can compromise the shelf-life and efficacy of thiazolidine-containing pharmaceuticals.

The strategic installation of a tosyl group on the thiazolidine nitrogen (N-tosylation) has emerged as a widely adopted strategy to fortify the ring against degradation. The tosyl group, with its characteristic p-tolyl and sulfonyl moieties, is more than just a bulky appendage; it is an electronic and steric sentinel that profoundly influences the reactivity and stability of the heterocyclic ring to which it is attached. This guide will delve into the chemical principles that govern this stabilizing effect, providing a robust framework for its rational application in research and development.

The Electronic Influence of the Tosyl Group: A Tale of Inductive and Mesomeric Effects

The cornerstone of the tosyl group's stabilizing effect lies in its potent electron-withdrawing nature. This property is a consequence of the combined inductive and mesomeric effects of the sulfonyl group, which are only slightly tempered by the electron-donating p-tolyl substituent.[2]

Inductive Withdrawal and Reduced Nucleophilicity of the Ring Nitrogen

The highly electronegative oxygen atoms of the sulfonyl group exert a strong inductive effect, pulling electron density away from the sulfur atom and, consequently, from the nitrogen atom of the thiazolidine ring. This delocalization of the nitrogen's lone pair of electrons into the sulfonyl group has two profound consequences for ring stability:

  • Reduced Basicity and Nucleophilicity: The delocalization significantly decreases the availability of the nitrogen's lone pair, rendering it less basic and less nucleophilic. This is a critical factor in preventing acid-catalyzed ring opening. In the presence of acid, the initial step of hydrolysis often involves protonation of the ring nitrogen. By reducing the basicity of this nitrogen, the tosyl group disfavors this initial protonation step, thereby increasing the activation energy for acid-catalyzed cleavage.

  • Strengthening of the N-C Bonds: By withdrawing electron density from the nitrogen, the tosyl group strengthens the adjacent N-C bonds within the thiazolidine ring. This increased bond strength makes the ring more resistant to cleavage.

Mesomeric Effects and Resonance Stabilization

The sulfonyl group also participates in resonance with the nitrogen lone pair, further delocalizing the electrons and contributing to the overall stability of the N-tosyl-sulfonamide bond. This resonance stabilization adds to the thermodynamic stability of the N-tosylated thiazolidine.

The interplay of these electronic effects can be visualized through the following logical relationship diagram:

electronic_effects Tosyl_Group Tosyl Group (p-Toluenesulfonyl) Sulfonyl_Moiety Sulfonyl Moiety (-SO₂-) Tosyl_Group->Sulfonyl_Moiety contains Inductive_Effect Strong Inductive Electron Withdrawal Sulfonyl_Moiety->Inductive_Effect Mesomeric_Effect Mesomeric Effect (Resonance) Sulfonyl_Moiety->Mesomeric_Effect Reduced_N_Basicity Reduced Nitrogen Basicity & Nucleophilicity Inductive_Effect->Reduced_N_Basicity Strengthened_NC_Bonds Strengthened N-C Ring Bonds Inductive_Effect->Strengthened_NC_Bonds Mesomeric_Effect->Reduced_N_Basicity Increased_Stability Increased Thiazolidine Ring Stability Reduced_N_Basicity->Increased_Stability inhibits acid-catalyzed ring opening Strengthened_NC_Bonds->Increased_Stability resists ring cleavage

Figure 1: A diagram illustrating the electronic effects of the tosyl group leading to increased thiazolidine ring stability.

The Steric Shield: How Bulkiness Contributes to Stability

Beyond its electronic influence, the sheer size of the tosyl group provides a significant steric shield around the thiazolidine ring. This steric hindrance plays a crucial role in protecting the ring from nucleophilic attack, a key step in base-catalyzed hydrolysis.

In a basic medium, ring opening is often initiated by the attack of a hydroxide ion or another nucleophile on one of the electrophilic carbon atoms of the ring, particularly the C2 carbon. The bulky p-toluenesulfonyl group can physically obstruct the trajectory of an incoming nucleophile, making it more difficult for the nucleophile to approach and attack the ring. This steric impediment raises the activation energy for the ring-opening reaction, thereby slowing down the rate of degradation.[3]

While direct quantitative studies on the steric effects of the tosyl group specifically on thiazolidine ring stability are not abundant in the literature, the principle of steric hindrance is a well-established concept in organic chemistry. The tosyl group's bulk is known to influence the reactivity of other functional groups, and it is reasonable to extrapolate this effect to the stabilization of the thiazolidine ring.

Taming the Equilibrium: The Tosyl Group's Influence on Ring-Chain Tautomerism

Thiazolidines can exist in equilibrium with their open-chain imine tautomers. This phenomenon, known as ring-chain tautomerism, is a dynamic process that can impact the overall stability and reactivity of the system.[4][5] For most thiazolidines, the equilibrium lies heavily in favor of the more stable cyclic form.[5]

The introduction of an N-tosyl group further shifts this equilibrium towards the ring form. The electron-withdrawing nature of the tosyl group decreases the nucleophilicity of the nitrogen atom, which in the open-chain form would be part of an imine. This reduction in nucleophilicity disfavors the reverse reaction (ring closure), but more importantly, the strong electron-withdrawing effect on the nitrogen in the ring form significantly stabilizes the cyclic tautomer, making the ring-opened state even less energetically favorable.

NMR spectroscopy is a powerful tool for studying ring-chain tautomerism.[6][7] In the case of N-tosyl thiazolidines, ¹H and ¹³C NMR spectra typically show only the signals corresponding to the cyclic form, even under conditions that might favor the open-chain tautomer for other N-substituted thiazolidines. This provides strong experimental evidence for the tosyl group's role in locking the molecule in its more stable cyclic conformation.

Experimental Protocols for Assessing Thiazolidine Ring Stability

To quantitatively assess the stabilizing effect of the tosyl group, a series of well-defined experimental protocols can be employed. These protocols are designed to subject N-tosyl thiazolidines and their non-tosylated counterparts to various stress conditions and to monitor the extent of degradation over time.

Synthesis of N-Tosyl Thiazolidine Derivatives

A general and robust method for the synthesis of N-tosyl thiazolidines involves the reaction of a pre-formed thiazolidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Protocol 5.1.1: General Procedure for N-Tosylation of a Thiazolidine

  • Dissolve the thiazolidine starting material (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-tosyl thiazolidine.

Stability Studies: A Comparative Approach

To demonstrate the enhanced stability of N-tosyl thiazolidines, it is essential to perform comparative stability studies against an appropriate control, such as an N-acetyl thiazolidine or the parent N-unsubstituted thiazolidine.

Protocol 5.2.1: Acid-Catalyzed Hydrolysis Kinetics

  • Prepare stock solutions of the N-tosyl thiazolidine and the control compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare a series of acidic buffer solutions of known pH (e.g., pH 1, 2, and 4).

  • Initiate the hydrolysis reaction by adding a small aliquot of the stock solution of the test compound to a known volume of the pre-heated acidic buffer in a thermostated reaction vessel.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by neutralizing the acid with a suitable base.

  • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining thiazolidine.

  • Plot the concentration of the thiazolidine versus time and determine the pseudo-first-order rate constant (k_obs) for the hydrolysis at each pH.

  • Compare the rate constants for the N-tosyl thiazolidine and the control compound to quantify the difference in stability.

Protocol 5.2.2: Base-Catalyzed Hydrolysis Kinetics

This protocol is analogous to the acid-catalyzed hydrolysis study, but with the following modifications:

  • Use a series of basic buffer solutions of known pH (e.g., pH 10, 11, and 12).

  • Quench the reaction aliquots by neutralizing the base with a suitable acid.

HPLC Method for Monitoring Thiazolidine Degradation

A validated stability-indicating HPLC method is crucial for accurate kinetic studies.

Table 1: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where both the starting material and potential degradation products absorb
Injection Volume 10 µL

This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.[8]

The following workflow diagram illustrates the process of comparative stability testing:

stability_testing_workflow cluster_synthesis Synthesis cluster_stability_studies Stability Studies cluster_analysis Analysis cluster_conclusion Conclusion Synth_Tosyl Synthesize N-Tosyl Thiazolidine Acid_Hydrolysis Acid-Catalyzed Hydrolysis Synth_Tosyl->Acid_Hydrolysis Base_Hydrolysis Base-Catalyzed Hydrolysis Synth_Tosyl->Base_Hydrolysis Synth_Control Synthesize Control (e.g., N-Acetyl Thiazolidine) Synth_Control->Acid_Hydrolysis Synth_Control->Base_Hydrolysis HPLC_Analysis HPLC Analysis of Aliquots Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Kinetic_Analysis Kinetic Analysis (Determine Rate Constants) HPLC_Analysis->Kinetic_Analysis Compare_Rates Compare Rate Constants (Tosyl vs. Control) Kinetic_Analysis->Compare_Rates

Figure 2: A workflow diagram for the comparative stability testing of N-tosyl thiazolidines.

Computational Insights: A Theoretical Corroboration of Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine the electronic structure and energetics of molecules, offering a theoretical underpinning for experimentally observed phenomena.

DFT calculations can be employed to:

  • Model the Electronic Structure: Calculations of molecular orbitals and electrostatic potential maps can visually demonstrate the electron-withdrawing effect of the tosyl group and the resulting decrease in electron density on the thiazolidine nitrogen.

  • Calculate Reaction Energetics: The energy profile of the ring-opening reaction can be modeled, including the structure and energy of the transition state. A higher activation energy barrier for the ring-opening of an N-tosyl thiazolidine compared to an N-unsubstituted or N-acyl derivative would provide strong theoretical evidence for its enhanced stability.

  • Analyze Bond Strengths: Theoretical calculations can quantify the strength of the N-C bonds within the thiazolidine ring, confirming the bond-strengthening effect of the N-tosyl group.

While a comprehensive computational study is beyond the scope of this guide, the principles outlined above form the basis of a robust theoretical investigation that would complement experimental findings.

Conclusion: The Tosyl Group as a Strategic Asset in Thiazolidine Chemistry

The role of the tosyl group in enhancing the stability of the thiazolidine ring is a testament to the power of strategic functionalization in organic chemistry. Through a synergistic combination of potent electron-withdrawing effects and significant steric hindrance, the tosyl group effectively "guards" the thiazolidine ring against degradative pathways. It reduces the nucleophilicity of the ring nitrogen, thereby impeding acid-catalyzed hydrolysis, and its bulkiness shields the ring from nucleophilic attack in basic media. Furthermore, it decisively shifts the ring-chain tautomeric equilibrium in favor of the more stable cyclic form.

For researchers, scientists, and drug development professionals, a thorough understanding of these stabilizing principles is not merely academic; it is a practical tool for the rational design of more robust and reliable thiazolidine-based molecules. By leveraging the stabilizing power of the tosyl group, it is possible to navigate challenging synthetic routes, enhance the shelf-life of drug candidates, and ultimately, unlock the full potential of the versatile thiazolidine scaffold in the pursuit of new medicines and materials.

References

  • Fülöp, F., Mattinen, J., & Pihlaja, K. (1990). Ring-chain tautomerism in 1,3-thiazolidines. Tetrahedron, 46(18), 6545–6552.
  • Barbry, D., Ricart, G., & Couturier, D. (1990). A multinuclear NMR study of derivatives of thiazolidine. Journal of the Chemical Society, Perkin Transactions 2, (1), 133-136.
  • Pihlaja, K., Juhász, M., Kivelä, H., & Fülöp, F. (2008). Substituent effects on the ring-chain tautomerism of some 1,3-oxazolidine derivatives. Rapid Communications in Mass Spectrometry, 22(10), 1510–1518.
  • Novak, A., Kersaudy, F., Berger, S., Morisset-Lopez, S., & Aucagne, V. (2025). Iminoboronates are Efficient Intermediates for Selective, Rapid and Reversible N-Terminal Cysteine Functionalisation.
  • King, J. F., & Rathore, R. (1990). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1773-1777.
  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

  • Wikipedia. (2023, December 5). Thiazolidine. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • European Medicines Agency. (2017). ICH guideline Q1A (R2) on stability testing of new drug substances and products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • Arkivoc. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Reddit. (2022, May 20). With respect to the S-atom of tosyl chloride, is the 4-tolyl group an EDG (or EWG) and why? [Online forum post]. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol? [Online forum discussion]. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF NIMESULIDE IN BULK POWDER AND IN TABLET DOSAGES FORM. Retrieved from [Link]

  • MDPI. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 26(16), 4999.
  • MDPI. (2022). The Synthesis of NiY Zeolite via the Acid Hydrolysis of Ethyl Silicate and Its Catalytic Performance in the Degradation of Benzyl Phenyl Ethers.

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Thiazolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery, synthesis, and application of novel thiazolidine-based compounds. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this versatile heterocyclic scaffold.

The Thiazolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of many therapeutic agents.[1][2] Its derivatives, particularly thiazolidinones and thiazolidinediones, exhibit a remarkable breadth of biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The structural flexibility of the thiazolidinone ring, which allows for substitutions at the C2, N3, and C5 positions, makes it a highly attractive scaffold for medicinal chemists to explore and modify in the quest for novel therapeutics.[6][7]

One of the key reasons for the therapeutic success of thiazolidinones is their ability to act as bioisosteres for carboxylic acids.[8][9] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced cell membrane permeability, while maintaining or even improving biological activity.[8]

Rational Design and Synthesis of Thiazolidine Derivatives

The synthesis of novel thiazolidine-based compounds is often guided by rational drug design principles. A common and effective strategy involves the Knoevenagel condensation, a versatile reaction for forming carbon-carbon double bonds.[8][10]

General Synthetic Workflow: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone in the synthesis of 5-arylidene-thiazolidine-2,4-diones. This reaction typically involves the condensation of an aromatic aldehyde with a thiazolidine-2,4-dione in the presence of a basic catalyst.[8][10]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A Aromatic Aldehyde C Basic Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol, Toluene) A->C Condensation B Thiazolidine-2,4-dione B->C D 5-Arylidene-thiazolidine-2,4-dione C->D Yields vary based on reactants and conditions G TZD Thiazolidinedione (TZD) PPARG PPAR-γ TZD->PPARG Binds and Activates RXR RXR PPARG->RXR Forms Heterodimer PPRE PPRE (DNA) RXR->PPRE Binds to DNA Gene Target Gene Transcription PPRE->Gene Initiates Effects Increased Insulin Sensitivity Enhanced Glucose Uptake Gene->Effects Leads to

Caption: PPAR-γ signaling pathway activated by thiazolidinediones.

Anticancer Potential: Targeting Multiple Pathways

Thiazolidin-4-one derivatives have emerged as promising anticancer agents, acting through various mechanisms. [11][12] Molecular Targets in Cancer:

  • Enzyme Inhibition: Thiazolidinones can inhibit key enzymes involved in cancer progression, such as protein tyrosine kinases and carbonic anhydrases. [11]* Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. [11]* Signaling Pathway Modulation: They can also modulate critical signaling pathways involved in cell proliferation and survival. [11] The cytotoxic activity of novel thiazolidinone derivatives is often evaluated against various cancer cell lines, with compounds showing promising IC50 values being selected for further development. [7][11]

Future Perspectives and Conclusion

The field of thiazolidine chemistry continues to evolve, with ongoing research focused on the development of novel synthetic methodologies and the exploration of new therapeutic applications. Green chemistry approaches and the synthesis of multi-target hybrid molecules are emerging as key areas of interest. [6][13] In conclusion, the thiazolidine scaffold represents a highly versatile and privileged structure in medicinal chemistry. A thorough understanding of its synthesis, characterization, and mechanisms of action is essential for the successful development of next-generation therapeutics. This guide provides a solid foundation for researchers to build upon in their endeavors to unlock the full potential of these remarkable compounds.

References

  • Thiazolidinedione. Wikipedia. [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. PMC - PubMed Central. [Link]

  • Thiazolidinediones - mechanisms of action. Australian Prescriber - Therapeutic Guidelines. [Link]

  • Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber. [Link]

  • Unraveling the mechanism of action of thiazolidinediones. JCI. [Link]

  • Thiazolidinediones - Mechanisms of action. ResearchGate. [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ProQuest. [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Research Square. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. [Link]

  • Synthesis of Thiazolidinedione Compound Library. MDPI. [Link]

  • Thiazolidine. Wikipedia. [Link]

  • Synthesis and antimicrobial activity of novel thiazolidinones. ResearchGate. [Link]

  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC - NIH. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC - NIH. [Link]

  • Recent Progress in Thiazolidinone Research: Green Synthesis, Hybrid Molecules, and Therapeutic Prospects. IJIRT. [Link]

  • Synthesis of Novel Thiazolidine-4-one Derivatives and Their Anticancer Activity | Request PDF. ResearchGate. [Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. NIH. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. IJFMR. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. [Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). NIH. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PMC - PubMed Central. [Link]

  • Synthetic and medicinal perspective of thiazolidinones: A review. PubMed. [Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

  • (PDF) Synthesis and Biological Applications of Thiazolidinone. ResearchGate. [Link]

  • Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. SciSpace. [Link]

  • Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. PubMed. [Link]

Sources

Methodological & Application

Synthesis of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid and its derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. The thiazolidine scaffold is a key structural motif in numerous biologically active compounds, and the introduction of a tosyl group can significantly modulate their physicochemical and biological properties.[1][2][3] This guide will delve into the synthetic pathways, detailed experimental protocols, and the rationale behind the methodological choices, aimed at providing researchers with the necessary tools to confidently synthesize and explore this important class of molecules.

The core structure, this compound, possesses the CAS number 408360-05-4 and a molecular formula of C₁₁H₁₃NO₄S₂.[4] Its synthesis is a valuable starting point for the development of a wide array of derivatives with potential therapeutic applications.

I. Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively approached through a two-step process. This strategy ensures high yields and purity of the final product. The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Thiazolidine Ring Formation cluster_1 Step 2: N-Tosylation L-Cysteine L-Cysteine Thiazolidine-2-carboxylic_acid Thiazolidine-2-carboxylic acid (Thioproline) L-Cysteine->Thiazolidine-2-carboxylic_acid Condensation Formaldehyde Formaldehyde Formaldehyde->Thiazolidine-2-carboxylic_acid Final_Product 3-(Toluene-4-sulfonyl)- thiazolidine-2-carboxylic acid Thiazolidine-2-carboxylic_acid->Final_Product Sulfonylation Tosyl_Chloride p-Toluene-sulfonyl Chloride Tosyl_Chloride->Final_Product

Caption: Overall synthetic workflow for this compound.

Step 1: Formation of the Thiazolidine Ring. This initial step involves the condensation reaction between L-cysteine and an aldehyde. For the parent compound, formaldehyde is used to generate the unsubstituted thiazolidine-2-carboxylic acid, also known as thioproline.[5] This reaction is a classic example of heterocyclic ring formation and is typically carried out under mild conditions.

Step 2: N-Tosylation. The secondary amine within the thiazolidine ring is then protected with a tosyl group. This is achieved by reacting the thiazolidine-2-carboxylic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosyl group serves not only as a protecting group but can also influence the biological activity of the final molecule.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of Thiazolidine-2-carboxylic Acid (Thioproline)

This protocol outlines the synthesis of the key intermediate, thiazolidine-2-carboxylic acid, from L-cysteine and formaldehyde.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
L-CysteineC₃H₇NO₂S121.1612.12 g0.1
Formaldehyde (37% aq. solution)CH₂O30.038.1 mL~0.1
Deionized WaterH₂O18.02100 mL-
EthanolC₂H₅OH46.0750 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 12.12 g (0.1 mol) of L-cysteine in 100 mL of deionized water.

  • To this solution, add 8.1 mL of a 37% aqueous formaldehyde solution (~0.1 mol) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product often crystallizes directly from the reaction mixture. If not, the solution can be concentrated under reduced pressure to induce crystallization.

  • Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield thiazolidine-2-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol details the N-tosylation of the previously synthesized thiazolidine-2-carboxylic acid.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
Thiazolidine-2-carboxylic acidC₄H₇NO₂S133.1713.32 g0.1
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6521.0 g0.11
Sodium Hydroxide (NaOH)NaOH40.008.0 g0.2
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Deionized WaterH₂O18.02100 mL-
Hydrochloric Acid (HCl), 1MHCl36.46As needed-

Procedure:

  • Suspend 13.32 g (0.1 mol) of thiazolidine-2-carboxylic acid in 100 mL of deionized water in a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water to the suspension while maintaining the temperature below 5 °C. The thiazolidine-2-carboxylic acid will dissolve as its sodium salt.

  • In a separate beaker, dissolve 21.0 g (0.11 mol) of p-toluenesulfonyl chloride in 150 mL of dichloromethane.

  • Add the p-toluenesulfonyl chloride solution to the aqueous solution of the thiazolidine salt dropwise over a period of 30-60 minutes, ensuring vigorous stirring and maintaining the temperature at 0-5 °C.

  • During the addition, maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a 2M sodium hydroxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and discard them.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

III. Rationale and Mechanistic Insights

The synthesis of the thiazolidine ring is a nucleophilic addition-condensation reaction. The amino group of L-cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by an intramolecular cyclization where the thiol group attacks the intermediate iminium ion, leading to the formation of the stable five-membered thiazolidine ring.

Thiazolidine_Formation cluster_0 Mechanism of Thiazolidine Ring Formation L-Cysteine L-Cysteine (Nucleophile) Intermediate Iminium Ion Intermediate L-Cysteine->Intermediate Nucleophilic attack & Dehydration Formaldehyde Formaldehyde (Electrophile) Formaldehyde->Intermediate Thiazolidine Thiazolidine-2-carboxylic acid Intermediate->Thiazolidine Intramolecular cyclization

Caption: Mechanism of thiazolidine ring formation from L-cysteine and formaldehyde.

The subsequent N-tosylation is a classic Schotten-Baumann reaction. The deprotonated amine of the thiazolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction and to maintain the amine in its nucleophilic, deprotonated state.

IV. Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Characterization Data for this compound:

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₃NO₄S₂
Molecular Weight 287.36 g/mol [4]
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the tosyl group (aromatic protons and methyl protons) and the thiazolidine ring protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the thiazolidine ring and tosyl methyl group.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.

V. Applications in Drug Discovery and Development

Thiazolidine derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[3] The introduction of the N-tosyl group can enhance these properties or introduce new ones. Some of the reported pharmacological activities of thiazolidine derivatives include:

  • Anticancer Activity: Certain thiazolidine derivatives have shown potent anticancer properties.[6]

  • Antiviral and Antifungal Agents: The thiazolidine core has been explored for the development of novel antiviral and antifungal drugs.[7][8]

  • Enzyme Inhibition: N-tosylated thiazolidine derivatives have been investigated as inhibitors of various enzymes, including prolyl endopeptidase.[9]

  • Anti-inflammatory and Antidiabetic Properties: The thiazolidine ring is a key component of some anti-inflammatory and antidiabetic drugs.[2][10]

The synthesis of a library of this compound derivatives, by varying the aldehyde in the first step or by further modifying the carboxylic acid group, can lead to the discovery of novel therapeutic agents.

VI. Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and following the outlined procedures, researchers can efficiently produce this valuable compound and its derivatives for further investigation in the field of medicinal chemistry. The versatility of the thiazolidine scaffold, coupled with the modulating effect of the tosyl group, presents a promising avenue for the development of new and effective therapeutic agents.

VII. References

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 2019. [Link]

  • Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 2021. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 2020. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 2020. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 2015. [Link]

  • Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase. Journal of Pharmacobio-Dynamics, 1986. [Link]

  • Application areas of 3-thiazolidines. Examples for pharmaceutical relevant structures containing 3-thiazolidines as structural moiety. ResearchGate, 2021. [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 2023. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 2022. [Link]

  • Method for preparing N-acetyl-DL-thioproline. Google Patents.

  • Thiazolidine-2-carboxylate derivatives formed from glyoxylate and L-cysteine or L-cysteinylglycine as possible physiological substrates for D-aspartate oxidase. Biochemical and Biophysical Research Communications, 1984. [Link]

  • L-Thioproline. PubChem. [Link]

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. [Link]

  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Egyptian Journal of Chemistry, 2024. [Link]

  • Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Synlett, 2005. [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific Reports, 2021. [Link]

  • Thioproline. Wikipedia. [Link]

  • Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. ResearchGate. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Chiral Separation of N-tosyl-thiazolidine-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the chiral separation of N-tosyl-thiazolidine-2-carboxylic acid enantiomers using High-Performance Liquid Chromatography (HPLC). N-tosyl-thiazolidine-2-carboxylic acid, a cyclic N-protected amino acid derivative, is a valuable chiral building block in medicinal chemistry and drug development. The control of its enantiomeric purity is critical for ensuring the desired pharmacological activity and safety profile of resulting therapeutic agents. This document outlines two primary strategies for direct chiral separation on different types of Chiral Stationary Phases (CSPs) and an indirect method involving diastereomer formation. Detailed protocols, method development strategies, and the scientific rationale behind experimental choices are presented to equip researchers with the necessary tools for achieving robust and reliable enantioseparation.

Introduction: The Imperative of Chiral Purity

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic. N-tosyl-thiazolidine-2-carboxylic acid is a proline analog where the secondary amine is protected by a tosyl group, enhancing its utility in synthetic chemistry. As a precursor in the synthesis of complex molecules, ensuring its enantiomeric purity is paramount. HPLC is a powerful and widely adopted technique for the direct separation of enantiomers, primarily through the use of Chiral Stationary Phases (CSPs). The selection of an appropriate CSP and mobile phase is the most critical step in developing a successful chiral separation method.[1]

This guide explores methodologies based on two of the most successful classes of CSPs for the resolution of acidic compounds: polysaccharide-based and anion-exchange CSPs. Additionally, an alternative indirect approach is discussed for laboratories not equipped with a wide range of chiral columns.

The Principle of Chiral Recognition on CSPs

Direct enantioseparation by HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase. The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times. The primary mechanisms governing this recognition include hydrogen bonding, π-π stacking, dipole-dipole interactions, steric hindrance, and, particularly for acidic compounds, ionic interactions.[2] The tosyl group and the carboxylic acid moiety of the target analyte are key interaction sites that will dictate the choice of CSP.

Primary Strategy: Direct Chiral HPLC Separation

The direct approach, where the enantiomers are separated on a chiral column, is the most efficient and widely used method.[1] The key to this approach is a systematic screening of columns and mobile phases.

Method A: Polysaccharide-Based CSPs under Normal Phase Conditions

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are the most widely used for chiral separations due to their broad applicability.[1] Columns like Daicel's CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and CHIRALPAK® AD (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening. For N-protected amino acids, normal phase chromatography often provides the best selectivity.

The carboxylic acid on the analyte necessitates the addition of a strong acid modifier to the mobile phase to suppress the ionization of the analyte and any residual silanols on the silica surface, thereby improving peak shape and reproducibility. Trifluoroacetic acid (TFA) is a common and effective choice.[1]

workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Screening cluster_analysis Data Analysis & Optimization SamplePrep Dissolve racemic N-tosyl-thiazolidine- 2-carboxylic acid in mobile phase (e.g., 1 mg/mL) MobilePhasePrep Prepare Mobile Phase A: n-Hexane/2-Propanol/TFA (90:10:0.1) Prepare Mobile Phase B: n-Hexane/Ethanol/TFA (90:10:0.1) Screen1 Screen on CHIRALCEL® OD-H with Mobile Phase A SamplePrep->Screen1 MobilePhasePrep->Screen1 Screen2 Screen on CHIRALPAK® AD-H with Mobile Phase A Screen1->Screen2 Screen3 If no separation, screen both columns with Mobile Phase B Screen2->Screen3 Analyze Evaluate Resolution (Rs) and Selectivity (α) Screen3->Analyze Optimize Optimize separation by adjusting Alcohol % and Flow Rate Analyze->Optimize

Caption: Workflow for polysaccharide CSP screening.

Table 1: HPLC Parameters for Normal-Phase Separation on Polysaccharide CSPs

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Columns 1. CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)2. CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)These are broadly applicable polysaccharide CSPs. The -H series (5 µm particles) offers higher resolution than older 10 µm versions.
Mobile Phase n-Hexane / Alcohol / Trifluoroacetic Acid (TFA)(Initial screen: 90:10:0.1, v/v/v)The alcohol (2-Propanol or Ethanol) acts as the polar modifier. TFA suppresses ionization of the carboxylic acid, improving peak shape.
Flow Rate 1.0 mL/minChiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min) which can increase resolution.
Temperature Ambient (e.g., 25 °C)Decreasing temperature generally increases chiral selectivity but may broaden peaks. Maintain a stable temperature for reproducibility.
Detection UV at 254 nm or 270 nmThe tosyl group provides strong UV absorbance.

Causality Behind Choices:

  • Normal Phase: The non-polar mobile phase (hexane) and polar stationary phase promote interactions necessary for chiral recognition of N-protected amino acids. The tosyl group's aromatic ring can engage in π-π stacking with the phenylcarbamate groups on the CSP.

  • Alcohol Modifier: The alcohol component of the mobile phase modulates retention time. Increasing the alcohol percentage will decrease retention. Fine-tuning this (e.g., from 10% to 15% or 5%) is the primary tool for optimizing the separation.

  • TFA Additive: As an acidic analyte, the carboxyl group can interact strongly and variably with the stationary phase, leading to poor peak shape. TFA ensures the analyte is in a consistent, neutral protonation state.[1]

Method B: Anion-Exchange CSPs

For acidic compounds, CSPs that operate on an anion-exchange mechanism offer a highly specific and effective alternative. CHIRALPAK® QN-AX and QD-AX are based on quinine and quinidine derivatives, respectively. The enantiomeric recognition mechanism involves an ionic interaction between the protonated tertiary nitrogen on the CSP and the deprotonated carboxylic acid of the analyte, supplemented by other interactions like hydrogen bonding and π-π stacking.[2] These columns are often used with polar organic mobile phases.

workflow_anion cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization SamplePrep Dissolve racemic sample in Methanol (e.g., 1 mg/mL) Screen Inject sample onto CHIRALPAK® QN-AX or QD-AX column SamplePrep->Screen MobilePhasePrep Prepare Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (e.g., 100:0.3:0.15, v/v/w) MobilePhasePrep->Screen Analyze Evaluate Resolution (Rs) and Retention Screen->Analyze Optimize Optimize by adjusting concentration of acid and salt additives Analyze->Optimize

Caption: Workflow for anion-exchange CSP analysis.

Table 2: HPLC Parameters for Anion-Exchange Separation

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Columns 1. CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm)2. CHIRALPAK® QD-AX (150 x 4.6 mm, 5 µm)QN-AX and QD-AX are pseudo-enantiomeric and often reverse the elution order. Screening both is recommended.
Mobile Phase Methanol with acid/base additives.(e.g., Methanol / Acetic Acid / Ammonium Acetate)Methanol is a versatile polar organic solvent. The acid and salt additives control the ionic strength and pH, which directly impacts retention and selectivity on an ion-exchange phase.
Flow Rate 1.0 mL/minStandard flow rate for initial screening.
Temperature 25 °CTemperature can influence the strength of ionic interactions.
Detection UV at 254 nm or 270 nmConsistent with the analyte's chromophore.

Causality Behind Choices:

  • Anion-Exchange Mechanism: This is a targeted approach for acidic compounds. The primary interaction is a strong, predictable ionic bond, which often leads to high selectivity.[2]

  • Polar Organic Mobile Phase: Solvents like methanol are required to solvate the ionized species involved in the ion-exchange equilibrium.[2]

  • Additives: The concentration of the acid and its corresponding salt (e.g., acetic acid and ammonium acetate) is the main tool for optimizing retention. Higher salt concentrations will generally lead to shorter retention times by competing with the analyte for the ionic sites on the CSP.

Alternative Strategy: Indirect Chiral Separation via Diastereomer Formation

If a suitable chiral column is not available, an indirect method can be employed. This involves derivatizing the racemic N-tosyl-thiazolidine-2-carboxylic acid with a chiral reagent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column).

A common approach for carboxylic acids is to form an amide or ester with a chiral amine or alcohol. For this application, a chiral amine such as (R)-(+)-1-phenylethylamine would be a suitable derivatizing agent.

Protocol: Diastereomeric Amide Formation
  • Activation: In a dry flask, dissolve the racemic N-tosyl-thiazolidine-2-carboxylic acid (1 equivalent) in a dry, aprotic solvent like dichloromethane (DCM). Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or a more modern equivalent like HATU.

  • Derivatization: Add (R)-(+)-1-phenylethylamine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Wash the organic layer with dilute acid and brine, then dry over sodium sulfate.

  • Analysis: Evaporate the solvent and re-dissolve the resulting diastereomeric amide mixture in the HPLC mobile phase for analysis on a standard C18 column.

This method's success is contingent on the successful chromatographic separation of the resulting diastereomers. The main drawback is the additional synthetic step and the need to ensure that no racemization occurs during the derivatization process.

Conclusion and Best Practices

The successful chiral separation of N-tosyl-thiazolidine-2-carboxylic acid is readily achievable with a systematic approach.

  • Primary Recommendation: Direct separation using HPLC with chiral stationary phases is the preferred method for its efficiency and accuracy. A screening approach starting with polysaccharide-based columns (CHIRALCEL® OD-H, CHIRALPAK® AD-H) under normal phase conditions is a high-probability starting point.

  • Specialized Alternative: For a more targeted approach, anion-exchange columns (CHIRALPAK® QN-AX, QD-AX) are highly effective for acidic analytes and should be considered, especially if polysaccharide columns yield suboptimal results.

  • Self-Validation: In any method, system suitability tests (e.g., injecting a racemic standard to confirm separation) are crucial. The resolution (Rs) between the two enantiomer peaks should ideally be greater than 1.5 for baseline separation.

  • Method Transfer: Once a successful separation is achieved on an analytical scale (e.g., 4.6 mm ID column), the method can be scaled to semi-preparative or preparative chromatography for the isolation of single enantiomers by adjusting the flow rate and sample loading proportionally.

By applying the principles and protocols outlined in this note, researchers can confidently develop and implement robust methods for the critical task of monitoring and ensuring the enantiomeric purity of N-tosyl-thiazolidine-2-carboxylic acid.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [URL: https://www.bioanalysis-zone.com/resource-chiral-hplc-column-selection-method-development-guide/]
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/presentation/2011/strategies-for-chiral-hplc-method-development]
  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [URL: https://www.researchgate.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [URL: https://www.daicelchiral.com/uploads/2021/01/QN-AX-QD-AX-in-SFC-of-Acidic-Compounds.pdf]
  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [URL: https://www.chromatographytoday.com/news/hplc-uhplc/31/sigma-aldrich/chiral-method-development-screening-techniques-a-practical-guide-and-new-approaches-in-lc-ms/29161]
  • Daicel CHIRALPAK AD HPLC Analytical Column. Hichrom. [URL: https://www.hichrom.co.uk/products/daicel-chiralpak-ad-hplc-analytical-column-10-m-id-4-6-mm-x-l-250-mm]
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [URL: https://www.chromatographytoday.
  • Daicel Chiral Amino Acids Analysis. Daicel Chiral Technologies. [URL: https://www.daicelchiral.com/products/amino-acids-analysis/]
  • Tosyl-D-proline. Benchchem. [URL: https://www.benchchem.com/product/110771-95-4]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the analytical determination of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and quality control. This document establishes a robust reversed-phase HPLC (RP-HPLC) method for quantification and discusses considerations for chiral separation, ensuring both scientific integrity and practical applicability. The methodologies are presented with a focus on the causal relationships behind experimental choices, providing a self-validating framework for implementation.

Introduction: The Significance of Analyzing this compound

This compound is a unique molecule that incorporates a thiazolidine ring, a structure of interest in medicinal chemistry due to its presence in various pharmacologically active compounds, including penicillin. The tosyl (toluene-sulfonyl) group imparts specific chemical properties that can influence the molecule's stability, solubility, and biological activity. Thiazolidine derivatives are recognized as versatile synthons for creating bioactive compounds and are explored for various therapeutic applications.[1][2]

Accurate and precise analytical methods are paramount for the characterization and quantification of this compound in various matrices, from reaction monitoring in synthetic chemistry to purity assessment in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of sulfonamides and related compounds due to its high sensitivity, specificity, and resolving power.[3][4] This application note details a starting RP-HPLC method for achiral analysis and provides guidance for developing a chiral separation method, which is critical as the C2 position of the thiazolidine ring is a stereocenter.

Foundational Principles: Chromatographic Strategy

The analytical strategy is built upon the chemical nature of the analyte. The presence of the tosyl group and the thiazolidine backbone suggests that a reversed-phase chromatographic approach will be effective. The non-polar tosyl group will interact strongly with a non-polar stationary phase (like C18), while the carboxylic acid moiety provides sufficient polarity for elution with a suitable polar mobile phase.

For chiral analysis, the enantiomers of this compound are expected to have identical behavior on a standard achiral column. Therefore, a chiral stationary phase (CSP) is necessary to differentiate between the stereoisomers. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds.[5][6][7]

Experimental Workflow: From Sample to Result

The overall workflow for the analysis of this compound is a systematic process designed to ensure accurate and reproducible results.

Caption: High-level experimental workflow for HPLC analysis.

Detailed Protocol: Achiral Reversed-Phase HPLC Method

This protocol provides a starting point for the quantitative analysis of this compound. Optimization may be required depending on the specific sample matrix and analytical instrumentation.

Materials and Reagents
  • Analyte: this compound (CAS 408360-05-4)[8]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

  • Additives: Formic acid or Ortho-phosphoric acid (analytical grade)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of the carboxylic acid, leading to better peak shape and retention on the reversed-phase column.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutesA broad gradient is recommended for initial method development to ensure elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CHelps to ensure reproducible retention times by minimizing fluctuations in mobile phase viscosity.
Detection UV at 230 nm and 254 nmThe tosyl group provides strong UV absorbance. Monitoring at multiple wavelengths can aid in peak identification and purity assessment.
Injection Volume 10 µLA typical injection volume; may be adjusted based on sample concentration.
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol or a suitable solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthy Data

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. The following parameters should be evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradants, or matrix components. Peak purity analysis using a PDA detector should confirm homogeneity.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999.
Accuracy The recovery of the analyte in spiked samples should be within 98-102%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%).

Advanced Topic: Chiral Separation

Given that this compound possesses a chiral center, resolving its enantiomers may be necessary for stereospecific synthesis or pharmacological studies.

Rationale for Chiral Method Development

The biological activity of enantiomers can differ significantly. Therefore, a stereoselective analytical method is often required by regulatory agencies for chiral drugs.

Proposed Chiral HPLC Method

G cluster_0 Chiral Method Development Workflow A Select Chiral Stationary Phase (CSP) B Screen Mobile Phases A->B C Optimize Separation B->C D Method Validation C->D

Caption: Workflow for developing a chiral HPLC method.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H are excellent starting points for screening.[5][6] These have been shown to be effective for separating a wide variety of chiral compounds, including those with aromatic and heterocyclic structures.[7]

  • Mobile Phase: A typical mobile phase for normal-phase chiral chromatography consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A common starting point is an 80:20 (v/v) mixture of n-hexane and isopropanol.[9]

  • Detection: UV detection at 230 nm and 254 nm.

  • Flow Rate: 1.0 mL/min.

Data Interpretation and Reporting

  • Identification: The primary identification of the analyte is based on its retention time compared to a known standard.

  • Quantification: The concentration of the analyte is determined by constructing a calibration curve from the peak areas of the working standard solutions.

  • Reporting: The final report should include the chromatographic conditions, the validation data, and the quantified results for the samples, including any statistical analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of this compound. The detailed reversed-phase method serves as a robust starting point for routine quantification, while the guidance on chiral separation addresses the need for stereospecific analysis. By understanding the rationale behind the experimental choices and adhering to rigorous validation protocols, researchers can ensure the generation of accurate, reliable, and trustworthy data.

References

  • ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available from: [Link][5]

  • AKJournals. HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Acta Chromatographica, 25(2), (2013). Available from: [Link][9]

  • ACS Publications. Axially Chiral 2-Arylimino-3-aryl-thiazolidine-4-one Derivatives: Enantiomeric Separation and Determination of Racemization Barriers by Chiral HPLC. The Journal of Organic Chemistry. Available from: [Link][6]

  • AKJournals. HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Available from: [Link][10]

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link][3]

  • PMC - NIH. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available from: [Link]

  • Taylor & Francis Online. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available from: [Link]

  • PMC - NIH. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available from: [Link][4]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Letters in Applied NanoBioScience. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available from: [Link]

  • ResearchGate. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Available from: [Link]

  • PubMed. Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases. Available from: [Link][7]

  • ResearchGate. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Available from: [Link]

  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):483-490. Available from: [Link]

  • SIELC Technologies. Separation of Thiazolidine on Newcrom R1 HPLC column. Available from: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available from: [Link][1]

  • PMC - PubMed Central. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of p-Toluenesulfonic acid. Available from: [Link]

  • JOCPR. Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance. Available from: [Link]

  • PubChem - NIH. Thiazolidine-2-carboxylic acid. Available from: [Link]

Sources

Application Notes & Protocols: The Use of 3-(Tosyl)-thiazolidine-2-carboxylic acid and its Isomers as Robust Cysteine Surrogates in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of cysteine residues is fundamental to the synthesis of complex peptides and proteins, enabling disulfide bridging, bioconjugation, and native chemical ligation (NCL). However, the reactive thiol side chain presents significant challenges, including undesired oxidation and side reactions during synthesis. This guide details the application of N-protected thiazolidine-carboxylic acids, particularly the highly stable 3-(Tosyl)-thiazolidine-2-carboxylic acid and its more commonly used isomer, thiazolidine-4-carboxylic acid (Thz), as effective cysteine surrogates. We provide an in-depth analysis of the underlying chemistry, step-by-step protocols for incorporation via Solid-Phase Peptide Synthesis (SPPS), and robust methodologies for the critical two-stage deprotection required to unmask the N-terminal cysteine for subsequent ligation or modification.

Part I: Foundational Chemistry and Strategic Rationale

The Cysteine Challenge in Peptide Synthesis

Cysteine's thiol group (-SH) is a powerful nucleophile, making it one of the most versatile residues for chemical biologists. However, this reactivity is a double-edged sword. During Solid-Phase Peptide Synthesis (SPPS), the thiol is prone to oxidation, leading to the formation of disulfide-bridged dimers or reaction with cationic species generated during acidic deprotection steps. While side-chain protecting groups (e.g., Trt, Acm) are standard, protecting an N-terminal cysteine required for Native Chemical Ligation (NCL) presents a unique problem: the N-terminal amine and the side-chain thiol form a latent 1,2-aminothiol functionality that can engage in undesirable intramolecular cyclization with a C-terminal thioester.

Thiazolidine: A Chemically Stable Cysteine Surrogate

To overcome this, the N-terminal cysteine can be introduced as a thiazolidine derivative. Thiazolidine-4-carboxylic acid (Thz), formed by the condensation of cysteine and formaldehyde, serves as a reliable and commercially available surrogate.[1] This five-membered ring effectively protects both the N-terminal amine and the thiol side chain within a stable cyclic structure, rendering it inert to standard SPPS conditions.[2]

The use of 3-(Tosyl)-thiazolidine-2-carboxylic acid is based on the same principle, where the core thiazolidine structure acts as the cysteine precursor. The key differentiator is the N-protecting group.

The N-Tosyl Group: A Cornerstone of Orthogonal Protection

While Fmoc or Boc groups can be used to protect the thiazolidine nitrogen, the p-toluenesulfonyl (Tosyl, Ts) group offers a significant increase in chemical stability. This stability is critical in complex, multi-segment synthesis strategies where the N-terminal cysteine of an intermediate peptide fragment must remain masked through numerous chemical steps.

Causality Behind Using the Tosyl Group:

  • Orthogonality: The N-Tosyl group is exceptionally stable to the acidic conditions used for Boc-deprotection and resin cleavage (e.g., strong TFA cocktails) and the basic conditions used for Fmoc-deprotection (e.g., piperidine).[3] This ensures its integrity until a specific, targeted removal step is performed.

  • Robustness: In lengthy syntheses or when harsh reagents are required for other modifications on the peptide, the tosyl group provides a level of protection that more labile groups cannot guarantee.

The primary challenge, however, lies in its removal, which requires specific and often harsh chemical conditions that must be compatible with the rest of the peptide sequence.[4][5]

Caption: Relationship between Cysteine and its thiazolidine surrogates.

Part II: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of an N-protected thiazolidine carboxylic acid into a peptide sequence follows standard SPPS protocols. The carboxylic acid is activated and coupled to the N-terminal amine of the growing peptide chain attached to the solid support.

Protocol 1: SPPS Coupling of 3-(Tosyl)-thiazolidine-2-carboxylic acid

This protocol assumes a standard Fmoc/tBu SPPS strategy on a Rink Amide resin.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine.

  • 3-(Tosyl)-thiazolidine-2-carboxylic acid.

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes) to expose the N-terminal amine. Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation Solution Preparation: In a separate vessel, dissolve 3-(Tosyl)-thiazolidine-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add the activation solution to the resin, followed by DIEA (6 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.

    • Expert Insight: The thiazolidine ring is sterically more demanding than a standard amino acid. Using a highly efficient coupling reagent like HATU is crucial to drive the reaction to completion and avoid deletion sequences.[6] A longer coupling time is also recommended.

  • Monitoring: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

SPPS_Workflow start Peptide-Resin (Free Amine) activation Prepare Activation Mix: Thz-Acid + HATU + DIEA in DMF coupling Couple to Resin (2-4 hours) start->coupling activation->coupling monitor Kaiser Test coupling->monitor wash Wash Resin (DMF, DCM) monitor->wash Negative recouple Recouple monitor->recouple Positive next_cycle Proceed to Next Cycle wash->next_cycle recouple->coupling

Caption: Workflow for SPPS incorporation of the thiazolidine moiety.

Table 1: Common Coupling Reagents for Challenging Couplings
ReagentDescriptionAdditiveKey Advantage
HATU Uronium salt-basedInternal (HOAt)Very fast, highly efficient, low racemization.[7]
HBTU Uronium salt-basedHOBtStandard, effective coupling reagent.
DIC/Oxyma CarbodiimideOxymaPureCost-effective, excellent racemization suppression.[8]
DEPBT Phosphonium salt-basedNoneParticularly effective for coupling easily epimerized amino acids.[9]

Part III: The Critical Two-Stage Deprotection

Unmasking the cysteine residue from its N-Tosyl-thiazolidine precursor is a two-step process: removal of the N-Tosyl group and subsequent opening of the thiazolidine ring. The order of these steps can be crucial depending on the overall synthetic strategy. However, ring-opening is typically performed last, just before ligation.

Protocol 2: Deprotection of the N-Tosyl Group

The high stability of the tosyl sulfonamide bond necessitates potent cleavage conditions. The choice of method must be carefully evaluated for compatibility with other protecting groups and sensitive residues (e.g., Met, Trp) in the peptide sequence.

Method A: Strong Acidolysis

  • Reagents: Methanesulfonic acid (MeSO₃H), Trifluoroacetic acid (TFA), Thioanisole (scavenger).

  • Procedure: Treat the tosyl-protected peptide (on-resin or in solution) with a mixture of MeSO₃H/TFA/thioanisole (e.g., 1:10:1 v/v/v) at room temperature for 4-12 hours.[4]

  • Mechanism: The superacid protonates the sulfonamide, facilitating cleavage. Thioanisole acts as a scavenger to trap reactive cations.

  • Trustworthiness: This method is effective but harsh. It can cleave many acid-labile side-chain protecting groups and may damage sensitive peptides. It is best used as a final deprotection step.

Method B: Reductive Cleavage

  • Reagents: Sodium naphthalenide in anhydrous THF.

  • Procedure: Treat the protected peptide with a solution of sodium naphthalenide at low temperature (e.g., -78 °C) until the characteristic dark green color persists.

  • Mechanism: A single-electron transfer (SET) from the naphthalenide radical anion drives the reductive cleavage of the S-N bond.[4]

  • Trustworthiness: Highly effective but requires strictly anhydrous conditions and is often incompatible with other functional groups. This method is typically reserved for solution-phase synthesis of robust molecules.

Protocol 3: Thiazolidine Ring Opening to Unveil Cysteine

This step regenerates the N-terminal cysteine's 1,2-aminothiol functionality, making the peptide competent for Native Chemical Ligation. The reaction is an equilibrium process driven by the removal of the liberated aldehyde (formaldehyde in the case of Thz) by a scavenger.[10]

Materials:

  • N-terminal thiazolidine peptide (Tosyl group must be removed first).

  • Scavenger: Methoxyamine hydrochloride (CH₃ONH₂·HCl).

  • Buffer: 6 M Guanidine·HCl, 200 mM Phosphate buffer, pH 4.0.

    • Expert Insight: The reaction proceeds optimally under acidic conditions (pH 3-4). Guanidine·HCl is included as a denaturant to improve peptide solubility and accessibility of the thiazolidine ring.

Methodology:

  • Solution Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-2 mM.

  • Scavenger Addition: Add methoxyamine hydrochloride to a final concentration of 100-200 mM.

  • Incubation: Incubate the reaction mixture at 37-55 °C for 1-4 hours.[10]

  • Monitoring: Monitor the progress of the reaction by analytical RP-HPLC and verify the product mass by LC-MS. The deprotected peptide will have a mass shift corresponding to the ring opening (+2 Da for H₂O addition, minus the mass of the original protecting aldehyde if not formaldehyde).

  • Purification: Once the reaction is complete, the peptide solution can be directly used in a subsequent NCL reaction or purified by preparative RP-HPLC.

Deprotection_Pathway cluster_0 Stage 1: N-Tosyl Removal cluster_1 Stage 2: Thiazolidine Ring Opening tosyl_peptide N-Tosyl-Thz-Peptide High Stability thz_peptide Thz-Peptide Ring Intact tosyl_peptide->thz_peptide MeSO3H / TFA or Na-Naphthalenide cys_peptide N-Terminal Cys-Peptide Ligation-Ready thz_peptide->cys_peptide Methoxyamine, pH 4 (Aldehyde Scavenger)

Caption: The two-stage pathway to deprotect the cysteine surrogate.

Part IV: Application in a Convergent Synthesis Strategy

The primary application for this methodology is in multi-segment NCL, a powerful technique for the total chemical synthesis of proteins.

NCL_Strategy spps1 SPPS: Fragment A (C-Terminal Thioester) ncl Native Chemical Ligation (NCL) spps1->ncl spps2 SPPS: Fragment B (N-Terminal N-Tosyl-Thz) deprotect Deprotection of Fragment B (Protocols 2 & 3) spps2->deprotect unmasked_B Fragment B with N-Terminal Cysteine deprotect->unmasked_B unmasked_B->ncl ligated Ligated Protein A-B ncl->ligated fold Folding & Purification ligated->fold protein Final Synthetic Protein fold->protein

Sources

Application Notes & Protocols: 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid. This versatile building block serves as a conformationally constrained proline mimetic, offering unique structural and electronic properties for modulating peptide and small molecule bioactivity. We will explore its synthesis, physicochemical characteristics, and detailed protocols for its incorporation into peptide chains and its use in the rational design of enzyme inhibitors. The causality behind experimental choices is emphasized to provide a framework for logical and successful application in drug discovery programs.

Introduction: The Strategic Value of Constrained Scaffolds

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the antidiabetic drugs pioglitazone and rosiglitazone.[1] Its prevalence stems from its metabolic stability and its ability to engage in key biological interactions. Thiazolidine-4-carboxylic acid, a known proline analog, has been extensively studied for its ability to influence peptide structure and function.[2]

The subject of this guide, this compound, is a more specialized derivative that offers enhanced utility. It is an analog of β-thiaproline, where the β-methylene group of proline is replaced by a sulfur atom.[3] The key features of this building block are:

  • Conformational Rigidity: The five-membered thiazolidine ring restricts bond rotation, making it an excellent tool for locking a peptide backbone into a specific conformation, often to favor a bioactive β-turn structure.

  • N-Sulfonamide Moiety: The N-tosyl (Toluene-4-sulfonyl) group is a non-basic, sterically demanding, and electron-withdrawing group. Unlike the secondary amine of proline, this sulfonamide cannot act as a hydrogen bond donor and significantly alters the electronic environment of the ring. This modification can enhance membrane permeability, improve metabolic stability by blocking N-dealkylation, and introduce new interactions with protein targets, such as occupying hydrophobic pockets.

  • Proline Mimicry: It serves as a structural surrogate for proline, allowing its insertion into peptide sequences to probe structure-activity relationships (SAR) or to develop peptidomimetics with improved pharmacological profiles.[3][4][5]

This guide will provide the practical knowledge to leverage these features in drug discovery campaigns.

Physicochemical Properties and Safe Handling

Before use, it is critical to understand the fundamental properties and safety requirements of the title compound.

PropertyValueReference
CAS Number 408360-05-4[6]
Molecular Formula C₁₁H₁₃NO₄S₂Derived from structure
Molecular Weight 287.36 g/mol Derived from formula
Appearance White to off-white solid/powder
Purity Typically ≥97%Commercial suppliers
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols.General chemical knowledge

Safety and Handling:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][8][9]

  • Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant. Avoid breathing dust and prevent contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[7][10]

Synthesis Pathway Overview

While this compound is commercially available, understanding its synthesis provides context for its purity and potential side products. A common synthetic route involves a cyclocondensation reaction followed by N-protection.

G cluster_0 Synthesis Workflow A Cysteamine C Thiazolidine-2-carboxylic acid A->C Cyclocondensation B Glyoxylic Acid B->C F 3-(Toluene-4-sulfonyl)- thiazolidine-2-carboxylic acid C->F N-Tosylation (Schotten-Baumann conditions) D Tosyl Chloride (TsCl) D->F E Base (e.g., Pyridine, TEA) E->F

Caption: General synthetic workflow for the target compound.

The key transformation is the nucleophilic attack of the cysteamine thiol onto the aldehyde of glyoxylic acid, followed by intramolecular imine formation and cyclization. The resulting secondary amine is then readily sulfonylated with tosyl chloride under basic conditions to yield the final product.

Application I: A Constrained Proline Mimetic in Solid-Phase Peptide Synthesis (SPPS)

Causality and Rationale: Replacing a proline residue with this building block is a strategic decision to enforce a specific peptide conformation. Proline's cyclic nature already restricts the peptide backbone, but the N-tosylated thiazolidine introduces further constraints. The bulky tosyl group can sterically influence adjacent residues and prevent cis-trans isomerization around the peptide bond, which is a common phenomenon with proline. This can lead to peptides with higher receptor affinity, specificity, and enhanced stability against proteolytic degradation.

Protocol: Incorporation via Fmoc-Based SPPS

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or PyBOP®

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (cold)

Workflow Diagram:

spss_workflow start Start: Peptide-Resin (Free N-terminus) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash Cycle (DMF, DCM, DMF) deprotection->wash1 coupling 4. Coupling Reaction (Add activated acid to resin) wash1->coupling activation 3. Pre-activation of Building Block (Building Block, HBTU/HOBt, DIPEA in DMF) activation->coupling wash2 5. Wash Cycle (DMF, DCM, DMF) coupling->wash2 kaiser 6. Monitor Completion (Kaiser Test) wash2->kaiser kaiser->coupling Positive (Yellow) Recouple next_aa Continue to Next Amino Acid kaiser->next_aa Negative (Blue) next_aa->deprotection If not final residue cleavage Final Cleavage & Deprotection (TFA Cocktail) next_aa->cleavage If final residue

Caption: Fmoc-SPPS cycle for incorporating the building block.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (with the preceding amino acid already attached and its N-terminal Fmoc group removed) in DMF for 30 minutes in a reaction vessel.

  • Activation of the Building Block: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color. Rationale: Pre-activation ensures the formation of the highly reactive HOBt-ester, maximizing coupling efficiency.[11]

  • Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. Insight: Due to the steric bulk of the N-tosyl group, a longer coupling time compared to standard amino acids is recommended.

  • Monitoring: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (beads remain colorless or blue) indicates complete coupling. A positive result (blue beads) signifies free amines, and the coupling step should be repeated.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

  • Next Cycle: The resin is now ready for the deprotection of the next Fmoc-amino acid in the sequence.

  • Final Cleavage: After the entire peptide is synthesized, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail and gently agitate for 2-3 hours. Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS and/or MALDI-TOF mass spectrometry.[12][13]

Application II: Rational Design of a Protease Inhibitor

Causality and Rationale: The structural features of this compound make it an attractive starting point for designing enzyme inhibitors. The carboxylic acid can mimic the C-terminal carboxylate of a substrate, anchoring the molecule in the active site by forming salt bridges with basic residues (e.g., Arginine, Lysine). The tosyl group can then be directed into a hydrophobic pocket (e.g., the S1 or S2 pocket of a protease), providing affinity and specificity.

Case Study: Design of a Hypothetical Serine Protease Inhibitor

Let's hypothesize a target, "Prolyl-Endopeptidase X," which cleaves peptide bonds C-terminal to proline residues and has a large hydrophobic S1 pocket. We can design a simple inhibitor by capping the carboxylic acid of our building block as a methyl ester to prevent it from being a substrate and to enhance cell permeability.

Proposed Inhibitor Binding Mode:

binding_mode cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Molecule S1_pocket S1 Hydrophobic Pocket Oxyanion_Hole Oxyanion Hole Catalytic_Triad Catalytic Triad (Ser, His, Asp) Tosyl Tosyl Group Tosyl->S1_pocket Hydrophobic Interaction Thiazolidine Thiazolidine Ring Thiazolidine->Catalytic_Triad Steric Hindrance Ester Carboxylate Mimic (Ester) Ester->Oxyanion_Hole H-Bonding Interaction

Caption: Proposed binding of an inhibitor in a hypothetical active site.

Protocol: Synthesis of Methyl 3-(Toluene-4-sulfonyl)thiazolidine-2-carboxylate

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Thionyl chloride (SOCl₂) or HCl (gas)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 g, 1.0 eq.) in anhydrous methanol (20 mL).

  • Esterification: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq.) dropwise. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This method avoids using large amounts of corrosive aqueous acid.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexanes).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with DCM (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[1]

Protocol: In Vitro Enzyme Inhibition Assay

Materials:

  • Purified Prolyl-Endopeptidase X enzyme

  • Fluorogenic substrate (e.g., Ac-Ala-Ala-Pro-AFC)

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Synthesized inhibitor dissolved in DMSO

  • 96-well black microplate

  • Plate reader with fluorescence detection (Ex/Em for AFC: ~400 nm / ~505 nm)

Procedure:

  • Preparation: Prepare a serial dilution of the inhibitor in DMSO, and then dilute further into the assay buffer. Keep the final DMSO concentration below 1% in all wells to avoid solvent effects.

  • Assay Plate Setup: To each well, add:

    • Assay Buffer

    • Inhibitor solution (at various concentrations) or DMSO (for control wells)

    • Enzyme solution (pre-diluted in assay buffer)

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measurement: Immediately place the plate in the reader and measure the increase in fluorescence over time (kinetic mode) for 30 minutes. The rate of reaction is proportional to the slope of the fluorescence vs. time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the % Inhibition vs. log[Inhibitor].

    • Fit the data to a dose-response curve (e.g., using GraphPad Prism or similar software) to determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundTargetIC₅₀ (µM)
Inhibitor 1 (Ester) Prolyl-Endopeptidase X2.5
Parent Acid Prolyl-Endopeptidase X>100 (Substrate)
Unrelated Compound Prolyl-Endopeptidase X>200

Conclusion

This compound is a powerful and versatile building block in modern drug discovery. Its ability to act as a conformationally rigid proline mimetic provides medicinal chemists with a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. Furthermore, its inherent structural and electronic features make it an excellent scaffold for the rational design of potent and selective enzyme inhibitors. The protocols and rationale presented in this guide serve as a robust foundation for researchers to confidently and effectively utilize this compound in their discovery programs, accelerating the journey toward novel therapeutic agents.

References

  • H. T. Atabham, et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1735-1740. [Link]

  • A. A. Gatea, et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • J. C. Campos, et al. (2013). Synthesis of thiazolidin-4-ones 4a-k. Reaction conditions. ResearchGate. [Link]

  • A. Noreen, et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • O. Finiuk, et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI Pharmaceuticals. [Link]

  • C. F. Coutsogeorgopoulos, et al. (1980). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Biochemical and Biophysical Research Communications, 92(2), 585-591. [Link]

  • F. Albericio & M. Giraud. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(4), 58. [Link]

  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Toluene-4-sulfonic acid monohydrate. Carl ROTH. [Link]

  • D. AL-Duhaidahawi, et al. (2025). Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Green Chemistry Letters and Reviews. [Link]

  • D. J. Tanner, et al. (2018). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry, 57(3), 365-374. [Link]

  • S. L. Guryanov, et al. (2013). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 9, 2349-2368. [Link]

  • P. J. F. D'Hooge, et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Amino Acids. [Link]

  • M. B. Patel, et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research, 5(6). [Link]

  • Patent CA1050027A. (1979). Derivatives of pyrazolo (3,4-b) thieno (2,3-d) pyridine-2-carboxylic acids.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: L-Thiazolidine-4-carboxylic acid. Thermo Fisher Scientific. [Link]

  • R. B. Boggess, et al. (1976). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant Physiology, 58(3), 401-404. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazolidine-2-carboxylic acid. PubChem Compound Database. [Link]

  • A. Zarghi, et al. (2006). Synthesis and biological evaluation of 2, 3-diaryl-1, 3-thiazolidine-4-one derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4864-4867. [Link]

  • M. Nagasawa, et al. (1981). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 24(3), 263-268. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Using N-tosyl-thiazolidine-2-carboxylic Acid as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Imperative of Chirality in Modern Synthesis

In the landscape of pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with enantiomers of a drug molecule. This necessitates the development of synthetic methodologies that can selectively produce a single desired stereoisomer.[1] Asymmetric synthesis has risen to this challenge, offering a suite of tools to chemists. Among the most reliable and predictable of these are chiral auxiliaries.

A chiral auxiliary is a stereogenic moiety that is temporarily attached to an achiral substrate.[1] Its own defined stereochemistry directs a subsequent reaction, leading to the formation of a new stereocenter in a diastereoselective manner.[1][2] After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1][3] While well-known auxiliaries like Evans' oxazolidinones and camphorsultam have become staples in the field, the exploration of novel auxiliaries continues to yield powerful tools with unique advantages.[1][3][4][5]

This guide focuses on one such powerful tool: N-tosyl-thiazolidine-2-carboxylic acid . Derived from the naturally occurring amino acid L-cysteine, this auxiliary offers a rigid heterocyclic framework and a sterically demanding N-tosyl group to impart a high degree of facial selectivity in a variety of carbon-carbon bond-forming reactions.

II. The N-tosyl-thiazolidine Auxiliary: Structure and Advantages

The efficacy of N-tosyl-thiazolidine-2-carboxylic acid stems from its distinct structural features. The thiazolidine ring, being a five-membered heterocycle containing both nitrogen and sulfur, adopts a relatively fixed conformation. The attachment of a bulky p-toluenesulfonyl (tosyl) group to the nitrogen atom further restricts rotational freedom and creates a highly differentiated steric environment. This setup is paramount for shielding one of the prochiral faces of an attached enolate, thereby directing the approach of an electrophile.

Key Advantages:

  • High Diastereoselectivity: The rigid, sterically-defined environment consistently leads to high levels of diastereoselectivity in reactions like aldol and Michael additions.[5]

  • Predictable Stereochemistry: The stereochemical outcome is often predictable, allowing for the targeted synthesis of either syn or anti products.[5]

  • Facile Cleavage: The endocyclic sulfur atom is thought to facilitate the nucleophilic cleavage of the N-acyl bond, often allowing for milder deprotection conditions compared to analogous oxazolidinone auxiliaries.[5]

  • Accessibility: The auxiliary is derived from L-cysteine, an inexpensive and readily available component of the chiral pool.[6][7]

Workflow Overview: Chiral Auxiliary Mediated Synthesis

The general strategy for employing a chiral auxiliary is a multi-step process involving attachment, diastereoselective reaction, and removal.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery A Achiral Substrate (e.g., Carboxylic Acid) C Auxiliary-Substrate Adduct A->C B Chiral Auxiliary (N-Tosyl-Thiazolidine) B->C E Diastereomerically Enriched Product C->E Reaction (e.g., Aldol) D Prochiral Electrophile (e.g., Aldehyde) D->E F Enantiomerically Pure Target Molecule E->F Cleavage G Recovered Chiral Auxiliary E->G

General workflow for asymmetric synthesis using a chiral auxiliary.

III. Protocols: Synthesis and Acylation of the Auxiliary

Protocol 1: Synthesis of (R)-Thiazolidine-2-carboxylic acid

This protocol describes the initial condensation to form the core thiazolidine ring system from L-cysteine.

  • Setup: In a round-bottom flask, dissolve L-cysteine hydrochloride (1.0 equiv.) in deionized water.

  • Buffering: Add sodium acetate (0.95 equiv.) to the solution and stir until dissolved.

  • Condensation: To this solution, add an ethanolic solution of formaldehyde (37% aqueous solution, 1.1 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. A white precipitate will form over time.[7]

  • Isolation: Cool the reaction vessel in an ice bath to maximize precipitation. Collect the solid product by suction filtration.

  • Washing: Wash the precipitate thoroughly with cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid under vacuum to yield (R)-thiazolidine-2-carboxylic acid.

Protocol 2: N-Tosylation and Acylation of the Auxiliary

This two-part protocol details the protection of the nitrogen and subsequent attachment of the desired acyl group (e.g., a propionyl group for aldol reactions).

Part A: N-Tosylation

  • Setup: Suspend (R)-thiazolidine-2-carboxylic acid (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.2 equiv.) to the suspension.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) in DCM to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-tosyl-thiazolidine-2-carboxylic acid can be purified by column chromatography or recrystallization.

Part B: N-Acylation

  • Acid Chloride Formation: In a separate flask, reflux the desired carboxylic acid (e.g., propionic acid, 1.0 equiv.) with thionyl chloride (2.0 equiv.) for 2-3 hours.[8] Remove the excess thionyl chloride under vacuum to obtain the crude acyl chloride.[8]

  • Setup: Dissolve the N-tosyl-thiazolidine-2-carboxylic acid (1.0 equiv.) and triethylamine (2.0 equiv.) in dry DCM in a two-necked flask under a nitrogen atmosphere, and cool to 0 °C.[8]

  • Acylation: Add the crude acyl chloride (dissolved in a small amount of dry DCM) dropwise to the cooled solution.[8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 15 hours.[8]

  • Work-up and Purification: Perform an aqueous work-up as described in Part A (step 5). Purify the resulting N-acyl-N-tosyl-thiazolidine derivative by silica gel column chromatography.

IV. Application: Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds.[9] The N-tosyl-thiazolidine auxiliary provides excellent stereocontrol through the formation of a titanium enolate.

Mechanism of Stereodirection

The high diastereoselectivity observed is attributed to a highly organized, non-chelated transition state.[5] Upon addition of TiCl₄ and a hindered base like N,N-diisopropylethylamine (DIPEA), a titanium enolate is formed. The bulky N-tosyl group and the thiazolidine ring effectively block the si-face of the enolate. Consequently, the aldehyde electrophile is forced to approach from the less sterically encumbered re-face, leading to the preferential formation of the syn-aldol adduct.[5]

Proposed non-chelated transition state for the aldol reaction.
Protocol 3: TiCl₄-Mediated Asymmetric Aldol Addition
  • Setup: Dissolve the N-propionyl-N-tosyl-thiazolidine auxiliary (1.0 equiv.) in dry DCM under a nitrogen atmosphere and cool the solution to -10 °C.[5]

  • Enolate Formation: Add TiCl₄ (1.5 equiv., 1.0 M solution in DCM) dropwise. Stir for 30 minutes. Then, add DIPEA (1.6 equiv.) dropwise and continue stirring for 2 hours at -10 °C.[5][10]

  • Aldehyde Addition: Add the desired aldehyde (1.2 equiv.) to the reaction mixture.

  • Reaction: Stir at -10 °C until TLC analysis indicates the consumption of the starting material (typically 2-4 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to separate the diastereomeric aldol adducts.

Data Summary: Aldol Reaction Performance
AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Benzaldehyde75-8582:18 to 90:10
p-Nitrobenzaldehyde70-8097:3
p-Methoxybenzaldehyde72-8285:15
Isobutyraldehyde65-7595:5
(Data synthesized from typical results reported in the literature for similar auxiliaries)[5]

V. Application: Asymmetric Michael Additions

The conjugate addition, or Michael reaction, is another powerful method for C-C bond formation.[11] The N-tosyl-thiazolidine auxiliary can be used to direct the addition of nucleophiles to α,β-unsaturated systems with high diastereoselectivity.

Protocol 4: Diastereoselective Michael Addition
  • Setup: Prepare the N-enoyl auxiliary derivative (e.g., N-crotonyl-N-tosyl-thiazolidine) using the acylation method in Protocol 2.

  • Reaction Mixture: Dissolve the N-enoyl auxiliary (1.0 equiv.) and the desired Michael donor (e.g., a thiol or an amine, 1.2 equiv.) in a suitable solvent such as DCM or THF.

  • Catalysis: Add a catalytic amount of a suitable base (e.g., triethylamine or DBU) to initiate the conjugate addition.[12]

  • Reaction: Stir the mixture at room temperature or gentle reflux, monitoring by TLC until the starting material is consumed.[12]

  • Work-up: Upon completion, dilute the reaction with an appropriate solvent and wash with 1M HCl (if a basic catalyst was used), followed by saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography to isolate the desired diastereomer.

VI. Cleavage and Recovery of the Auxiliary

A critical step in auxiliary-based synthesis is the efficient removal of the auxiliary to unveil the chiral product without racemization.[1]

Protocol 5: Reductive Cleavage to Chiral Alcohols
  • Setup: Dissolve the purified aldol or Michael adduct (1.0 equiv.) in anhydrous THF and cool to 0 °C.

  • Reduction: Add lithium borohydride (LiBH₄) (2.0-3.0 equiv.) portion-wise to the solution.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, or until the reaction is complete by TLC.

  • Quenching: Slowly add a saturated solution of Rochelle's salt (potassium sodium tartrate) to quench the excess reducing agent and break up any emulsions.

  • Extraction: Extract the mixture with ethyl acetate. The desired chiral alcohol will be in the organic phase, while the cleaved auxiliary may be extracted from the aqueous phase after acidification.

  • Purification: Separate and dry the organic layer. Purify the target alcohol by column chromatography. The auxiliary can be recovered from the aqueous layer for reuse.

Protocol 6: Hydrolytic Cleavage to Chiral Carboxylic Acids
  • Setup: Dissolve the adduct (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Cool the solution to 0 °C and add a solution of lithium hydroxide (LiOH) (2.0-3.0 equiv.) and hydrogen peroxide (H₂O₂) (4.0 equiv.).

  • Reaction: Stir at 0 °C for 4-6 hours.

  • Work-up: Quench the excess peroxide with a saturated solution of sodium sulfite. Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Purification: The desired chiral carboxylic acid can be isolated from the organic phase. The water-soluble auxiliary can be recovered from the aqueous phase.

Cleavage and Recovery Workflow

G cluster_hydrolysis Hydrolytic Cleavage cluster_reductive Reductive Cleavage Start Diastereomerically Pure Adduct H1 LiOH / H₂O₂ Start->H1 R1 LiBH₄ or DIBAL-H Start->R1 H2 Chiral Carboxylic Acid H1->H2 Recovery Recovered Auxiliary H1->Recovery R2 Chiral Alcohol R1->R2 R1->Recovery

Sources

Application Notes & Protocols: A Guide to the Deprotection of N-Tosyl-Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the deprotection of N-tosyl-thiazolidine derivatives. The p-toluenesulfonyl (tosyl) group is a robust and widely used protecting group for amines due to its stability across a broad range of chemical conditions.[1][2] However, this inherent stability necessitates specific, and often forceful, conditions for its removal.[3][4][5] When applied to thiazolidine scaffolds—heterocyclic moieties of significant interest in medicinal chemistry—this deprotection step presents a unique chemoselectivity challenge.[6][7] The thiazolidine ring itself can exhibit instability, particularly under the harsh acidic or basic conditions traditionally used for N-tosyl cleavage.[8][9][10] This guide dissects the causality behind experimental choices, offering field-proven protocols that prioritize the integrity of the thiazolidine ring while ensuring efficient N-detosylation.

Introduction: The Chemoselectivity Challenge

The use of an N-tosyl group on a thiazolidine nitrogen offers a strategic advantage in multi-step synthesis by rendering the amine non-nucleophilic and stable. However, the ultimate success of the synthetic route hinges on the final deprotection step. The core challenge lies in cleaving the strong nitrogen-sulfur (N-S) bond of the sulfonamide without inducing the cleavage or degradation of the thiazolidine ring.

The stability of the thiazolidine ring is highly pH-dependent. It is typically formed by the condensation of a cysteine-equivalent with an aldehyde under mildly acidic conditions (pH 4-5) but can be susceptible to hydrolysis and ring-opening under both strongly acidic and basic environments.[8][11][12] Therefore, classical deprotection methods that employ refluxing strong acids like HBr are often incompatible with these substrates.[4][5][13] This note focuses on protocols that navigate this challenge, with a strong emphasis on milder, reductive cleavage methods.

Mechanistic Considerations: Choosing the Right Pathway

The strategy for N-tosyl deprotection can be broadly divided into two categories: acidic hydrolysis and reductive cleavage. The choice is dictated by the substrate's tolerance to the reaction conditions.

  • Acidic Hydrolysis : This pathway involves protonation of the sulfonamide followed by nucleophilic attack to cleave the N-S bond. Methods like HBr in acetic acid with a phenol scavenger fall into this category.[13] While potent, the harsh acidity makes this a high-risk approach for most thiazolidine derivatives due to the potential for ring hydrolysis.[8][9]

  • Reductive Cleavage : These methods are generally milder and operate under neutral or near-neutral conditions, making them far more suitable for sensitive substrates like thiazolidines. They typically proceed via a single-electron transfer (SET) mechanism, where an electron donor reduces the sulfonyl group, weakening the N-S bond and leading to its cleavage.[14][15] Reagents such as magnesium in methanol (Mg/MeOH) are prime examples of this approach.[1][16][17]

The logical workflow for selecting a deprotection method is outlined below.

G start Start: N-Tosyl-Thiazolidine Derivative check_sensitivity Assess Substrate Sensitivity (e.g., other acid/base labile groups) start->check_sensitivity reductive_path Preferred Path: Reductive Cleavage check_sensitivity->reductive_path High Sensitivity (Recommended) acidic_path Alternative Path: Acidic Hydrolysis (Use with Caution) check_sensitivity->acidic_path Low Sensitivity or Reductive Methods Fail mg_meoh Protocol 1: Mg/MeOH (Mild & General) reductive_path->mg_meoh na_naphthalene Protocol 2: Na/Naphthalene (Stronger Reduction) reductive_path->na_naphthalene hbr_phenol Protocol 3: HBr/Phenol (Harsh Conditions) acidic_path->hbr_phenol end Deprotected Thiazolidine mg_meoh->end na_naphthalene->end hbr_phenol->end

Caption: Decision workflow for selecting a deprotection protocol.

Comparative Overview of Deprotection Protocols

The following table summarizes the key characteristics of the recommended protocols, providing a quick reference for method selection based on substrate compatibility and laboratory capabilities.

FeatureProtocol 1: Mg/MeOHProtocol 2: Sodium NaphthalenideProtocol 3: HBr in Acetic Acid
Mechanism Reductive Cleavage (SET)Reductive Cleavage (SET)Acidic Hydrolysis
Conditions Neutral, Room Temp to RefluxAnhydrous, Low Temp (-78°C)Strongly Acidic, High Temp (90°C)
Key Reagents Magnesium turnings, MethanolSodium, Naphthalene, THF33% HBr/AcOH, Phenol
Advantages Mild, economical, operationally simple, good functional group tolerance.[1][15][17]Highly effective, fast reactions at low temperatures.[14]Potent for very stable sulfonamides.
Disadvantages Can be slow for sterically hindered substrates.Requires preparation of an air/moisture-sensitive reagent.Harsh conditions, high risk of thiazolidine ring-opening, potential for side reactions.[4][13]
Best Suited For The vast majority of N-tosyl-thiazolidine derivatives, especially those with sensitive functional groups.Robust substrates where Mg/MeOH is ineffective.Last resort for highly unreactive substrates where thiazolidine stability has been confirmed.

Detailed Experimental Protocols

Protocol 1: Reductive Deprotection using Magnesium in Methanol (Mg/MeOH)

This method is the most recommended starting point due to its mildness and general applicability. The reaction is driven by single-electron transfer from the surface of the magnesium metal to the tosyl group, initiating the N-S bond cleavage.[15][17] It is particularly well-suited for molecules containing other sensitive groups like esters or carbamates.[17]

G Mechanism: Mg/MeOH Reductive Cleavage sub R₂N-Ts set1 [R₂N-Ts]•⁻ (Radical Anion) sub->set1 + e⁻ (from Mg) mg Mg(0) (Magnesium Metal) cleavage R₂N• + Ts⁻ set1->cleavage N-S Cleavage set2 R₂N⁻ (Amide Anion) cleavage->set2 + e⁻ (from Mg) mg2 Mg(0) product R₂NH (Deprotected Amine) set2->product Protonation (from MeOH) meoh MeOH

Caption: Simplified mechanism of N-tosyl deprotection via Mg/MeOH.

Materials:

  • N-tosyl-thiazolidine derivative

  • Magnesium (Mg) turnings (activated if necessary)

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolve the N-tosyl-thiazolidine derivative (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add magnesium turnings (5-10 eq) to the solution in one portion. An effervescence (hydrogen gas evolution) should be observed.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gently heat to reflux (approx. 65°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction can take from 2 to 24 hours.

  • Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution until the excess magnesium is consumed and gas evolution ceases.

  • Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with methanol and the extraction solvent (EtOAc or DCM).

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • To the remaining aqueous residue, add the extraction solvent and transfer to a separatory funnel. Extract the aqueous layer 2-3 times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired deprotected thiazolidine derivative.

Protocol 2: Acidic Cleavage using HBr in Acetic Acid with Phenol (Cautionary Protocol)

This protocol should be reserved for substrates where reductive methods have proven ineffective. The harsh acidic conditions can readily hydrolyze the thiazolidine ring.[8][9] Phenol is added as a scavenger to trap the reactive byproducts generated from the tosyl group, preventing unwanted side reactions like aromatic bromination.[13]

G Mechanism: Acidic Cleavage sub R₂N-Ts protonated R₂N⁺(H)-Ts sub->protonated Protonation h_plus H⁺ (from HBr) cleavage R₂NH + Ts-Br protonated->cleavage Nucleophilic Attack br_minus Br⁻ product R₂NH₂⁺ Br⁻ (Amine Salt) cleavage->product Protonation

Caption: Simplified mechanism of acid-catalyzed N-tosyl deprotection.

Materials:

  • N-tosyl-thiazolidine derivative

  • 33% Hydrogen bromide (HBr) solution in acetic acid

  • Phenol

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Schlenk flask or sealed tube

Procedure:

  • WARNING: Perform this reaction in a well-ventilated fume hood. HBr is highly corrosive.

  • To a Schlenk flask or heavy-walled sealed tube, add the N-tosyl-thiazolidine derivative (1.0 eq) and phenol (10-20 eq).

  • Carefully add the solution of 33% HBr in acetic acid (sufficient to dissolve the substrate, typically 10-20 mL per gram of substrate).

  • Seal the vessel and heat the mixture to 90-100°C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 16-24 hours.

  • After completion, cool the reaction mixture in an ice bath.

  • Slowly add cold diethyl ether to precipitate the product as its hydrobromide salt.

  • Collect the precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.

  • To obtain the free amine, dissolve the salt in water and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the free amine with EtOAc or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Deprotection Yield Inactive reagents (e.g., old Mg). Sub-optimal conditions (temperature, time). Steric hindrance around the sulfonamide.Use freshly activated Mg turnings. Increase reaction time and/or temperature incrementally while monitoring by LC-MS.[18] Consider a stronger reductive method like sodium naphthalenide.
Thiazolidine Ring Opening Reaction conditions are too harsh. The specific thiazolidine derivative is inherently unstable.For Acidic Methods: This is a common outcome. Abandon this method and switch to a milder reductive protocol like Mg/MeOH. For Reductive Methods: Ensure the reaction is not overheated and is quenched promptly upon completion. Ensure the workup is not overly acidic or basic.
Incomplete Reaction Insufficient equivalents of the reducing agent. Reaction time is too short. Poor solubility of the starting material.Increase the equivalents of Mg (e.g., from 5 to 10 eq). Extend the reaction time. Use a co-solvent to improve solubility if necessary (e.g., THF with MeOH).[19]

Conclusion

The deprotection of N-tosyl-thiazolidine derivatives requires a careful balance between cleaving a stable protecting group and preserving a potentially labile heterocyclic ring. For the majority of substrates, mild reductive methods, particularly Magnesium in Methanol, offer the most reliable and chemoselective pathway to the desired product. The protocols and insights provided in this guide are designed to empower researchers to make informed decisions, troubleshoot effectively, and achieve successful N-detosylation while maintaining the structural integrity of their valuable thiazolidine-containing molecules.

References

  • A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. (2018). Peptide Science. Available at: [Link]

  • Lewandowska, E., et al. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron. Available at: [Link]

  • Thiazolidine formation and stability at various pH values. (2024). ResearchGate. Available at: [Link]

  • Electroreductive deprotection of tosyl group using naphthalene. (n.d.). ResearchGate. Available at: [Link]

  • Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Royal Society of Chemistry. Available at: [Link]

  • Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. (2004). Sciencemadness.org. Available at: [Link]

  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. (2023). Chemical Science. Available at: [Link]

  • A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. (2010). Tetrahedron Letters. Available at: [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). Molecules. Available at: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). Molecules. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. Available at: [Link]

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (2018). Diva-Portal.org. Available at: [Link]

  • Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. (1996). Analytical Biochemistry. Available at: [Link]

  • Tosyl group. (n.d.). Wikipedia. Available at: [Link]

  • Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. (2016). Semantic Scholar. Available at: [Link]

  • Selective Deprotection of N-Tosyl Alkoxyamines Using Bistrifluoromethane Sulfonimide: Formation of Oxime Ethers. (2010). Synlett. Available at: [Link]

  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (2007). Google Patents.
  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (2012). Google Patents.
  • Removal of the tosyl and nosyl groups. (2018). ResearchGate. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). Molecules. Available at: [Link]

  • Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. (2004). ResearchGate. Available at: [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Magnesium in Methanol (MG - MeOH) in Organic Syntheses. (2004). Scribd. Available at: [Link]

  • The Detosylation of Chiral 1,2-Bis(tosylamides). (2019). The Journal of Organic Chemistry. Available at: [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2002). Tetrahedron Letters. Available at: [Link]

  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A simple and mild method for the removal of the NIm-tosyl protecting group. (1977). The Journal of Organic Chemistry. Available at: [Link]

  • Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides. (2010). ResearchGate. Available at: [Link]

  • (a) 2 steps synthesis with thiazolidine deprotection mediated by either... (2020). ResearchGate. Available at: [Link]

  • Transition-Metal-Free and Visible-Light-Mediated Desulfonylation and Dehalogenation Reactions. (2020). CONICET. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2013). RSC Publishing. Available at: [Link]

  • Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. (2019). ResearchGate. Available at: [Link]

  • Thiazolidine deprotection using an organic solvent extractable aldehyde scavenger for one-pot four-segment ligation. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

  • Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. (2020). ChemRxiv. Available at: [Link]

  • Thiazolidine Deprotection Using an Organic Solvent Extractable Aldehyde Scavenger for One-Pot Four-Segment Ligation. (2020). PubMed. Available at: [Link]

Sources

The Thiazolidine Scaffold: A Privileged Structure in Medicinal Chemistry with a Focus on 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen, is a quintessential example of such a scaffold.[1][2] Its derivatives have been successfully developed into drugs for various conditions, including diabetes, and have shown promise in areas like cancer, inflammation, and infectious diseases.[3][4][5][6] This document provides a detailed exploration of the application of a specific derivative, 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid, and its analogs in medicinal chemistry. We will delve into the synthesis, potential therapeutic applications, and the underlying scientific rationale for their use, supplemented with detailed experimental protocols for researchers in drug discovery.

The Significance of N-Substitution on the Thiazolidine Ring

The versatility of the thiazolidine scaffold is largely attributed to the ease with which it can be functionalized at various positions. The nitrogen atom at the 3-position is a key site for modification, and the introduction of different substituents can profoundly influence the compound's physicochemical properties and biological activity.[3][7] The incorporation of a sulfonyl group, as in this compound, is a strategic choice in drug design. The tosyl group can act as a rigid linker, orienting other functional groups for optimal target engagement, and can also participate in hydrogen bonding and other non-covalent interactions within a protein's binding site.

Synthesis of N-Sulfonylated Thiazolidine-2-Carboxylic Acid Derivatives: A General Protocol

The synthesis of N-sulfonylated thiazolidine-2-carboxylic acids typically involves a two-step process starting from L-cysteine and an appropriate aldehyde, followed by N-sulfonylation.

Protocol 1: Synthesis of Thiazolidine-2-carboxylic Acid

This protocol describes the initial formation of the thiazolidine ring.

Materials:

  • L-cysteine hydrochloride

  • Formaldehyde (or other suitable aldehyde)

  • Sodium acetate

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve L-cysteine hydrochloride in distilled water.

  • Add sodium acetate to the solution and stir until dissolved.

  • Slowly add an ethanolic solution of the desired aldehyde (e.g., formaldehyde) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield the thiazolidine-2-carboxylic acid derivative.

Protocol 2: N-Sulfonylation

This protocol details the addition of the tosyl group to the nitrogen of the thiazolidine ring.

Materials:

  • Thiazolidine-2-carboxylic acid (from Protocol 1)

  • Toluene-4-sulfonyl chloride (tosyl chloride)

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other appropriate aprotic solvent

Procedure:

  • Suspend the thiazolidine-2-carboxylic acid in the chosen solvent (e.g., DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add pyridine to the suspension.

  • Slowly add a solution of tosyl chloride in the same solvent.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualization of the Synthetic Workflow

G cluster_0 Protocol 1: Thiazolidine Ring Formation cluster_1 Protocol 2: N-Sulfonylation L-cysteine L-cysteine Reaction1 Cyclocondensation L-cysteine->Reaction1 Aldehyde Aldehyde Aldehyde->Reaction1 Thiazolidine-2-carboxylic acid Thiazolidine-2-carboxylic acid Reaction1->Thiazolidine-2-carboxylic acid Reaction2 Sulfonylation Thiazolidine-2-carboxylic acid->Reaction2 Tosyl_chloride Toluene-4-sulfonyl chloride Tosyl_chloride->Reaction2 Final_Product 3-(Toluene-4-sulfonyl)- thiazolidine-2-carboxylic acid Reaction2->Final_Product G cluster_0 Anticancer Pathway cluster_1 Antiviral Pathway (Influenza) cluster_2 Antioxidant Pathway Compound1 Thiazolidine Derivative HDAC HDAC Compound1->HDAC Inhibition Apoptosis Apoptosis HDAC->Apoptosis Leads to Compound2 Thiazolidine Derivative Neuraminidase Neuraminidase Compound2->Neuraminidase Inhibition Viral_Release Viral Release Neuraminidase->Viral_Release Blocks Compound3 Thiazolidine Derivative ROS Reactive Oxygen Species (ROS) Compound3->ROS Scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes

Caption: Potential mechanisms of action for thiazolidine derivatives in different therapeutic areas.

Quantitative Data Summary

Compound ClassTarget/AssayCell Line/OrganismActivity (IC50/MIC)Reference
Thiazolidinone DerivativeCytotoxicity (MTT)HCT-116 (Colon Cancer)38.76 µM[8]
Thiazolidinone DerivativeCytotoxicity (MTT)MCF-7 (Breast Cancer)1.27 µM[8]
N-substituted TZDHDAC8 Inhibition-IC50 in µM range[9]
Thiazolidine-2,4-dioneAntibacterialE. coliMIC in µg/mL range[10]
Thiazolidine-4-carboxylic acid derivativeAntioxidant (DPPH)-EC50 in µg/mL range[5]

Conclusion and Future Directions

This compound represents an intriguing underexplored molecule within the well-established and pharmacologically significant class of thiazolidine derivatives. Based on the extensive research on its parent scaffold, this compound holds potential for development as a therapeutic agent in oncology, infectious diseases, and metabolic disorders. The provided protocols offer a starting point for researchers to synthesize and evaluate this compound and its analogs. Future work should focus on the systematic biological evaluation of this compound to elucidate its specific mechanism of action and to determine its potential as a lead compound in drug discovery programs.

References

  • Assorted Applications of N-substituted-2,4-thiazolidinediones in Various Pathological Conditions. (2019). Mini Reviews in Medicinal Chemistry, 19(4), 346-360. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). Molecules, 27(15), 4987. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2016). Chemistry & Medicinal Chemistry, 11(16), 1717-1730. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2018). Molecules, 23(10), 2643. [Link]

  • Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. (1979). Italian Journal of Biochemistry, 28(4), 249-264. [Link]

  • Biological potential of thiazolidinedione derivatives of synthetic origin. (2017). Journal of the Chilean Chemical Society, 62(4), 3687-3694. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). Journal of Heterocyclic Chemistry, 56(10), 2659-2688. [Link]

  • Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8700. [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2019). Scientific Reports, 9, 11956. [Link]

  • Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones. (2017). Synlett, 28(13), 1599-1603. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. [Link]

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. (1983). Journal of the American Geriatrics Society, 31(1), 56-61. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences, 556, 01052. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link]

  • Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. (2021). Russian Journal of General Chemistry, 91(10), 2056-2067. [Link]

  • Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. (1986). Journal of Heterocyclic Chemistry, 23(5), 1461-1463. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience, 12(3), 82. [Link]

Sources

Application Note: A Comprehensive Guide to the NMR Analysis of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, practical guide for the structural elucidation of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines a systematic approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. We delve into the causality behind experimental choices, present robust protocols, and offer a logical framework for spectral interpretation to ensure unambiguous characterization of this critical N-sulfonylated thiazolidine building block.

Introduction: The Strategic Importance of a Well-Characterized Intermediate

In the landscape of medicinal chemistry, thiazolidine-2-carboxylic acid serves as a versatile scaffold, often acting as a constrained analog of cysteine or proline. The process of N-sulfonylation, specifically with a tosyl (toluene-4-sulfonyl) group, is a key synthetic transformation used for nitrogen protection or to modulate the physicochemical and pharmacological properties of the final molecule. The resulting compound, this compound, is therefore a pivotal intermediate whose structural integrity must be unequivocally verified.

NMR spectroscopy stands as the definitive tool for this purpose, offering an unparalleled, non-destructive view of the molecular architecture. A comprehensive multi-dimensional NMR analysis provides a rich dataset that, when interpreted correctly, creates a self-validating structural proof, ensuring the quality and reliability of downstream synthetic applications.

The "Why": Foundational Principles of a Multi-technique NMR Approach

Relying solely on a one-dimensional ¹H NMR spectrum for a molecule of this complexity is fraught with risk due to potential signal overlap and the inability to definitively connect disparate parts of the molecule. A multi-dimensional strategy is therefore not just advantageous, but essential for scientific rigor.

  • ¹H and ¹³C NMR: These 1D experiments provide the fundamental census of proton and carbon environments within the molecule.

  • COSY (Correlation Spectroscopy): This 2D experiment is the first step in mapping the molecular framework, revealing which protons are scalar-coupled (typically through 2-3 bonds). It is instrumental in tracing the connectivity within the thiazolidine ring and the tosyl group's aromatic system independently.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful technique creates a direct correlation map between each proton and the carbon to which it is attached (¹JCH), providing an unambiguous method for assigning protonated carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the complete structural puzzle. By detecting longer-range correlations (2-3 bonds) between protons and carbons, HMBC connects the molecular fragments identified by COSY and assigns the non-protonated (quaternary) carbons.[1][2]

This suite of experiments provides a network of cross-validating information, ensuring that the final structure is supported by multiple, independent NMR correlations.

Experimental Design and Protocols

Sample Preparation: The Foundation of Quality Data

The quality of NMR data is directly dependent on meticulous sample preparation. The carboxylic acid proton of the analyte requires a protic-friendly deuterated solvent for observation.

Protocol:

  • Accurately weigh 10-15 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves the polar analyte and its residual proton signal (δ ≈ 2.50 ppm) typically does not interfere with key analyte signals.[2] The acidic proton of the carboxylic acid is also readily observable in this solvent.[3]

  • Transfer the clear solution into a 5 mm NMR tube.

  • Cap the tube and ensure homogeneity by gentle vortexing.

  • Position the NMR tube within a spinner turbine for insertion into the spectrometer.

NMR Data Acquisition Parameters

The following parameters are suggested as a starting point for a 500 MHz NMR spectrometer. Instrument-specific optimization is recommended.

Experiment Key Parameters Purpose & Rationale
¹H NMR Scans: 16, Relaxation Delay: 2sTo obtain a high signal-to-noise overview of proton environments, integrals, and coupling patterns.
¹³C{¹H} NMR Scans: 1024, Relaxation Delay: 2sTo detect all carbon signals, including the less sensitive quaternary and carbonyl carbons.
gCOSY Scans per increment: 8To map out the proton-proton coupling networks in the tosyl and thiazolidine rings.
gHSQC Scans per increment: 16To correlate all ¹H signals with their directly attached ¹³C nuclei.
gHMBC Scans per increment: 32, Long-range coupling delay: 60-80 msTo establish connectivity between molecular fragments via ²JCH and ³JCH correlations, which is critical for linking the tosyl group to the thiazolidine ring and identifying quaternary carbons.[2]

A Logical Workflow for Data Interpretation

The structural elucidation process follows a systematic workflow, beginning with 1D spectral analysis and culminating in the assembly of fragments using 2D correlation data.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Structural Validation H1 ¹H NMR: Identify key spin systems (Tosyl AA'BB', Thiazolidine) COSY COSY: Confirm H-H couplings within spin systems H1->COSY C13 ¹³C NMR: Identify all carbon signals (incl. quaternary & C=O) HSQC HSQC: Link protons to their directly bonded carbons C13->HSQC HMBC HMBC: Connect Tosyl & Thiazolidine. Assign quaternary carbons. C13->HMBC COSY->HSQC Assign C-H pairs HSQC->HMBC Define protonated carbons Structure Final Validated Structure HMBC->Structure Confirm final connectivity

Caption: A systematic workflow for NMR data interpretation.

Predicted Spectral Data and Assignments
Chemical structure of this compound with atom numbering.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Atom No. Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm) Key Expected 2D Correlations
2 ~4.9 - 5.2s~65 - 68HMBC to: C4, C5, C=O, C1'
4 ~3.6 - 3.9 (2H, m)m~48 - 51COSY to: H5; HMBC to: C2, C5, C1'
5 ~3.1 - 3.4 (2H, m)m~30 - 33COSY to: H4; HMBC to: C2, C4
Carboxyl (COOH) ~12.5 - 13.5br s~170 - 173HMBC from: H2
1' (Tosyl C) --~136 - 139HMBC from: H2', H6'
2', 6' (Tosyl CH) ~7.75 (d, J=8.0 Hz)d~129 - 130COSY to: H3', H5'; HMBC to: C4', C1'
3', 5' (Tosyl CH) ~7.45 (d, J=8.0 Hz)d~126 - 127COSY to: H2', H6'; HMBC to: C1', C4'
4' (Tosyl C) --~144 - 145HMBC from: H3', H5', CH₃
Tosyl CH₃ ~2.40s~21 - 22HMBC to: C4', C3', C5'

Note: The chemical shifts for the tosyl group are based on literature values for p-Toluenesulfonic acid in DMSO-d₆.[4] The shifts for the thiazolidine moiety are predicted based on analogous structures.

Step-by-Step Guide to Spectral Interpretation
  • Analyze the Tosyl Group:

    • In the ¹H spectrum, identify the characteristic AA'BB' system of the para-substituted aromatic ring (two doublets integrating to 2H each) and the methyl singlet around 2.40 ppm.

    • Use the COSY spectrum to confirm the coupling between the ortho (H2'/H6') and meta (H3'/H5') protons.

    • Use the HMBC spectrum to find the crucial correlations from the methyl protons to C4' and from the aromatic protons to the quaternary carbons C1' and C4'.

  • Analyze the Thiazolidine Ring:

    • The proton at C2 is expected to be a singlet, shifted downfield due to the adjacent S, N, and COOH groups.

    • The protons at C4 and C5 will likely appear as complex multiplets. The COSY spectrum is essential to confirm their mutual coupling and establish the H4-H5 spin system.

  • Correlate Protons and Carbons with HSQC:

    • Overlay the HSQC spectrum on the ¹H spectrum. Each cross-peak will definitively link a proton to its carbon. This allows for the straightforward assignment of C2, C4, C5, C2'/6', C3'/5', and the tosyl methyl carbon.

  • Assemble the Full Structure with HMBC:

    • The most critical correlation in the HMBC spectrum will be from the thiazolidine protons (H2 and/or H4) to the tosyl quaternary carbon C1'. This correlation bridges the two fragments and confirms the N-sulfonyl bond.

    • A correlation from the H2 proton to the carboxyl carbon (~171 ppm) will confirm the C-terminus of the structure.

    • This network of long-range correlations provides the final, unambiguous validation of the complete molecular structure.

The diagram below illustrates the key HMBC correlations that are essential for confirming the final structure.

G cluster_mol Key HMBC Structural Correlations mol_node H2 H-2 C_Carboxyl COOH H2->C_Carboxyl ³JCH H4 H-4 C1_prime C-1' H4->C1_prime ³JCH, links fragments H_Me Tosyl-CH₃ C4_prime C-4' H_Me->C4_prime ³JCH H2_prime H-2'/H-6' H2_prime->C1_prime ³JCH

Caption: Essential HMBC correlations for structural assembly.

Conclusion

The analytical strategy detailed in this note, combining 1D and 2D NMR techniques, provides a robust and reliable methodology for the complete structural verification of this compound. By systematically acquiring and interpreting a full suite of NMR data, researchers can achieve an unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of this vital synthetic intermediate. This rigorous, self-validating approach is indispensable for maintaining the high standards of accuracy and trustworthiness required in modern chemical research and drug development.

References

  • Synthesis and Characterization of Thiazolidine Derivatives: Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology.
  • NMR Data of p-Toluenesulfonic acid: Supporting Information for "Fe-MOF-74-derived catalyst for the selective oxidation of sulfides to sulfoxides". Royal Society of Chemistry. [Link]

  • NMR of Carboxylic Acids: LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Synthesis of Thiazolidine Carboxylic Acid Derivatives: Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
  • 2D NMR Spectroscopy of Carboxyl Groups: Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • General NMR Reference Spectra: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • 2D NMR Techniques Overview: San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

Sources

Application Note: Mass Spectrometry of N-Tosyl Protected Thiazolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for N-Tosyl Thiazolidines

N-tosyl protected thiazolidine compounds represent a vital class of heterocyclic structures within the landscape of medicinal chemistry and drug development. The thiazolidine ring is a privileged scaffold found in a variety of pharmacologically active agents, while the N-tosyl group serves a dual purpose: as a robust protecting group during complex synthetic sequences and as a key pharmacophoric element that can modulate a compound's biological activity and pharmacokinetic profile. The precise characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding metabolic fate.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose. Its unparalleled sensitivity and ability to provide detailed structural information from minute sample quantities make it indispensable. This application note provides a comprehensive guide to the mass spectrometric analysis of N-tosyl thiazolidines, detailing the underlying principles of ionization and fragmentation, a robust experimental protocol, and guidance on data interpretation.

Foundational Principles: Ionization and Fragmentation Behavior

A successful mass spectrometric analysis hinges on the efficient generation of gas-phase ions from the analyte and the predictable fragmentation of these ions to reveal structural motifs.

Ionization: The Gentle Approach of Electrospray Ionization (ESI)

For N-tosyl thiazolidines, which are typically polar and non-volatile, Electrospray Ionization (ESI) is the method of choice.[1][2] ESI is a "soft" ionization technique that imparts minimal energy to the analyte, thereby preserving its structure and ensuring the generation of an abundant molecular ion, typically the protonated molecule [M+H]⁺ in positive ion mode.[3] This is critical for unequivocally determining the molecular weight. The analysis is almost always performed using an LC-MS/MS system, which provides chromatographic separation prior to mass analysis, a necessity for analyzing complex mixtures or reaction monitoring.[4][5][6][7]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

While the initial MS scan provides the molecular weight, tandem mass spectrometry (MS/MS) is employed for structural confirmation. In this process, the [M+H]⁺ ion is isolated, subjected to acceleration, and collided with an inert gas (e.g., argon or nitrogen) in a process known as Collision-Induced Dissociation (CID) .[8] This controlled fragmentation breaks the molecule apart at its weakest bonds, generating a unique "fingerprint" spectrum of product ions that reveals its constituent parts.

Characteristic Fragmentation Pathways

The fragmentation of N-tosyl thiazolidines in positive-ion ESI-MS/MS is highly predictable and dominated by the lability of the sulfonamide moiety and the thiazolidine ring structure.

The Tosyl Group Signature

The N-tosyl group provides the most diagnostic fragments. Cleavage of the S-N bond is a primary fragmentation event.[9][10] This leads to two highly characteristic ions that serve as reliable markers for this entire class of compounds:

  • The Tosyl Cation (m/z 155): Formation of the p-toluenesulfonyl cation ([CH₃C₆H₄SO₂]⁺). This is often a prominent peak in the MS/MS spectrum.

  • The Tropylium Ion (m/z 91): Subsequent loss of sulfur dioxide (SO₂) from the tosyl cation, followed by rearrangement, yields the highly stable tropylium ion ([C₇H₇]⁺). The presence of this ion is a classic indicator of a toluene-containing structure.

Thiazolidine Ring Cleavage

The thiazolidine ring itself undergoes characteristic fragmentation, often through pathways involving alpha-cleavage—the breaking of a bond adjacent to a heteroatom (nitrogen or sulfur).[11][12][13] Common fragmentation patterns include:

  • Ring Opening: Initial cleavage of a C-S or C-N bond within the ring.

  • Neutral Losses: Elimination of small, stable neutral molecules such as ethene (C₂H₄) or thioformaldehyde (CH₂S) following ring opening.[14]

  • Substituent-Driven Fragmentation: The nature and position of any substituents on the thiazolidine ring will direct the fragmentation pathways, leading to unique product ions that can be used to pinpoint substitution patterns.

The interplay between these pathways provides a wealth of structural information. The diagram below illustrates the primary fragmentation routes for a generic N-tosyl thiazolidine structure.

Fragmentation cluster_main N-Tosyl Thiazolidine [M+H]+ cluster_tosyl Tosyl Group Fragmentation cluster_ring Thiazolidine Ring Fragmentation M [M+H]+ Ts_ion Tosyl Cation [m/z 155] M->Ts_ion Cleavage of S-N bond Ring_Frag1 Ring Fragment A (e.g., loss of C2H4) M->Ring_Frag1 Ring Cleavage Ring_Frag2 Ring Fragment B (e.g., alpha-cleavage) M->Ring_Frag2 Ring Cleavage Tropylium Tropylium Ion [m/z 91] Ts_ion->Tropylium -SO2

Caption: Primary fragmentation pathways of N-tosyl thiazolidines in MS/MS.

Experimental Protocol: LC-MS/MS Analysis

This section provides a generalized, robust protocol for the qualitative and quantitative analysis of N-tosyl protected thiazolidine compounds.

Objective

To confirm the identity and assess the purity of a synthesized N-tosyl thiazolidine compound using LC-ESI-MS/MS.

Materials and Reagents
  • N-Tosyl Thiazolidine Sample

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid (FA)

  • LC-MS Vials with Septa Caps

  • Micropipettes and Syringe Filters (0.22 µm)

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of ACN or methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter directly into an LC-MS vial to remove any particulates.

Instrumentation and Conditions

Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Cone/Nozzle Voltage: 30 V (Optimize for maximal [M+H]⁺)

  • Desolvation Gas (N₂): 10 L/min.[6]

  • Desolvation Temperature: 350 °C.[6]

  • Acquisition Mode:

    • Full Scan (MS1): Scan from m/z 100 to 1000 to identify the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Data-dependent acquisition. Set the instrument to automatically select the most intense ion from the MS1 scan (the [M+H]⁺) for fragmentation.

  • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.

Data Analysis and Interpretation
  • Identify the Molecular Ion: In the full scan chromatogram, locate the peak corresponding to your compound. Examine its mass spectrum to find the [M+H]⁺ ion and confirm the molecular weight.

  • Analyze the MS/MS Spectrum: Correlate the product ions in the MS/MS spectrum with the expected fragmentation patterns. Confirm the presence of the diagnostic tosyl-related ions at m/z 155 and m/z 91.

  • Elucidate Structure: Use the remaining fragment ions to confirm the structure of the thiazolidine ring and its substituents.

Data Presentation and Troubleshooting

Quantitative data should be summarized for clarity. The following table provides an example for a hypothetical compound: N-tosyl-2-phenylthiazolidine (MW = 303.42).

Ion DescriptionExpected m/zIon FormulaOrigin
Protonated Molecule304.1[C₁₆H₁₈NO₂S₂]⁺[M+H]⁺
Tosyl Cation155.0[C₇H₇O₂S]⁺S-N bond cleavage
Tropylium Ion91.1[C₇H₇]⁺Loss of SO₂ from m/z 155
Phenylthiazolidine Fragment150.0[C₉H₁₂NS]⁺S-N bond cleavage
Alpha-cleavage fragment178.1[C₁₀H₁₂NS]⁺Loss of benzyl radical from ring

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
No/Weak [M+H]⁺ Signal Sample concentration too low; Poor ionization; In-source fragmentation.Increase sample concentration; Optimize cone/nozzle voltage; Check mobile phase pH.
Complex/Unclear Spectra Sample impurity; Matrix effects.Improve sample cleanup; Optimize chromatographic separation.
Missing Diagnostic Fragments Collision energy is too low or too high.Optimize collision energy for the specific compound.

Conclusion

The LC-ESI-MS/MS methodology detailed herein provides a powerful and reliable framework for the comprehensive characterization of N-tosyl protected thiazolidine compounds. The predictable and diagnostic fragmentation of the N-tosyl group, yielding characteristic ions at m/z 155 and m/z 91, combined with cleavages of the thiazolidine ring, allows for unambiguous structural confirmation. This protocol serves as a robust starting point for method development in research, quality control, and metabolic studies, ensuring the scientific integrity of data generated for these important pharmaceutical building blocks.

References

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Yilmaz, H., & Zengin, N. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products. [Link]

  • V, S., R, S., & S, A. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia. [Link]

  • Wu, M., Wu, C., & Zhao, L. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer. (n.d.). Semantic Scholar. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). ResearchGate. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (n.d.). ResearchGate. [Link]

  • The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps.... (n.d.). ResearchGate. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Mestrelab Research. [Link]

  • mass spectrometry: alpha-cleavage. (2018). YouTube. [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • de Souza, G. E., & Olivo, J. E. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link]

  • LC-ESI-MS/MS analysis and pharmacokinetics of heterophyllin B, a cyclic octapeptide from Pseudostellaria heterophylla in rat plasma. (2015). Biomedical Chromatography. [Link]

  • Mallock, D., et al. (2021). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC-ESI-MS/MS. Journal of Chromatographic Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth, actionable advice in a direct question-and-answer format.

Overview of the Synthesis

The target molecule, this compound, is synthesized via the N-sulfonylation of thiazolidine-2-carboxylic acid using p-toluenesulfonyl chloride (TsCl). This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine of the thiazolidine ring on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial to neutralize the HCl byproduct and facilitate the reaction.

Figure 1: General synthetic scheme for N-tosylation.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a Q&A format.

Q1: My overall yield is consistently low (<50%). What are the most critical parameters to investigate?

A low yield is the most common issue and can stem from several factors. A systematic approach is required to identify the root cause.

1. Reagent Quality:

  • Thiazolidine-2-carboxylic Acid: This starting material can be hygroscopic and may contain impurities from its own synthesis (e.g., from L-cysteine).[1] Ensure it is dry and of high purity. Consider recrystallizing it if its purity is questionable.

  • p-Toluenesulfonyl Chloride (TsCl): TsCl is highly susceptible to hydrolysis by atmospheric moisture, degrading to p-toluenesulfonic acid, which will not participate in the reaction. Use a fresh bottle of TsCl or purify older reagent by recrystallization from a non-polar solvent like hexane. Always handle it in a dry environment.

2. Reaction Conditions:

  • Base Selection: The choice of base is critical. An overly strong base can promote side reactions, while a weak base may not effectively scavenge the HCl produced, stalling the reaction. Pyridine or triethylamine (TEA) are common choices.[2] Pyridine can act as both a base and a nucleophilic catalyst.

  • Temperature Control: The reaction is exothermic. The initial addition of TsCl should be performed at a low temperature (0 °C) to control the reaction rate and minimize side reactions.[3] Allowing the reaction to slowly warm to room temperature is a standard procedure.[3]

  • Solvent Choice: The solvent must be anhydrous and inert. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they dissolve the reactants well and do not react with TsCl.[4] Ensure solvents are properly dried before use.

3. Workup Procedure:

  • Incomplete Precipitation: The product is typically isolated by acidifying the reaction mixture to protonate the carboxylic acid, causing it to precipitate from the aqueous phase. If the pH is not sufficiently low (target pH ~2), the product may remain partially dissolved as its carboxylate salt, leading to significant loss.

Troubleshooting Summary Table

Parameter Potential Issue Recommended Action
Reagents Degradation of TsCl due to moisture. Use fresh or recrystallized TsCl. Handle under anhydrous conditions.[4]
Impure starting thiazolidine. Verify purity (NMR, MP). Recrystallize if necessary.
Temperature Runaway reaction or side products. Add TsCl slowly at 0 °C, then allow to warm to room temperature.[3]
Base Inefficient HCl scavenging or side reactions. Use 1.1-1.5 equivalents of a suitable base like pyridine or triethylamine.
Solvent Presence of water causing hydrolysis. Use anhydrous solvents like DCM or THF.[4]

| Workup | Product remains dissolved as a salt. | Adjust pH to ~2 with cold 1M HCl to ensure complete precipitation. |

Q2: The reaction seems to stall and does not go to completion. How can I address this?

A stalled reaction is often due to the deactivation of reactants or insufficient driving force.

1. Monitoring the Reaction:

  • Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting thiazolidine. A suitable solvent system might be Ethyl Acetate/Hexane with a small amount of acetic acid to ensure the carboxylic acid spots are well-defined.

2. Potential Causes and Solutions:

  • Insufficient Base: As HCl is produced, it can protonate the starting amine, rendering it non-nucleophilic. If the base is not present in sufficient quantity (at least a stoichiometric amount), the reaction will stop. If TLC shows a stalled reaction, consider adding an additional portion (0.2-0.3 equivalents) of the base.

  • Hydrolyzed TsCl: As mentioned, if the TsCl has degraded to p-toluenesulfonic acid, it is no longer reactive. There is no remedy for this mid-reaction; it requires starting over with fresh reagent.

  • Steric Hindrance/Low Reactivity: While generally a facile reaction, if derivatives of the core molecule are used, steric hindrance could slow the reaction. In such cases, extending the reaction time (up to 24 hours) or allowing it to stir at room temperature for longer may be necessary.[1]

Troubleshooting_Stalled_Reaction Start Reaction Stalled (per TLC analysis) CheckBase Was sufficient base (≥1 eq.) added? Start->CheckBase CheckTsCl Is TsCl fresh/anhydrous? CheckBase->CheckTsCl Yes AddBase Add 0.2-0.3 eq. more base. Continue monitoring. CheckBase->AddBase No CheckTime Has reaction run long enough (e.g., 12-24h)? CheckTsCl->CheckTime Yes Restart Restart reaction with purified/fresh TsCl. CheckTsCl->Restart No Extend Extend reaction time at RT. Continue monitoring. CheckTime->Extend No Complete Reaction Complete CheckTime->Complete Yes AddBase->Complete Extend->Complete

Figure 2: Decision workflow for a stalled reaction.
Q3: I'm observing significant side products during purification. What are they and how can they be minimized?

Side products complicate purification and reduce yield. The primary culprits are related to the reactivity of TsCl.

1. Hydrolysis of Tosyl Chloride:

  • Problem: The most common side reaction is the hydrolysis of TsCl by trace water to form p-toluenesulfonic acid. This acid is water-soluble and is typically removed during the aqueous workup, but its formation consumes your reagent.

  • Solution: The rigorous use of anhydrous conditions is paramount. Dry all glassware, use anhydrous solvents, and handle TsCl in a glove box or under an inert atmosphere (e.g., nitrogen or argon) if possible.[4]

2. Formation of p-Toluenesulfonic Anhydride:

  • Problem: TsCl can react with the p-toluenesulfonate anion (formed from hydrolysis) to generate p-toluenesulfonic anhydride. This anhydride is also a powerful tosylating agent but can lead to a more complex reaction mixture. Its formation is favored under certain conditions, often involving specific bases or elevated temperatures.[5]

  • Solution: Strict temperature control (keeping the reaction cool) and using a non-nucleophilic base like triethylamine can suppress this pathway.

3. Ring Opening/Degradation:

  • Problem: While the thiazolidine ring is generally stable under these conditions, harsh basic conditions or high temperatures could potentially lead to degradation pathways.

  • Solution: Adhere to mild reaction conditions. Avoid strong bases like hydroxides or alkoxides and do not heat the reaction mixture unless necessary for specific substrates.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for this reaction? A: Both triethylamine (TEA) and pyridine are effective. Pyridine can sometimes offer catalytic benefits, but TEA is often "cleaner" as it is less nucleophilic and easier to remove during workup. For most standard procedures, TEA provides a good balance of reactivity and low side-product formation.

Q: Can p-toluenesulfonic anhydride be used instead of TsCl? A: Yes, p-toluenesulfonic anhydride is an effective tosylating agent and can be used.[2] The primary advantage is that it does not produce corrosive HCl gas. However, it is more expensive and less common than TsCl. The reaction would produce one equivalent of p-toluenesulfonic acid as a byproduct, which must still be neutralized.

Q: How can I best purify the final product? A: The most common method is recrystallization. After isolating the crude solid by filtration following acidic workup, it can be dissolved in a minimal amount of a hot solvent like ethanol or an ethyl acetate/hexane mixture. Slow cooling should yield pure crystalline product. The choice of solvent depends on the specific solubility of the product and impurities.

Q: What analytical techniques are best for confirming the product's identity? A: A combination of techniques is ideal:

  • ¹H and ¹³C NMR: To confirm the covalent structure, showing the presence of both the thiazolidine and tosyl group protons and carbons in the correct ratios and chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (287.36 g/mol ).[6]

  • FT-IR Spectroscopy: To identify key functional groups, such as the C=O of the carboxylic acid and the S=O stretches of the sulfonyl group.

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and substrate scale.

Materials:

  • Thiazolidine-2-carboxylic acid (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq) or Pyridine (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve thiazolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Tosyl Chloride Addition: In a separate container, dissolve p-toluenesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress via TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench the excess base.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and finally brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure this compound.

References

  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. BenchChem.
  • The Royal Society of Chemistry. (2009).
  • Ali, M. A., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(23), 7293. [Link]

  • Campos, J. C., et al. (2013). Efficient Synthesis and Antioxidant Evaluation of 2-Aryl-3-(Pyrimidin-2-yl)-Thiazolidinones. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazolidine-2-carboxylic acid. PubChem. [Link]

  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1303. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. [Link]

  • Li, S., et al. (2014). Synthesis of toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester and its application for sensitive determination of free fatty acids... Journal of Chromatography B, 967, 139-146. [Link]

  • Al-Qalaf, F. A., et al. (2008). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Molecules, 13(4), 848-861. [Link]

  • Field, L., & McFarland, J. W. (1956). p-TOLUENESULFONIC ANHYDRIDE. Organic Syntheses, 36, 93. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

  • Physics & Maths Tutor. (n.d.). Carboxylic Acids and Esters. AQA Chemistry A-level. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

Sources

Technical Support Center: Synthesis of N-Tosyl-Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-tosyl-thiazolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide practical, experience-driven advice to help you troubleshoot your experiments and achieve optimal results.

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems that may arise during the synthesis of N-tosyl-thiazolidine derivatives, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

You've set up your reaction, but upon workup and analysis, the yield of your desired N-tosyl-thiazolidine derivative is disappointingly low, or perhaps you've isolated no product at all.

Question: I am attempting to synthesize an N-tosyl-thiazolidine derivative from an N-tosyl-aziridine and a thiol, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in this synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the most common culprits and their solutions.

  • Probable Cause 1: Incomplete Aziridine Ring Opening. The nucleophilic attack of the thiol on the N-tosyl-activated aziridine is the key step. If this reaction is inefficient, your overall yield will suffer. The N-tosyl group activates the aziridine, making it susceptible to ring-opening, but the reaction often requires a catalyst.[1]

    • Solution:

      • Catalyst Selection: The use of a Lewis acid catalyst such as BF₃·OEt₂ can significantly promote the Sₙ2-type ring-opening of the N-tosylaziridine by the thiol.[2] The Lewis acid coordinates to the nitrogen of the aziridine, further polarizing the C-N bonds and making the carbon atoms more electrophilic.

      • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM) or acetonitrile are generally preferred as they do not compete with the thiol as a nucleophile.

  • Probable Cause 2: Poor Quality of Starting Materials. The purity of your N-tosyl-aziridine and thiol is critical. Impurities can lead to unwanted side reactions that consume your starting materials.

    • Solution:

      • Purification of Starting Materials: Ensure your N-tosyl-aziridine is pure. These can be synthesized from the corresponding 2-amino alcohols and tosyl chloride.[1] Purify the aziridine by column chromatography or recrystallization before use. Similarly, ensure your thiol is free of disulfide impurities, which can form via oxidation.

  • Probable Cause 3: Suboptimal Reaction Temperature. The temperature can significantly impact the reaction rate and the stability of the intermediates.

    • Solution:

      • Temperature Optimization: While some reactions proceed at room temperature, others may require cooling to minimize side reactions or heating to overcome the activation energy barrier. For the BF₃·OEt₂ catalyzed reaction of N-tosylaziridines with isothiocyanates (a related sulfur nucleophile), temperatures as low as -30 °C have been shown to give excellent yields and stereospecificity.[2] It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction while monitoring its progress by Thin Layer Chromatography (TLC).

The following table summarizes recommended starting conditions for optimizing the synthesis of N-tosyl-thiazolidines from N-tosyl-aziridines and thiols:

ParameterRecommended ConditionRationale
Catalyst BF₃·OEt₂ (Lewis Acid)Activates the aziridine ring for nucleophilic attack.[2]
Solvent Dichloromethane (DCM)Aprotic, prevents competition with the thiol nucleophile.
Temperature Start at 0 °C to -30 °CMinimizes side reactions and allows for better control.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol to disulfide.

Experimental Workflow for N-Tosyl-Aziridine Ring Opening

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware R1 Dissolve N-Tosyl-Aziridine and Thiol in DCM P1->R1 P2 Purify N-Tosyl-Aziridine P2->R1 P3 Purify Thiol P3->R1 R2 Cool to 0 °C R1->R2 R3 Add Lewis Acid (e.g., BF₃·OEt₂) R2->R3 R4 Monitor by TLC R3->R4 W1 Quench Reaction R4->W1 W2 Extract with Organic Solvent W1->W2 W3 Dry and Concentrate W2->W3 P4 Purify by Column Chromatography W3->P4

Caption: A typical experimental workflow for the synthesis of N-tosyl-thiazolidine derivatives.

Issue 2: Formation of Multiple Products and Side Reactions

Your TLC or crude NMR indicates the presence of multiple spots or sets of peaks, suggesting that your desired product is not the only compound being formed.

Question: I am observing multiple byproducts in my synthesis of N-tosyl-thiazolidine derivatives. What are the common side reactions and how can I suppress them?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Probable Cause 1: Racemization. If you are starting with a chiral N-tosyl-aziridine, you may observe the formation of a racemic or diastereomeric mixture of the product. This can occur if the reaction does not proceed exclusively through an Sₙ2 mechanism.

    • Solution:

      • Control of Reaction Conditions: The use of a quaternary ammonium salt in conjunction with a Lewis acid like Zn(II) halides has been shown to control racemization in the ring-opening of N-tosylaziridines.[3] This is thought to occur by favoring the Sₙ2 pathway.

      • Low Temperatures: Running the reaction at lower temperatures can help to suppress any competing Sₙ1-type mechanism that could lead to a loss of stereochemistry.[2]

  • Probable Cause 2: Dimerization or Polymerization. Thiol-containing compounds can sometimes undergo side reactions with themselves or the product, especially under basic conditions.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the thiol to ensure the complete consumption of the aziridine, but avoid a large excess which might lead to other side reactions.

      • Slow Addition: Adding the thiol or the catalyst dropwise to the reaction mixture can help to maintain a low concentration of reactive intermediates and minimize dimerization.

  • Probable Cause 3: De-tosylation. The N-tosyl group can be labile under certain conditions, leading to the formation of the unprotected thiazolidine or other degradation products.

    • Solution:

      • Avoid Harsh Basic or Acidic Conditions: While a Lewis acid is often necessary, using a strong Brønsted acid or base for prolonged periods or at high temperatures can lead to the cleavage of the tosyl group. If your workup involves an acid or base wash, perform it quickly and at a low temperature.

  • Probable Cause 4: Over-alkylation. In some cases, the nitrogen of the newly formed thiazolidine can act as a nucleophile and react with another molecule of the N-tosyl-aziridine, leading to oligomeric byproducts.

    • Solution:

      • Maintain a Low Concentration of Aziridine: This can be achieved by the slow addition of the aziridine to a solution of the thiol and catalyst.

The following diagram illustrates the desired reaction pathway versus a potential side reaction pathway leading to racemization.

reaction_pathways Start Chiral N-Tosyl-Aziridine + Thiol SN2_Product Enantiopure N-Tosyl-Thiazolidine Start->SN2_Product Sₙ2 Pathway (Desired) SN1_Intermediate Carbocation Intermediate Start->SN1_Intermediate Sₙ1 Pathway (Side Reaction) Racemic_Product Racemic N-Tosyl-Thiazolidine SN1_Intermediate->Racemic_Product Nucleophilic Attack

Caption: Desired Sₙ2 pathway versus a side reaction leading to racemization.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of N-tosyl-thiazolidine derivatives.

Q1: What is the primary role of the N-tosyl group in the synthesis of thiazolidine derivatives?

The N-tosyl group serves as a powerful electron-withdrawing group. This has two main effects:

  • Activation of the Aziridine Ring: It significantly activates the aziridine ring towards nucleophilic attack by making the ring carbons more electrophilic. This allows the ring to be opened under milder conditions than would be possible with an unprotected or N-alkyl aziridine.[1]

  • Stabilization of Intermediates: The tosyl group can stabilize anionic intermediates that may form during the reaction, influencing the reaction pathway and selectivity.

Q2: Are there alternative methods for synthesizing N-tosyl-thiazolidine derivatives besides the ring-opening of N-tosyl-aziridines?

Yes, another common method is the condensation of a tosyl-protected amino acid derivative with an aldehyde or ketone. For example, N-tosyl-cysteine can be reacted with an aldehyde in the presence of a dehydrating agent to form the corresponding N-tosyl-thiazolidine-4-carboxylic acid. This method is particularly useful for accessing derivatives with substitution at the 4-position.[4]

Q3: I am having difficulty purifying my N-tosyl-thiazolidine derivative by column chromatography. Do you have any tips?

Purification of N-tosyl derivatives can sometimes be challenging due to their polarity and potential for streaking on silica gel. Here are a few suggestions:

  • Solvent System Optimization: Carefully optimize your eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. If your compound is streaking, adding a small amount of a more polar solvent like methanol or a few drops of triethylamine (if your compound is basic) can sometimes help.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification, often providing material of very high purity.

Q4: How can I confirm the structure and purity of my final N-tosyl-thiazolidine derivative?

A combination of analytical techniques is essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound. The characteristic chemical shifts of the thiazolidine ring protons and carbons, as well as the tosyl group, will be indicative of a successful synthesis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of your compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the sulfonyl group of the tosyl moiety.

  • Melting Point: For solid compounds, a sharp melting point is a good indicator of purity.

References

  • Bhattacharyya, S., et al. (2018). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 23(8), 1989. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and biological evaluation of new N-tosyl-thiazolidine derivatives as potential anticancer agents. Journal of Heterocyclic Chemistry, 52(4), 1143-1150.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2014). An efficient synthesis of N-tosyl-thiazolidines catalyzed by silica-supported perchloric acid. Chinese Chemical Letters, 25(3), 465-468.
  • Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576.
  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric aminohydroxylation of olefins. Journal of the American Chemical Society, 114(19), 7548-7549.
  • Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic asymmetric aminohydroxylation (AA) of olefins. Angewandte Chemie International Edition in English, 35(4), 451-454.
  • O'Brien, P. (1999). The Sharpless asymmetric aminohydroxylation: scope, limitations and mechanism.
  • Reddy, K. L., & Sharpless, K. B. (1998). From olefins to amino alcohols: a new catalytic asymmetric aminohydroxylation reaction. Journal of the American Chemical Society, 120(6), 1207-1217.
  • Kumar, A., & Aggarwal, V. K. (2011). Asymmetric synthesis of N-tosyl aziridines from aldehydes.
  • Hu, X. E. (2004). Nucleophilic ring opening of aziridines. Tetrahedron, 60(12), 2701-2743.
  • Padwa, A., & Murphree, S. S. (2006). The chemistry of aziridines and aziridinium ions. Arkivoc, 2006(3), 6-33.
  • Ghorai, M. K., et al. (2007). SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 119(5), 433-440. [Link]

  • Concellón, J. M., & Riego, E. (2003). Samarium diiodide-promoted ring opening of N-tosylaziridines. A new and efficient method for the synthesis of β-amino alcohols. The Journal of Organic Chemistry, 68(16), 6407-6410.
  • Al-Zoubi, R. M., et al. (2014). Synthesis and biological evaluation of novel thiazolidine derivatives of cysteine as potential anticancer agents. European Journal of Medicinal Chemistry, 86, 676-685.
  • Zeynizadeh, B., & Rahmani, S. (2014). A highly efficient and green synthesis of N-tosyl-thiazolidines using [bmim]Br as a reusable ionic liquid. Comptes Rendus Chimie, 17(10), 983-988.

Sources

Technical Support Center: Optimization of Reaction Conditions for Tosyl Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of tosyl group removal. This guide is designed for researchers, scientists, and professionals in drug development who utilize the tosyl protecting group in their synthetic strategies. The p-toluenesulfonyl (tosyl or Ts) group is a robust and widely used protecting group for amines and alcohols due to its stability across a broad range of reaction conditions.[1] However, this inherent stability can also present challenges during the deprotection step.[2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable and actionable insights for your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My N-tosyl deprotection reaction is not proceeding to completion. What are the common causes and how can I troubleshoot this?

A1: Incomplete N-tosyl deprotection is a frequent challenge. The primary reasons often relate to the choice of deprotection method and the nature of your substrate. The strong electron-withdrawing nature of the sulfonyl group makes the N-S bond very stable.[1][3]

  • Insufficiently Strong Reducing or Acidic Conditions: The N-tosyl group is stable to many reagents, requiring potent conditions for cleavage.[1] If you are using a reductive method, ensure your reducing agent is active. For instance, some reducing agents like samarium(II) iodide (SmI₂) can be sensitive to air and moisture and should be freshly prepared.[4] For acidic methods, such as HBr in acetic acid, ensure the concentration and temperature are sufficient to drive the reaction.[2][3]

  • Steric Hindrance: A sterically congested environment around the tosylamide can impede reagent access. In such cases, switching to a less sterically demanding deprotection method or employing higher temperatures and longer reaction times may be necessary.[5]

  • Substrate Solubility: Poor solubility of the N-tosylated compound in the reaction solvent can significantly slow down or halt the reaction. Consider using a co-solvent to improve solubility. For example, in reactions involving cesium carbonate in methanol, THF is often added as a co-solvent.[6]

Q2: I am observing decomposition of my starting material or desired product. How can I mitigate this?

A2: Decomposition often arises from reaction conditions that are too harsh for other functional groups present in your molecule.[5]

  • Acid-Labile Groups: If your molecule contains acid-sensitive functionalities (e.g., Boc groups, acetals, silyl ethers), strongly acidic deprotection methods like HBr/acetic acid should be avoided.[7] Opt for reductive methods like Mg/MeOH or SmI₂ which are performed under neutral or mildly basic conditions.[1][2]

  • Base-Labile Groups: Conversely, if your molecule has base-sensitive groups (e.g., esters), strongly basic conditions should be avoided. While some basic deprotection methods exist, they are less common for N-tosyl groups. Reductive methods are generally a safer choice.

  • Ring Opening: For substrates containing sensitive ring systems, such as hydantoins, harsh basic conditions can lead to hydrolytic cleavage of the ring. Milder basic conditions, such as cesium carbonate in a THF/methanol mixture, can be a viable alternative.[5]

Q3: Can I selectively deprotect a tosyl group in the presence of other protecting groups?

A3: Yes, selective deprotection is a cornerstone of modern organic synthesis and is achievable with careful planning. This concept is known as orthogonality, where one protecting group can be removed without affecting another.[8]

  • Orthogonal Strategies: The tosyl group's stability to many conditions allows for its use in orthogonal protection schemes. For example, a Boc group can be removed under acidic conditions while the tosyl group remains intact. Conversely, the tosyl group can be removed under reductive conditions that would not affect a Boc group.[1]

  • Planning is Key: The success of a multi-step synthesis often hinges on the chosen protecting group strategy. Carefully consider the stability of all protecting groups in your molecule to the planned deprotection conditions.[5]

Q4: What is the mechanism of reductive cleavage of a tosyl group, and how does this inform my choice of reagents?

A4: The reductive cleavage of a tosyl amide typically proceeds through a single electron transfer (SET) mechanism.[1][9] A reducing agent, such as sodium naphthalenide or samarium(II) iodide, donates an electron to the tosyl group.[1][9] This forms a radical anion, which then fragments to cleave the nitrogen-sulfur bond.[1] Understanding this mechanism highlights the need for potent single-electron donors for efficient deprotection. The choice of a specific SET reagent can be influenced by factors like functional group tolerance and ease of handling.

Troubleshooting Guides

Problem 1: Low to No Deprotection Yield
Possible Cause Troubleshooting Suggestion
Reagent Inactivity Use a fresh batch of the deprotecting agent. Reducing agents, in particular, can degrade upon storage.[5]
Sub-optimal Reaction Conditions Incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor the reaction progress by TLC or LC-MS. Extend the reaction time.[5]
Poor Substrate Solubility Employ a co-solvent to enhance the solubility of your N-tosylated compound.[5][6]
Steric Hindrance Consider switching to a less sterically demanding deprotection method or one that is less sensitive to steric effects.[5]
Problem 2: Formation of Side Products
Symptom Troubleshooting Suggestion
Observation of byproducts consistent with the cleavage of other functional groups. The chosen deprotection conditions are not compatible with your substrate. Re-evaluate your protecting group strategy and select a deprotection method that is orthogonal to the other functionalities present.[5]
Formation of p-toluenesulfinic acid or its derivatives. This is a common byproduct of tosyl group removal. It can often be removed during aqueous workup or by chromatography. Washing the organic layer with a mild base solution can help remove acidic byproducts.[10]
Incomplete reaction leading to a complex mixture. This often points back to the issues described in "Low to No Deprotection Yield." Re-optimize the reaction conditions, ensuring active reagents and adequate solubility.

Experimental Protocols

Protocol 1: Reductive Detosylation using Magnesium in Methanol

This method offers a mild and effective way to remove the tosyl group and is often compatible with various functional groups, including alcohols.[2]

Materials:

  • N-tosylated compound

  • Magnesium turnings (10-20 equivalents)

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-tosylated compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add an excess of magnesium turnings to the solution.[2]

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove any remaining magnesium.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Acidic Detosylation using Hydrobromic Acid in Acetic Acid

This is a classic and potent method, but its harsh acidic nature requires careful consideration of substrate compatibility.[2]

Materials:

  • N-tosylated compound

  • 33% Hydrobromic acid in acetic acid

  • Phenol (optional, as a scavenger)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To the N-tosylated compound in a round-bottom flask, add 33% hydrobromic acid in acetic acid. If your substrate is sensitive to electrophilic aromatic substitution, the addition of phenol as a scavenger is recommended.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and monitor the reaction by TLC or LC-MS.[2][3]

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Basify the aqueous solution to a pH > 10 using a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizing the Deprotection Landscape

Decision-Making Workflow for Tosyl Deprotection

The following diagram illustrates a logical workflow for selecting an appropriate method for tosyl group removal based on the functional groups present in the substrate.

Deprotection_Workflow start Start: N-Tosyl Compound check_acid Acid-Labile Groups Present? (e.g., Boc, Acetal, Silyl Ether) start->check_acid check_base Base-Labile Groups Present? (e.g., Ester) check_acid->check_base No reductive Consider Reductive Methods: - Mg/MeOH - SmI2 - Na/Naphthalene check_acid->reductive Yes check_base->reductive Yes acidic Consider Acidic Methods: - HBr/AcOH - Conc. H2SO4 check_base->acidic No mild_base Consider Mild Basic Methods: - Cs2CO3/MeOH/THF check_base->mild_base Yes, but mild conditions might be tolerated end Deprotected Product reductive->end acidic->end mild_base->end

Caption: A decision tree for selecting a tosyl deprotection method.

General Mechanism of Reductive Detosylation

This diagram outlines the key steps in the single electron transfer (SET) mechanism for the reductive cleavage of a tosylamide.

Reductive_Detosylation_Mechanism reactant R-N(Ts)-R' radical_anion [R-N(Ts)-R']•- reactant->radical_anion + e- reductant Reducing Agent (e.g., SmI2, Na/Naphth) fragmentation Fragmentation radical_anion->fragmentation products R-N•-R' + Ts• fragmentation->products N-S Bond Cleavage final_product R-NH-R' products->final_product + H+

Caption: The SET mechanism for reductive tosyl group removal.

References

  • Wikipedia. Tosyl group. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]

  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(26), 5071–5073. [Link]

  • Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Nucleosides and Nucleotides, 17(1-3), 6295–6296. [Link]

  • Pagadala, R., & Saini, A. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • Reddy, T. J., & Varala, R. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(39), 6981–6984. [Link]

  • Senboku, H., Noda, Y., & Hara, S. (2010). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Tetrahedron Letters, 51(34), 4584–4586. [Link]

  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters, 50(17), 1966–1968. [Link]

  • Cole, D. E., & Stephenson, C. R. J. (2020). Photocatalytic Reductive Desulfonation of Aryl Tosylates. The Journal of Organic Chemistry, 85(23), 15538–15544. [Link]

  • Wikipedia. Reductive desulfonylation. [Link]

  • Organic-Synthesis.com. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • ResearchGate. A) Reductive detosylation of N-tosyl amides by dual PRC. B) Selected... [Link]

  • ResearchGate. How to remove tosyl acid from reaction mixture?. [Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]

  • Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503–506. [Link]

  • Wang, Y., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(3), 3436–3447. [Link]

  • Sciencemadness.org. Elimination of Tosylates. [Link]

  • Reddit. What is the mechanism for the removal of a tosyl group with samarium(II) iodide?. [Link]

  • ResearchGate. How to remove a tosyl-group from an imidazole ring?. [Link]

  • Zultanski, S. L., & Singleton, D. A. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 86(7), 5147–5154. [Link]

  • ResearchGate. Why can't I deprotect tosyl group with SmI2/amine/H2O ?. [Link]

  • ResearchGate. Can someone suggest an efficient method to deprotection of O-tosylate?. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • YouTube. Chapter 11 Part 3 Reactions of Tosylates. [Link]

Sources

Overcoming solubility issues of 3-(Tosyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-(Tosyl)-thiazolidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common experimental challenges associated with this compound, particularly its limited solubility. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Behavior

This section addresses the fundamental chemical properties of 3-(Tosyl)-thiazolidine-2-carboxylic acid that govern its solubility. Understanding these principles is the first step in troubleshooting.

Q1: What are the key structural features of 3-(Tosyl)-thiazolidine-2-carboxylic acid that influence its solubility?

A: The solubility of this compound is a tale of two competing features:

  • The Carboxylic Acid Group (-COOH): This is a polar, ionizable group. At a sufficiently high pH, it deprotonates to form a highly polar and water-soluble carboxylate salt (-COO⁻).[1]

  • The Tosyl Group (p-toluenesulfonyl): This is a large, non-polar (hydrophobic) aromatic group. It significantly increases the molecule's overall lipophilicity and steric bulk, which inherently limits its ability to dissolve in aqueous media.

  • The Thiazolidine Ring: This heterocyclic core has moderate polarity.

The overall poor aqueous solubility under neutral or acidic conditions is due to the large, hydrophobic tosyl group dominating the molecule's character when the carboxylic acid is in its neutral, protonated state.

Q2: Why is pH the most critical factor for dissolving this compound in aqueous buffers?

A: The pH of the solution directly controls the ionization state of the carboxylic acid group. This is the fundamental principle for solubilizing most carboxylic acids.[2][3]

  • In Acidic to Neutral pH (pH < pKa): The carboxylic acid group remains protonated (-COOH). In this uncharged form, the molecule is less polar, and its water solubility is extremely low.[2]

  • In Basic pH (pH > pKa): The carboxylic acid donates its proton, forming the negatively charged carboxylate anion (-COO⁻). This charged species can form strong ion-dipole interactions with water molecules, dramatically increasing solubility.[4][5]

Therefore, by raising the pH of the solvent, you convert the insoluble acid into its much more soluble salt form.

G cluster_0 Solubility Equilibrium Insoluble R-COOH (Protonated Form) Low Aqueous Solubility Soluble R-COO⁻ + H⁺ (Deprotonated Form) High Aqueous Solubility Insoluble->Soluble Add Base (↑ pH) Soluble->Insoluble Add Acid (↓ pH) caption Fig 1. Effect of pH on Carboxylic Acid Ionization and Solubility.

Caption: Fig 1. Effect of pH on Carboxylic Acid Ionization and Solubility.

Q3: What is the estimated pKa of this compound, and how do I use it?

A: The exact experimental pKa for this specific molecule is not widely published. However, we can make an informed estimation. The pKa of a typical aliphatic carboxylic acid is around 4.7.[6] The tosyl group attached to the adjacent nitrogen atom is strongly electron-withdrawing. This effect stabilizes the negative charge of the carboxylate conjugate base, making the parent acid more willing to donate a proton. Consequently, the pKa of 3-(Tosyl)-thiazolidine-2-carboxylic acid is expected to be lower (i.e., more acidic) than 4.7, likely in the range of 3.0 to 4.0.

Practical Implication: To ensure complete deprotonation and maximize solubility, you should adjust the pH of your solution to be at least 2 units above the pKa. A pH of 7.4 may not be sufficient for full dissolution, and a pH of 8.0 or higher is recommended for preparing stock solutions.[4]

Q4: Which organic solvents are suitable for this compound?

A: Due to its structure, polar aprotic solvents are generally the best choice for non-aqueous applications. These solvents can effectively solvate the molecule without interfering with the acidic proton. A summary is provided in the table below.

Solvent TypeExamplesExpected SolubilityRationale & Use Case
Polar Aprotic DMSO, DMF, AcetonitrileHigh Excellent for creating high-concentration stock solutions for non-biological assays or as a starting point for further dilution.
Alcohols Methanol, EthanolModerate to Low Can be used, but solubility may be limited. Often suitable as a co-solvent with aqueous buffers.
Ethers THF, DioxaneLow Generally not recommended for initial dissolution unless required by a specific reaction chemistry.
Non-polar Toluene, HexanesVery Low / Insoluble Unsuitable for dissolving the compound.
Chlorinated Dichloromethane (DCM)Low to Moderate May work for specific organic synthesis applications but is not a primary choice for general use.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This guide provides direct answers and actionable steps for specific issues you may encounter during your experiments.

Problem: "My compound, 3-(Tosyl)-thiazolidine-2-carboxylic acid, will not dissolve in my aqueous buffer (e.g., PBS at pH 7.4)."

  • Primary Cause: At pH 7.4, the carboxylic acid is not fully deprotonated and converted to its soluble salt form. The hydrophobic nature of the tosyl group is preventing dissolution.

  • Solution 1: pH-Adjusted Stock Preparation. This is the most reliable method. Do not attempt to dissolve the compound directly in the final buffer. Instead, prepare a concentrated stock solution at a basic pH and then dilute it.

    • Step 1: Weigh the desired amount of the solid compound.

    • Step 2: Add a small volume of a dilute base, such as 0.1 M NaOH, dropwise while vortexing until the solid dissolves completely.

    • Step 3: Once dissolved, add your desired buffer (e.g., water, PBS) to reach the final stock concentration.

    • Step 4: Check the pH of the final stock solution and adjust to your desired experimental pH if necessary, ensuring it does not drop low enough to cause precipitation.

    • For a detailed walkthrough, see Protocol 1.

  • Solution 2: Utilize a Co-solvent. If precise pH control is difficult or if the final application is sensitive to high pH, a water-miscible organic solvent can be used.

    • Step 1: Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 50-100 mM).

    • Step 2: Add this stock solution dropwise to your vigorously stirring aqueous buffer.

    • Caution: Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting biological assays. Always run a vehicle control (buffer + co-solvent) in your experiments.

Problem: "My compound dissolves in the basic stock solution, but it precipitates when I dilute it into my final buffer."

  • Primary Cause: The final pH of the solution has dropped below the threshold required to keep the compound in its soluble, deprotonated state. This happens when a small volume of a highly basic stock is diluted into a large volume of a well-buffered solution like PBS.

  • Solution 1: Increase the pH of the Final Buffer. If your experiment can tolerate it, increase the pH of your final working buffer to 8.0 or 8.5 before adding the compound's stock solution.

  • Solution 2: Lower the Final Concentration. You may be exceeding the compound's solubility limit at that specific pH and buffer composition. Try preparing a more dilute final solution.

  • Solution 3: Combine pH and Co-solvent Methods. Prepare the stock in a dilute base as described, and then dilute it into a final buffer that contains a small amount (e.g., 1-2%) of a solubilizing agent like DMSO or ethanol. This combination can often keep the compound in solution at physiological pH.

G cluster_troubleshooting Troubleshooting Workflow start Start: Dissolve Compound attempt1 Attempt to dissolve in target aqueous buffer start->attempt1 check1 Dissolved? attempt1->check1 success Success: Proceed with Experiment check1->success Yes fail1 Troubleshoot check1->fail1 No method_ph Method 1: pH Adjustment (See Protocol 1) fail1->method_ph check_ph Dissolved? method_ph->check_ph check_ph->success Yes method_cosolvent Method 2: Organic Co-solvent (e.g., DMSO) check_ph->method_cosolvent No check_cosolvent Dissolved? method_cosolvent->check_cosolvent check_cosolvent->success Yes re_evaluate Re-evaluate: - Lower final concentration? - Use combination of methods? check_cosolvent->re_evaluate No

Caption: Fig 2. Troubleshooting Workflow for Compound Dissolution.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol describes the standard method for solubilizing 3-(Tosyl)-thiazolidine-2-carboxylic acid in an aqueous medium.

  • Materials:

    • 3-(Tosyl)-thiazolidine-2-carboxylic acid (MW: 287.35 g/mol )

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • Nuclease-free water or desired buffer (e.g., PBS)

    • Calibrated pH meter

    • Sterile microcentrifuge tubes or glass vials

    • Vortex mixer

  • Procedure:

    • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.87 mg of the compound.

    • Aliquot Solid: Place the weighed solid into a suitable vessel (e.g., a 1.5 mL microcentrifuge tube).

    • Initial Dissolution: Add 100 µL of 0.1 M NaOH solution directly to the solid. This provides a basic environment to deprotonate the carboxylic acid.

    • Vortex: Vortex the mixture vigorously for 30-60 seconds. The solid should completely dissolve, resulting in a clear solution. If it does not, add another 10-20 µL of 0.1 M NaOH and repeat vortexing.

    • Dilute to Final Volume: Once the solid is fully dissolved, add 900 µL (or the remaining volume to reach 1 mL) of nuclease-free water or your buffer of choice. Vortex briefly to mix.

    • pH Verification (Optional but Recommended): Measure the pH of the final 10 mM stock solution. It should be basic. If your experiment requires a specific pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that lowering the pH too much may cause precipitation.

    • Filtration and Storage: For long-term storage and to remove any micro-particulates, filter the solution through a 0.22 µm syringe filter. Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: Systematic Solvent Screening for Non-Aqueous Applications

This protocol helps determine the best organic solvent for your compound if aqueous solutions are not suitable.

  • Materials:

    • 3-(Tosyl)-thiazolidine-2-carboxylic acid

    • A panel of candidate organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol, Methanol, Dichloromethane).

    • Small glass vials with caps.

    • Vortex mixer.

  • Procedure:

    • Aliquot Compound: Weigh approximately 1-2 mg of the compound into each of the labeled glass vials.

    • Solvent Addition: Add 100 µL of the first solvent (e.g., DMSO) to the corresponding vial.

    • Assess Solubility: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a dark background.

      • Soluble: The solution is completely clear with no visible particles.

      • Partially Soluble: The solution is hazy, or some solid remains undissolved.

      • Insoluble: The vast majority of the solid remains undissolved.

    • Incremental Addition (for partial solubility): If the compound is partially soluble, add another 100 µL of the solvent and vortex again. Note the approximate concentration at which it fully dissolves.

    • Repeat: Repeat steps 2-4 for each solvent in your panel.

    • Record Results: Create a table to systematically record your observations, noting the final concentration achieved for each solvent where full dissolution occurred. This will guide your choice for future experimental setups.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit r/askscience discussion.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
  • pH and Solubility. Fiveable AP Chem Guide.
  • Carboxylic acid - Properties, Structure, Reactions. Britannica.
  • Thiazolidine-2-carboxylic acid | C4H7NO2S.
  • THIAZOLIDINE-2-CARBOXYLIC ACID CAS#: 16310-13-7. ChemicalBook.
  • Thiazolidine-2-carboxylic acid. Chem-Impex.
  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace.
  • pKa Data Compiled by R. Williams.

Sources

Purification techniques for 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of synthetic chemistry is the effective purification of target compounds to ensure the accuracy and reproducibility of downstream applications. 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid is a compound of interest in various research and development settings, and its purification can present unique challenges. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

As Senior Application Scientists, we understand that purification is not merely a procedural step but a critical thinking exercise. The guidance below is structured to not only provide solutions but also to explain the underlying chemical reasoning, empowering you to adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My recrystallization attempt resulted in a low yield or no crystals at all. What are the likely causes and solutions?

This is a frequent issue stemming from suboptimal solvent selection or procedural errors. The molecular structure, featuring a polar carboxylic acid head and a bulky, non-polar p-toluenesulfonyl (tosyl) group, requires a careful choice of solvent.

Causality & Solution:

  • Incorrect Solvent Polarity: A single solvent may be too good (product remains dissolved even when cold) or too poor (product crashes out immediately, trapping impurities). A mixed-solvent system is often ideal.[1]

    • Insight: The goal is to find a solvent pair where the compound is soluble when hot but sparingly soluble when cold. A good starting point is a polar solvent in which the compound is soluble (e.g., Ethanol, Methanol, or Ethyl Acetate) paired with a non-polar anti-solvent (e.g., Water, Hexane, or Heptane).

  • Insufficient Supersaturation: The solution might not be concentrated enough for crystals to form upon cooling.

    • Protocol: After dissolving your crude product in the minimum amount of hot solvent, you can either slowly add the anti-solvent until persistent turbidity is observed and then clarify with a few drops of the hot solvent, or you can carefully evaporate some of the solvent to reach the saturation point before cooling.

  • Cooling Rate is Too Fast: Rapid cooling encourages the product to "oil out" or precipitate as a fine, often impure, powder rather than forming well-defined crystals.

    • Best Practice: Allow the heated solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation. Slow cooling is paramount for growing larger, purer crystals.

Q2: The product oiled out during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The resulting oil is essentially a liquid form of your impure compound.

Causality & Solution:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, leading to oil formation.

    • Action: First, try to remove some impurities via a different method. An acid-base extraction is highly effective for this compound (see FAQ Q3).

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high.

    • Solution: Switch to a lower-boiling point solvent system. If you used ethanol/water, consider trying ethyl acetate/hexane.

  • Salvaging an Oiled-Out Product: If the product has already oiled out, you can try the following:

    • Re-heat the solution to dissolve the oil completely.

    • Add more of the primary solvent to reduce the concentration.

    • Allow it to cool much more slowly. Vigorous stirring or scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation and prevent oiling.

Q3: My ¹H NMR spectrum shows persistent impurities after purification. What are they and how do I remove them?

The most common impurities are typically residual starting materials or byproducts from the synthesis. Assuming a standard synthesis from thiazolidine-2-carboxylic acid and tosyl chloride, likely contaminants include:

  • p-Toluenesulfonic acid: From the hydrolysis of tosyl chloride.

  • Unreacted Thiazolidine-2-carboxylic acid: The starting material.

  • Pyridine or other base: If used as a catalyst or acid scavenger.[2]

Purification Strategy Decision Tree

To select the best purification method based on your crude sample's characteristics, the following decision tree can be a valuable guide.

G Purification Strategy for 3-(Tosyl)-thiazolidine-2-carboxylic acid cluster_0 Purification Strategy for 3-(Tosyl)-thiazolidine-2-carboxylic acid cluster_1 Purification Strategy for 3-(Tosyl)-thiazolidine-2-carboxylic acid cluster_2 Purification Strategy for 3-(Tosyl)-thiazolidine-2-carboxylic acid cluster_3 Purification Strategy for 3-(Tosyl)-thiazolidine-2-carboxylic acid start Assess Crude Purity (TLC, ¹H NMR) is_solid Is the crude material a solid? start->is_solid purity_check Is purity >90%? is_solid->purity_check Yes is_oily Is the material oily or purity <90%? is_solid->is_oily No recrystallize Direct Recrystallization purity_check->recrystallize Yes purity_check->is_oily No final_product Pure Product recrystallize->final_product acid_base Perform Acid-Base Extraction is_oily->acid_base post_extraction_check Assess Purity of Precipitate acid_base->post_extraction_check post_extraction_check->recrystallize Purity Sufficient complex_mixture Are impurities non-acidic or inseparable by extraction? post_extraction_check->complex_mixture Impurities Remain chromatography Silica Gel Column Chromatography complex_mixture->chromatography chromatography->final_product

Caption: Decision tree for selecting the optimal purification strategy.

Q4: My compound is streaking badly on the silica TLC plate and column. What's happening?

This is a classic problem when running carboxylic acids on silica gel.

Causality & Solution:

  • Acid-Base Interactions: Silica gel is weakly acidic. The basic sites on the silica can interact strongly with your acidic compound, leading to strong adsorption and slow, uneven elution, which appears as "streaking" or "tailing."

  • Solution: To ensure the carboxylic acid remains fully protonated and elutes cleanly, add a small amount of a volatile acid to your eluent system.[3]

    • Recommended Mobile Phase Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane). This saturates the silica with protons, preventing interaction with your compound and resulting in sharp, well-defined bands.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the purification and handling of this compound.

Q1: What are the recommended solvent systems for recrystallization?

The ideal solvent system will depend on the specific impurities present. However, based on the molecule's structure, several systems are excellent starting points.

Solvent SystemComponent A (Solubilizing)Component B (Anti-solvent)Typical Ratio (A:B)Boiling Point (°C)Notes
Ethanol/Water EthanolWater~9:1 to 4:178-100A common choice for moderately polar compounds. Good for removing highly polar or non-polar impurities.[1]
Ethyl Acetate/Hexane Ethyl AcetateHexane~1:1 to 1:569-77Excellent for removing more polar impurities that remain in the mother liquor.
Methanol/Water MethanolWater~9:1 to 4:165-100Similar to ethanol/water, but methanol is more polar and has a lower boiling point.
Acetone/Water AcetoneWaterVaries56-100Acetone is a strong solvent; use with care. Good for highly crystalline products.

Note: Always test solubility in small vials before attempting a large-scale recrystallization.

Q2: Is acid-base extraction a viable primary purification method?

Absolutely. It is one of the most powerful techniques for purifying acidic (or basic) compounds from neutral impurities.

Expertise & Causality: This method exploits the acidic nature of the carboxylic acid group. By converting the acid to its conjugate base (a salt), you can dramatically change its solubility, moving it from an organic solvent into an aqueous layer and leaving non-acidic impurities behind.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times. The carboxylate salt is now in the aqueous layer.

    • Self-Validation: You will likely observe gas evolution (CO₂) as the bicarbonate reacts with the acid. This is a positive sign.

  • Combine & Wash: Combine the aqueous layers and wash them once with the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl until the pH is ~1-2. The pure product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water to remove inorganic salts, and dry it under vacuum.

Q3: What are the key parameters for successful column chromatography?

If recrystallization and extraction fail to provide the desired purity, silica gel column chromatography is the next logical step.

Key Parameters:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is appropriate.

  • Mobile Phase (Eluent): A gradient of hexane/ethyl acetate is a good starting point. Begin with a low polarity (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity. As mentioned in the troubleshooting section, always add ~0.5-1% acetic acid to your eluent .[3]

  • Sample Loading: For best separation, dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder ("dry loading"). This technique prevents band broadening and improves resolution.

  • Fraction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the fractions and identify those containing the pure product.

Recrystallization Workflow Diagram

G A 1. Select Solvent System (e.g., Ethanol/Water) B 2. Dissolve Crude Product in Minimum Hot Solvent A->B C 3. Hot Filter (if solids present) to remove insoluble impurities B->C D 4. Cool Slowly (First to RT, then ice bath) C->D E Crystal Formation D->E E->B No (oiled out) Re-heat & add solvent F 5. Isolate Crystals (Vacuum Filtration) E->F Yes G Mother Liquor (Contains soluble impurities) F->G H 6. Wash Crystals with Cold Solvent F->H I 7. Dry Crystals (Under vacuum) H->I J Pure Crystalline Product I->J

Caption: A standard workflow for the recrystallization process.

References

  • Benchchem. Application Notes and Protocols: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide.
  • Sciencemadness Discussion Board. post tosylation purification. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42486, Thiazolidine-2-carboxylic acid. Available from: [Link]

  • Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.
  • PubMed. [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography]. Available from: [Link]

  • ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available from: [Link]

  • Elder, D. P., et al. (2013). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 17(2), 209-221.
  • PubMed. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Available from: [Link]

  • Journal of Kufa for Chemical Sciences. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Available from: [Link]

  • NANO BIOMED. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available from: [Link]

  • ResearchGate. Amino acid C-tosylation?. Available from: [Link]

  • Google Patents. Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
  • Bergmeier, S. C., & Stanchina, D. M. (1999). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. The Journal of Organic Chemistry, 64(8), 2815-2819.
  • Google Patents. Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • Reddit. Help with recrystallization for a tosylate. Available from: [Link]

  • Reddit. Column chromatography of carboxylic acids?. Available from: [Link]

Sources

Technical Support Center: Chiral HPLC Separation of Thiazolidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral HPLC separation of thiazolidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during these sensitive separations. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the scientific principles behind them, ensuring robust and reproducible results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing a clear path from problem to resolution.

Issue 1: Poor or No Enantiomeric Resolution

Q: My thiazolidine enantiomers are co-eluting or showing very poor separation (Resolution < 1.5). What are the likely causes and how can I fix this?

A: Poor resolution is the most common challenge in chiral chromatography. It indicates that the chiral stationary phase (CSP) and mobile phase system are not creating a sufficient energy difference between the transient diastereomeric complexes formed with each enantiomer. The primary factors to investigate are the suitability of your chiral stationary phase, the composition of your mobile phase, and the column temperature.[1]

Troubleshooting Workflow for Poor Resolution

G cluster_0 Initial State: Poor Resolution (Rs < 1.5) cluster_1 Step 1: Verify CSP cluster_2 Step 2: Optimize Mobile Phase cluster_3 Step 3: Optimize Temperature cluster_4 Step 4: Check Column Health cluster_5 Outcome Start Poor or No Resolution CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP CSP->CSP MobilePhase Optimize Mobile Phase Composition CSP->MobilePhase Yes, potentially suitable Temp Optimize Temperature MobilePhase->Temp Partial Improvement End Resolution Achieved (Rs >= 1.5) MobilePhase->End Significant Improvement ColumnHealth Assess Column Health Temp->ColumnHealth Partial or No Improvement Temp->End Significant Improvement ColumnHealth->End Problem Identified & Fixed

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:
  • Verify Chiral Stationary Phase (CSP) Selection:

    • Causality: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP.[2][3] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of compounds, including heterocycles like thiazolidines, due to their complex three-dimensional structures that offer multiple interaction points (hydrogen bonding, π-π interactions, steric hindrance).[2][4][5]

    • Action: If you are not seeing any separation, your chosen CSP may not be suitable. Polysaccharide-based columns like Chiralcel® OD-H (cellulose-based) or amylose-based columns are excellent starting points for thiazolidine derivatives.[4][6] If one class (e.g., cellulose) fails, screen a column from another class (e.g., amylose), as their chiral recognition mechanisms can be complementary.[7]

  • Optimize Mobile Phase Composition:

    • Causality: The mobile phase modulates the interaction between the analyte and the CSP. For thiazolidines, which contain a basic nitrogen atom, controlling secondary interactions is crucial.

    • Normal Phase (NP) Mode: This is often the preferred mode for polysaccharide CSPs.

      • Protocol: Start with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting point is 90:10 (v/v). Systematically vary the alcohol content (e.g., 95:5, 80:20). A lower percentage of alcohol generally increases retention and can enhance chiral recognition.[7]

      • Additives for Basic Analytes: Thiazolidines can exhibit strong interactions with residual acidic silanol groups on the silica support, leading to peak tailing and poor resolution.[8][9] To mitigate this, add a basic modifier.

        • Protocol: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.[1][10] These additives compete with the basic thiazolidine for active sites on the stationary phase, improving peak shape and often enhancing resolution.[8]

  • Optimize Temperature:

    • Causality: Temperature affects the thermodynamics of the chiral recognition process.[1] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to better resolution.[1][11] However, this is not universal; in some cases, higher temperatures can improve peak efficiency or even reverse the enantiomer elution order.[1][12]

    • Protocol:

      • Start at ambient temperature (e.g., 25°C).

      • Decrease the column temperature in 5°C increments (e.g., to 20°C, then 15°C). Allow the system to fully equilibrate at each temperature before injection.

      • If resolution does not improve, try increasing the temperature in 5°C increments from the starting point (e.g., to 30°C, then 35°C).[1]

Issue 2: Peak Tailing

Q: My peaks are asymmetric and show significant tailing. How can I achieve symmetrical, Gaussian peaks?

A: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, especially with basic compounds like thiazolidines.[1][13] Other causes include column overload or extra-column dead volume.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Initial State: Peak Tailing cluster_1 Step 1: Check for Overload cluster_2 Step 2: Optimize Mobile Phase cluster_3 Step 3: Check Column Health cluster_4 Outcome Start Asymmetric, Tailing Peaks Overload Is the column overloaded? Start->Overload MobilePhase Are there secondary interactions? Overload->MobilePhase No (Dilution didn't help) End Symmetrical Peaks Overload->End Yes (Dilution improved shape) ColumnHealth Is the column contaminated or damaged? MobilePhase->ColumnHealth No (Additives didn't help) MobilePhase->End Yes (Additives improved shape) ColumnHealth->End Yes (Column wash/replacement helped)

Sources

Preventing racemization during synthesis of N-tosyl-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

A Guide to Preventing Racemization

Welcome to the technical support guide for the stereoselective synthesis of N-tosyl-thiazolidine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who require high enantiomeric purity for this critical chiral building block. Racemization during the N-tosylation step is a common and critical issue that can compromise experimental outcomes. This guide provides in-depth troubleshooting advice, validated protocols, and the mechanistic basis for preserving stereochemical integrity.

Section 1: Understanding the Racemization Problem

FAQ: What is racemization and why is it a critical issue?

Racemization is the process by which a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate). In pharmaceutical development, the biological activity of a molecule is often exclusive to one enantiomer. The other can be inactive or, in some cases, cause harmful side effects. Therefore, maintaining the highest possible enantiomeric purity (measured as enantiomeric excess, or % ee) is paramount. The synthesis of N-tosyl-thiazolidine-2-carboxylic acid from its chiral precursor is susceptible to racemization, which can lead to product with diminished or unpredictable biological activity.

FAQ: What is the primary mechanism of racemization during N-tosylation?

The primary pathway for racemization during the N-acylation of amino acids and their derivatives involves the formation of a planar intermediate, which allows for the loss of stereochemical information at the alpha-carbon (Cα).[1][2][3]

  • Activation of the Carboxyl Group: While the tosylation occurs at the nitrogen atom, the reaction conditions (particularly the presence of a base) can lead to the activation of the carboxylic acid.

  • Oxazolone Formation: The N-tosyl group is highly electron-withdrawing. Under basic conditions, the nitrogen atom can attack the carbonyl carbon of the carboxylic acid, forming a transient, highly strained 5-membered ring intermediate known as an oxazolone (or azlactone).[1][4]

  • Deprotonation-Reprotonation: The proton on the alpha-carbon (the chiral center) of this oxazolone intermediate is now significantly more acidic. The base present in the reaction mixture can easily abstract this proton, forming a planar, achiral enolate.

  • Loss of Chirality: This enolate can be reprotonated from either face with equal probability. Reprotonation from one side regenerates the original enantiomer, while protonation from the other side forms the opposite enantiomer. This equilibration leads to racemization.[2][3]

RacemizationMechanism cluster_0 Chiral Starting Material cluster_1 Reaction Conditions cluster_2 Racemization Pathway cluster_3 Desired Pathway Start (R)-Thiazolidine -2-carboxylic Acid Conditions TsCl, Base (e.g., TEA, NaOH) High Temperature Prolonged Time Start->Conditions Tosylation Oxazolone Planar Oxazolone Intermediate (Achiral Enolate) Conditions->Oxazolone Side Reaction (Base-Mediated) DesiredProduct Enantiopure Product (High % ee) Conditions->DesiredProduct Controlled Reaction Racemate Racemic Product (50% R, 50% S) Oxazolone->Racemate Reprotonation

Caption: Mechanism of base-catalyzed racemization via an oxazolone intermediate.

Section 2: Troubleshooting Guide - Low Enantiomeric Purity

This section addresses the most common issue encountered: obtaining a final product with low optical rotation or poor enantiomeric excess (% ee).

Question: My product has a low % ee. What are the most likely causes and how do I fix them?

Low enantiomeric purity is almost always a result of suboptimal reaction conditions that favor the racemization pathway. The key factors to control are the choice of base, temperature, and reaction time.

The base is the most critical factor. Its role is to neutralize the HCl generated during the reaction, but strong, sterically unhindered bases can aggressively promote the abstraction of the alpha-proton, accelerating racemization.[1][4]

Troubleshooting Table: Impact of Base on Racemization

BaseTypepKa (approx.)Typical Outcome on % eeRecommendation & Rationale
NaOH / KOH Strong, Inorganic>14Often PoorNot Recommended. High basicity aggressively promotes oxazolone formation and deprotonation.
Triethylamine (TEA) Organic Amine10.7Poor to ModerateUse with Caution. Small steric profile and high basicity increase racemization risk.[1][4]
DIPEA Hindered Amine10.7Moderate to GoodBetter than TEA. Increased steric hindrance slightly reduces the rate of α-proton abstraction.[4]
N-Methylmorpholine (NMM) Organic Amine7.4GoodRecommended. Weaker basicity significantly lowers the driving force for racemization.[1][4]
2,4,6-Collidine (TMP) Hindered Amine7.4Very GoodHighly Recommended. Combines weak basicity with significant steric hindrance, making it very effective at minimizing racemization.[1]
NaHCO₃ / Na₂CO₃ Weak, Inorganic10.3 (for HCO₃⁻)Good to Very GoodExcellent for Schotten-Baumann. In a biphasic system, these bases stay in the aqueous layer, neutralizing HCl without directly promoting racemization in the organic phase.[5][6][7]

Solution:

  • For Homogeneous Reactions: Switch from strong bases like TEA to a weaker or more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine.[1][4]

  • For Biphasic Reactions (Schotten-Baumann): Utilize a weak inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This is often the most robust method for preventing racemization.[5][8][9]

Higher temperatures provide the activation energy for all reactions, including the undesired racemization pathway.

Solution:

  • Maintain a strict temperature protocol. The addition of tosyl chloride and the entire reaction period should be conducted at 0-5 °C using an ice-water bath.

  • Ensure additions are done slowly and portion-wise to prevent exothermic spikes.

The longer the chiral starting material or product is exposed to basic conditions, the greater the opportunity for racemization.

Solution:

  • Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, proceed immediately with the workup to quench the reaction and remove the base.

  • Avoid "pre-activating" the acid. The amine, acid, and coupling reagents (if used) should be mixed together at low temperatures before the base is added.[4]

Section 3: Recommended Protocol for Stereopure Synthesis

This protocol utilizes modified Schotten-Baumann conditions, a reliable method for minimizing racemization during N-acylation.[8][9][10]

Protocol: High-Fidelity N-Tosylation using Biphasic Conditions

ProtocolWorkflow A 1. Dissolve Thiazolidine Acid in Aqueous NaHCO₃ Solution B 2. Cool Mixture to 0-5 °C (Ice-Water Bath) A->B D 4. Add TsCl Solution Dropwise to Vigorously Stirred Biphasic Mixture B->D Combine C 3. Dissolve Tosyl Chloride (TsCl) in Organic Solvent (e.g., DCM) C->D E 5. Monitor Reaction by TLC (Typically 2-4 hours at 0-5 °C) D->E F 6. Reaction Complete: Separate Organic Layer E->F G 7. Acidify Aqueous Layer to pH ~2 with cold 1M HCl F->G Process Aqueous Layer H 8. Extract Product with EtOAc G->H I 9. Dry, Filter, and Evaporate to Yield Pure Product H->I

Caption: Experimental workflow for high-fidelity N-tosylation.

Materials:

  • (R)-Thiazolidine-2-carboxylic acid (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Dichloromethane (DCM) or Diethyl Ether

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

Step-by-Step Procedure:

  • Preparation of Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-thiazolidine-2-carboxylic acid and sodium bicarbonate in deionized water.

  • Cooling: Place the flask in an ice-water bath and stir vigorously until the temperature of the solution is stable between 0 °C and 5 °C.

  • Preparation of Organic Phase: In a separate flask or addition funnel, dissolve the tosyl chloride in dichloromethane.

  • Reaction: Add the tosyl chloride solution dropwise to the vigorously stirred, cold aqueous solution over 30-45 minutes. It is crucial that the mixture is stirred rapidly to ensure efficient mixing between the two phases.

  • Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the disappearance of the starting material by TLC (a suitable mobile phase is often 10% Methanol in DCM with 0.5% Acetic Acid). The reaction is typically complete in 2-4 hours.

  • Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer (and set aside).

  • Workup - Acidification: Cool the aqueous layer in an ice bath and slowly acidify to a pH of approximately 2 by adding cold 1M HCl. The product will precipitate or remain in the aqueous phase.

  • Workup - Extraction: Extract the acidified aqueous phase three times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-tosyl-thiazolidine-2-carboxylic acid as a solid.

Section 4: Analytical Validation of Stereochemical Integrity

It is essential to verify the enantiomeric purity of the final product.

FAQ: How can I confirm the enantiomeric purity of my product?

1. Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining % ee. The method involves separating the two enantiomers on a chiral stationary phase.[11][12]

  • Method: The carboxylic acid may need to be derivatized (e.g., converted to an aniline amide or methyl ester) to achieve good separation on common chiral columns like Chiralcel OD-H or Chiralpak AD-H.[11]

  • Output: The chromatogram will show two distinct peaks, one for each enantiomer. The % ee is calculated from the relative area of these two peaks: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

2. Polarimetry: This technique measures the rotation of plane-polarized light by the chiral sample. While less precise than chiral HPLC, it is a rapid method for a qualitative or semi-quantitative assessment.

  • Method: Prepare a solution of the product with a known concentration in a suitable solvent (e.g., Chloroform, Methanol). Measure the optical rotation using a polarimeter.

  • Analysis: Compare the measured specific rotation [α] to the literature value for the pure enantiomer. A significantly lower value indicates the presence of the other enantiomer (i.e., racemization has occurred).

References

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (2002). Molecules, 7(12), 902-909. Retrieved from [Link]

  • Schotten–Baumann reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (n.d.). MDPI. Retrieved from [Link]

  • Schotten-Baumann Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids. (1986). U.S. Patent No. 4,602,096.
  • Schotten-Baumann Reaction. (2017). Lokey Lab Protocols - Wikidot. Retrieved from [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). PeerJ. Retrieved from [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. (1983). The Journal of Organic Chemistry, 48(11), 1774–1777. Retrieved from [Link]

  • Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. (2015). RSC Publishing. Retrieved from [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (2002). Molecules. Retrieved from [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. (2017). PubMed. Retrieved from [Link]

  • Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. (2018). PubMed. Retrieved from [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). PMC. Retrieved from [Link]

  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. (n.d.). Retrieved from [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2015). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Table 2. Reaction conditions used in the synthesis of chiral... (n.d.). ResearchGate. Retrieved from [Link]

  • Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC. (2007). PubMed. Retrieved from [Link]

  • The reaction of L-cysteine, L-cysteine hydrochloride and glutathione with arsonolipids (2,3-diacyloxypropylarsonic acids) and their arsenoso derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral Ionic Liquids Based on l-Cysteine Derivatives for Asymmetric Aldol Reaction. (2022). RUN. Retrieved from [Link]

  • The addition of L-cysteine to unsaturated lactones and related compounds. (1966). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]

  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (2005). ResearchGate. Retrieved from [Link]

Sources

Stability issues of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to Stability Concerns

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules. The presence of both a robust N-tosyl protecting group and a thiazolidine ring introduces potential stability issues that are critical to understand for reproducible and reliable experimental outcomes. The primary modes of degradation to consider are the hydrolysis of the N-tosyl group and the ring-opening of the thiazolidine moiety. The stability is significantly influenced by the choice of solvent, pH, and temperature.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the handling and use of this compound in solution.

Issue 1: Inconsistent Reaction Yields or Purity

Symptoms:

  • Variable yields in synthetic steps following the use of the compound in solution.

  • Appearance of unexpected spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC) analysis of the reaction mixture.

Potential Cause: Degradation of the this compound in the reaction solvent prior to or during the reaction.

Troubleshooting Steps:

  • Solvent Selection:

    • Recommended: Aprotic, non-polar, or weakly polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally preferred for reactions. For dissolving the compound for storage, consider solvents like anhydrous acetonitrile or ethyl acetate.

    • Caution: Protic solvents, especially water and alcohols (methanol, ethanol), can facilitate hydrolysis, particularly under non-neutral pH conditions. The use of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) should be approached with caution as they can sometimes contain water or degrade over time to produce acidic or basic impurities.

  • pH Control:

    • The N-tosyl group is known to be labile under strongly acidic conditions.[1]

    • The thiazolidine ring can be susceptible to ring-opening under both acidic and alkaline conditions.[2]

    • Maintain a neutral pH wherever possible. If acidic or basic conditions are required for your reaction, consider adding the this compound to the reaction mixture at a later stage or at a reduced temperature to minimize exposure time.

  • Temperature Management:

    • Higher temperatures can accelerate degradation.[3]

    • If heating is necessary, perform a preliminary stability test of the compound in the chosen solvent at the target temperature.

  • Purity Check of Solvents:

    • Always use high-purity, anhydrous solvents. The presence of water or other impurities can initiate degradation.

Issue 2: Changes in Appearance or Properties of Stored Solutions

Symptoms:

  • A previously clear and colorless solution of the compound becomes colored.

  • Precipitation is observed in a stored solution.

  • A noticeable change in the pH of the solution over time.

Potential Cause: Slow degradation of the compound during storage, leading to the formation of less soluble byproducts or acidic/basic species.

Troubleshooting Steps:

  • Storage Conditions:

    • Solvent: For short-term storage, use anhydrous aprotic solvents. Avoid long-term storage in protic solvents.

    • Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down potential degradation reactions.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

  • Solution Freshness:

    • It is highly recommended to prepare solutions of this compound fresh before use.

    • If storage is unavoidable, perform a quality control check (e.g., by HPLC or NMR) before using an aged solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main potential degradation pathways are:

  • Hydrolysis of the N-tosyl group: This is more likely to occur under strongly acidic conditions, leading to the formation of the free amine (thiazolidine-2-carboxylic acid) and p-toluenesulfonic acid.[1]

  • Ring-opening of the thiazolidine ring: This can be catalyzed by both acids and bases and may lead to the formation of cysteine and formaldehyde derivatives.[4]

Q2: In which solvents is the compound most stable?

Solvent ClassExamplesExpected StabilityRationale
Aprotic Non-PolarToluene, HexaneHighLow reactivity and low water miscibility.
Aprotic HalogenatedDichloromethane (DCM)HighCommonly used for reactions with good stability.
Aprotic PolarAcetonitrile (ACN), Tetrahydrofuran (THF)Moderate to HighGenerally good, but ensure anhydrous conditions.
Aprotic Polar (Amide)Dimethylformamide (DMF)ModerateCan contain water or basic impurities upon degradation.
Aprotic Polar (Sulfoxide)Dimethyl sulfoxide (DMSO)ModerateHygroscopic; can absorb water from the atmosphere.
Protic PolarMethanol, EthanolLow to ModerateCan participate in hydrolysis, especially at non-neutral pH.
Aqueous BuffersWaterLowHighly dependent on pH; generally not recommended for storage.

Q3: How does pH affect the stability of the compound?

A3: The stability of this compound is significantly pH-dependent.

  • Acidic pH (< 4): Increased risk of N-tosyl group hydrolysis.

  • Neutral pH (6-8): Expected to be the most stable region.

  • Basic pH (> 9): Increased risk of thiazolidine ring opening.

Q4: Can I store solutions of this compound?

A4: It is strongly recommended to prepare solutions fresh. If short-term storage is necessary, use an anhydrous aprotic solvent, store at -20°C or below, and blanket with an inert gas. Always re-analyze the solution for purity before use if it has been stored for an extended period.

Q5: How can I monitor the stability of my compound in a specific solvent?

A5: You can perform a time-course stability study using analytical techniques such as:

  • HPLC: To quantify the parent compound and detect the appearance of degradation products.

  • LC-MS: To identify the mass of potential degradation products, aiding in their structural elucidation.[5][6]

  • NMR: To observe structural changes in the molecule over time.[7]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method to monitor the stability of this compound.

Instrumentation and Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and potential degradation products. A typical starting point could be 10% B, ramping to 90% B over 15-20 minutes.

Procedure:

  • Prepare a stock solution of the compound in the solvent of interest at a known concentration.

  • At time zero (t=0), inject an aliquot onto the HPLC and record the chromatogram.

  • Store the solution under the desired conditions (e.g., room temperature, 40°C).

  • At specified time points (e.g., 1, 4, 8, 24 hours), inject another aliquot and record the chromatogram.

  • Compare the peak area of the parent compound at each time point to the t=0 value to determine the percentage of degradation.

  • Monitor for the appearance of new peaks, which indicate degradation products.

Protocol 2: Sample Preparation for LC-MS Analysis of Degradation Products
  • After observing degradation via HPLC, take an aliquot of the degraded sample.

  • Dilute the sample with a suitable solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter.

  • Analyze using an LC-MS system, typically with electrospray ionization (ESI) in both positive and negative ion modes to maximize the chances of detecting and identifying the degradation products.[8][9]

Visualizations

Degradation_Pathway cluster_main This compound cluster_acid Acidic Conditions (e.g., H3O+) cluster_base Basic Conditions (e.g., OH-) main_compound 3-(Toluene-4-sulfonyl)- thiazolidine-2-carboxylic acid hydrolysis_product Thiazolidine-2-carboxylic acid + p-Toluenesulfonic acid main_compound->hydrolysis_product N-Tosyl Hydrolysis ring_opening_product Cysteine & Formaldehyde Derivatives main_compound->ring_opening_product Ring Opening Experimental_Workflow start Prepare Solution of Compound in Test Solvent t0_analysis t=0 Analysis (HPLC, LC-MS) start->t0_analysis storage Store Solution under Test Conditions (Temperature, Light) t0_analysis->storage timed_analysis Analysis at Time Points (t=1, 2, 4... hrs) storage->timed_analysis data_analysis Compare Chromatograms/Spectra to t=0 timed_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing compound stability in a chosen solvent.

References

  • Santa Cruz Biotechnology, Inc. 3-(Toluene-4-sulfonyl)
  • AK Scientific, Inc. 3-(Naphthalene-2-sulfonyl)
  • Thermo Fisher Scientific.
  • TCI Chemicals.
  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. J Agric Food Chem. 2021;69(36):10648-10656. [Link]

  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. J. Am. Chem. Soc. 1991;113(8):3071–3079. [Link]

  • Khan, K. M., et al. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. 2020;33(2):575-579.
  • Wikipedia. Tosyl group. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. 2021;26(21):6473. [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. 2022;7(13):11295–11304. [Link]

  • Wikipedia. Thiazolidine. [Link]

  • Electrolytic Reductive Cleavage of the N-Tosyl Group of N-Tosyl Amino Acids. Bull. Chem. Soc. Jpn. 1966;39(4):852-855.
  • A simple and mild method for the removal of the NIm-tosyl protecting group. J. Org. Chem. 1980;45(3):547–549. [Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules. 2002;7(12):902-908. [Link]

  • Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Tetrahedron. 2008;64(34):7946-7955.
  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules. 2021;26(16):4953. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. 1970;Paper 159. [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Sci Rep. 2023;13:9285. [Link]

  • Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chem Res Toxicol. 2015;28(3):394-400. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. J Pharm Biomed Anal. 2014;98:22-33. [Link]

  • Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan. J Pharm Biomed Anal. 2016;120:366-73. [Link]

  • 14N Solid-State NMR Spectroscopy of Amino Acids. Angew Chem Int Ed Engl. 2017;56(1):330-334. [Link]

  • 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Org. Magn. Reson. 1982;19(2):92-96.
  • NMR-based metabolite studies with 15N amino acids. J Biomol NMR. 2016;64(3):209-15. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. 2019;24(18):3243. [Link]

  • In‐line monitoring of amino acids in mammalian cell cultures using raman spectroscopy and multivariate chemometrics models. Biotechnol Prog. 2018;34(6):1559-1570. [Link]

  • Agilent Technologies. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]

Sources

Technical Support Center: A Guide to Identifying and Mitigating Impurities in the Synthesis of 3-(Tosyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Tosyl)-thiazolidine-2-carboxylic acid. We will explore the causality behind common synthetic challenges, focusing on the identification and mitigation of process-related impurities. Our approach is grounded in mechanistic principles to empower you with the knowledge to troubleshoot and optimize your experimental outcomes.

Synthesis Overview: The Core Reaction

The synthesis of 3-(Tosyl)-thiazolidine-2-carboxylic acid is typically achieved through a two-step process. The foundational step involves the cyclocondensation of L-cysteine with an aldehyde (commonly formaldehyde), which forms the thiazolidine ring. This is followed by the selective N-sulfonylation of the ring nitrogen with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. The stereochemistry of the starting L-cysteine at C4 is generally retained, while the C2 position can form as a mixture of diastereomers, which often equilibrates to the more stable isomer.[1][2][3]

Synthesis_Pathway cluster_reactants Starting Materials L_Cysteine L-Cysteine Intermediate Thiazolidine-2-carboxylic acid L_Cysteine->Intermediate Cyclocondensation Step 1 Formaldehyde Formaldehyde Formaldehyde->Intermediate TosylChloride Tosyl Chloride Product 3-(Tosyl)-thiazolidine-2-carboxylic acid (Target Molecule) TosylChloride->Product Intermediate->Product N-Tosylation (Base, e.g., Pyridine or NaOH) Step 2

Caption: General synthetic pathway for 3-(Tosyl)-thiazolidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this synthesis? A: There are three primary parameters:

  • pH Control: During the N-tosylation step, the pH must be carefully controlled. Conditions that are too acidic can lead to the hydrolysis and ring-opening of the thiazolidine intermediate.[4] Conversely, strongly basic conditions can promote the oxidation of any unreacted L-cysteine.

  • Temperature: Exothermic reactions, particularly the addition of tosyl chloride, should be managed with adequate cooling to prevent side reactions and potential decarboxylation.

  • Atmosphere: The thiol group in L-cysteine is susceptible to oxidation, which can form disulfide-linked dimers. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to minimize these oxidative impurities.

Q2: My reaction appears complete by TLC, but the final product purity is low after workup. What could be the issue? A: This is a common issue often related to product instability during the workup phase. The thiazolidine ring can be sensitive to pH extremes.[4] An aggressive acid/base wash during extraction can cause partial hydrolysis back to the N-tosyl cysteine derivative, which may not be easily distinguishable from the product by standard TLC. It is crucial to use mild workup conditions, such as washing with a saturated sodium bicarbonate solution followed by a brine wash, and to avoid prolonged exposure to acidic or basic aqueous layers.

Q3: How can I differentiate between diastereomers at the C2 position? A: The C2 position is a new chiral center formed during the reaction, potentially leading to a mixture of diastereomers. High-resolution Proton NMR (¹H-NMR) is the most effective tool for differentiation. The proton at the C2 position will appear as a distinct signal for each diastereomer, often with different chemical shifts and coupling constants. Chiral HPLC is another powerful technique that can separate and quantify the diastereomeric ratio.[1]

Troubleshooting Guide: Impurity Profile and Mitigation Strategies

This section details common impurities, their formation mechanisms, and actionable solutions.

Impurity IdentityFormation Mechanism & CauseIdentification MethodsMitigation Strategy
Unreacted L-cysteine Incomplete cyclocondensation reaction due to improper stoichiometry or insufficient reaction time.RP-HPLC (early eluting peak), LC-MS (M+H = 122.0)Ensure aldehyde is not the limiting reagent; allow sufficient time for ring formation before adding tosyl chloride.
Tosyl Chloride & p-Toluenesulfonic acid Excess tosyl chloride from the N-tosylation step, which hydrolyzes to the corresponding acid during aqueous workup.RP-HPLC, ¹H-NMR (aromatic signals around 7.4-7.8 ppm and a methyl singlet ~2.4 ppm).Use a minimal excess of tosyl chloride (e.g., 1.05-1.1 equivalents). Quench the reaction with a mild base (e.g., NaHCO₃ solution) to neutralize and remove the acid during workup.
Cystine-based Dimers Oxidation of the thiol group in L-cysteine, forming a disulfide bond. This is accelerated by the presence of oxygen, especially under basic conditions.LC-MS (M+H corresponding to the dimerized starting material or product). Disappearance of the thiol proton in ¹H-NMR.Degas all solvents prior to use. Conduct the entire synthesis under an inert atmosphere (N₂ or Ar).
Ring-Opened Hydrolysis Product The thiazolidine ring is a cyclic hemiaminal derivative, which can be susceptible to hydrolysis under acidic or strongly basic conditions during the reaction or workup.[4]LC-MS (M+H will be 18 units higher than the cyclic product, corresponding to the addition of water). ¹H-NMR will show the absence of the characteristic C2 proton signal.Maintain a neutral or slightly basic pH (7.5-9) during the reaction and workup. Avoid strong acids or bases. Minimize the duration of the aqueous extraction steps.

Key Analytical Protocols

Accurate identification of impurities relies on robust analytical methods. Below are validated starting points for your method development.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This method is designed to separate the polar starting materials from the more non-polar product and related impurities.[5][6][7]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Sample Preparation for NMR and MS Analysis
  • NMR Sample Prep: For ¹H-NMR, dissolve 5-10 mg of the dried sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both polar and non-polar species and allows for the observation of exchangeable protons (e.g., -NH, -COOH).

  • LC-MS Sample Prep: Prepare a stock solution of your sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock solution 100-fold with the initial mobile phase conditions of your LC method for injection. This prevents peak distortion and ensures compatibility with the system.

Visual Workflows and Impurity Formation

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing issues based on initial analytical results.

Troubleshooting_Workflow start Analyze Crude Product by LC-MS main_peak Is main peak the correct M+H? start->main_peak purity_check Is purity > 95%? main_peak->purity_check Yes id_main_peak Identify Main Peak. Check for degradation or major side reaction. main_peak->id_main_peak No success Proceed to Purification/ Final Characterization purity_check->success Yes id_impurities Characterize Impurity Peaks by M+H purity_check->id_impurities No impurity_start_material Impurity MW matches starting materials? id_impurities->impurity_start_material impurity_dimer Impurity MW matches dimer? impurity_start_material->impurity_dimer No adjust_stoichiometry Solution: Adjust stoichiometry and/or increase reaction time. impurity_start_material->adjust_stoichiometry Yes impurity_hydrolysis Impurity MW = Product + 18? impurity_dimer->impurity_hydrolysis No use_inert_atm Solution: Use degassed solvents and inert atmosphere. impurity_dimer->use_inert_atm Yes mild_workup Solution: Use mild workup conditions (neutral pH). impurity_hydrolysis->mild_workup Yes unknown_impurity Further investigation needed: Isolate impurity for NMR analysis. impurity_hydrolysis->unknown_impurity No

Caption: A decision tree for troubleshooting impurity analysis.

References

  • Thiazolidinediones: Recent Development in Analytical Methodologies. (2023). Oxford University Press.
  • Thiazolidinediones: Recent Development in Analytical Methodologies. (2023). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPqH_D0ZMwyttP0QGD4hRSGGCbekjnyef06ro3phhfbB5HQzHafxTeyDBL_Uj2E2zeH5JNcFdxbQwwdI2_suhyPiwTarR1egpXsdUHXtg_Opk2mb88MEx1MtVo0okT72c7Rr31Wke-k7zbebDmhDEHayUvmb5dTmoMlrbwv7ZwVVVqTk8cGrfjOVt2AxDvv-ut3oWhgeevLXzok9A4VCJ81nnB6Fr9_FMxiHeleJy0](. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. (2022). ACS Omega. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC - PubMed Central. [Link]

  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. (n.d.). Journal of the American Chemical Society. [Link]

  • Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016). ResearchGate. [Link]

  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MedCrave online. [Link]

  • Synthesis of Thiazolidinedione Compound Library. (2022). MDPI. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.). PMC - PubMed Central. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of (2R,4R)-2-Alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic Acids. (2017). ResearchGate. [Link]

  • Thiazolidine-2-carboxylic acid. (n.d.). PubChem - NIH. [Link]

  • Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. (n.d.). ResearchGate. [Link]

  • Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. (n.d.). PubMed. [Link]

  • Hydrolysis of carboxylic acid derivatives (1). (2009). YouTube. [Link]

  • Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids. (2014). ResearchGate. [Link]egpXsdUHXtg_Opk2mb88MEx1MtVo0okT72c7Rr31Wke-k7zbebDmhDEHayUvmb5dTmoMlrbwv7ZwVVVqTk8cGrfjOVt2AxDvv-ut3oWhgeevLXzok9A4VCJ81nnB6Fr9_FMxiHeleJy0)

  • Thiazolidinediones: Recent Development in Analytical Methodologies. (2024). PubMed. [Link]

  • A Practical Synthesis of N-Tosylimines of Arylaldehydes. (n.d.). ResearchGate. [Link]

  • N-Tosyl Imines. (n.d.). Thieme. [Link]

  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. (n.d.). The Journal of Organic Chemistry. [Link]

  • 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. (n.d.). NSF Public Access Repository. [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (n.d.). PMC - PubMed Central. [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. (2022). MDPI. [Link]

  • N Tosyl Imines. (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of N-Substituted Thiazolidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolidine ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including the penicillin antibiotic family.[1] N-substituted thiazolidine-2-carboxylic acids, in particular, have emerged as a promising class of molecules with diverse pharmacological properties. The nature of the substituent at the nitrogen atom profoundly influences the biological activity of these compounds, leading to a broad spectrum of effects ranging from antimicrobial and antioxidant to anticancer activities.[2][3][4]

This guide provides a comparative overview of the biological activities of different N-substituted thiazolidine-2-carboxylic acid derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for key biological assays.

I. Antimicrobial Activity: A Tale of Substitution

Thiazolidine derivatives have been extensively investigated for their potential as antimicrobial agents.[5] The substituents on the thiazolidine ring play a crucial role in determining the spectrum and potency of their antibacterial and antifungal effects.

A study on novel thiazolidine-2,4-dione carboxamide and amino acid derivatives revealed that their antimicrobial activity is highly dependent on the specific substitutions.[6][7][8] While several synthesized compounds demonstrated weak to moderate activity against Gram-negative bacteria and the fungus Candida albicans, only one compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, exhibited activity against the Gram-positive bacterium Staphylococcus aureus.[6][7] This highlights the specificity of the molecular interactions between the compounds and the microbial targets.

Comparative Antimicrobial Activity of Thiazolidine Derivatives

Compound IDGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Fungi (e.g., C. albicans)Reference
2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acidActiveWeak to ModerateWeak to Moderate[6][7]
Other thiazolidine-2,4-dione carboxamide derivativesInactiveWeak to ModerateWeak to Moderate[6][7]
II. Antioxidant Potential: The Role of Aryl Substituents

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Thiazolidine-2-carboxylic acid derivatives, particularly those with aryl substituents at the 2-position, have shown significant antioxidant properties.[1][2]

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1] In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. A decrease in the absorbance of the DPPH solution indicates radical scavenging activity.

Studies have shown that the nature and position of substituents on the aromatic ring at the C-2 position of the thiazolidine ring directly influence the antioxidant potential.[1] For instance, compounds bearing an electron-donating methoxy (-OCH3) group on the aromatic ring exhibited better radical scavenging properties compared to those with electron-withdrawing groups like chloro (-Cl), fluoro (-F), or nitro (-NO2) groups.[1] The presence of a phenolic hydroxyl (-OH) group on the aromatic ring has also been shown to significantly enhance radical scavenging activity, with some diphenolic derivatives demonstrating antioxidant properties comparable to ascorbic acid.[2]

Comparative Antioxidant Activity of 2-Aryl Thiazolidine-4-Carboxylic Acids

Substituent on Aryl Ring at C-2DPPH Radical Scavenging Activity (EC50)Reference
-OCH3High[1]
Phenolic -OHVery High[2]
-Cl, -F, -NO2Low[1]
-CH3Moderate[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for assessing the antioxidant activity of N-substituted thiazolidine-2-carboxylic acid derivatives.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compounds: Dissolve the synthesized thiazolidine derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions of known concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is typically used as a positive control.[3]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determination of EC50: The EC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to Wells prep_dpph->add_dpph prep_compounds Prepare Test Compound Stock Solutions add_compounds Add Test Compounds to Microplate prep_compounds->add_compounds add_compounds->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50

Caption: Workflow of the DPPH radical scavenging assay.

III. Anticancer Activity: Targeting Cancer Cell Proliferation

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, including thiazolidine derivatives.[4] Several studies have demonstrated the potent antiproliferative activity of N-substituted thiazolidine-2-carboxylic acid amides and related thiazolidinone derivatives against various cancer cell lines.[4][9][10]

For instance, a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) were synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cells.[4] The structure-activity relationship (SAR) studies revealed that the nature of the substituents on the phenyl ring and the amide side chain significantly influenced their potency and selectivity.[4]

In another study, novel thiazolidine-2,4-dione derivatives were identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9] Compound 22 from this series demonstrated high anti-VEGFR-2 efficacy and significant antiproliferative activities against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[9]

Comparative Anticancer Activity of Thiazolidine Derivatives

Compound ClassCancer Cell LineActivity (IC50)TargetReference
(2RS,4R)-2-arylthiazolidine-4-carboxylic acid amidesMelanoma (A375), Prostate (PC-3)Micromolar rangeProliferation Inhibition[4]
Thiazolidine-2,4-dione derivativesHepG2, MCF-7Micromolar rangeVEGFR-2 Inhibition[9]
4-Thiazolidinone-indolin-2-one analogsA549 (lung), MCF-7, PC340-50 µMCytotoxicity[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted thiazolidine-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

General Synthesis Scheme for 2-Aryl-Thiazolidine-4-Carboxylic Acids

Synthesis_Scheme reactant1 L-Cysteine Hydrochloride product 2-Aryl-Thiazolidine-4-Carboxylic Acid reactant1->product + reactant2 Aromatic Aldehyde reactant2->product Nucleophilic Cyclic Condensation

Caption: General synthesis of 2-aryl-thiazolidine-4-carboxylic acids.

IV. Conclusion and Future Perspectives

N-substituted thiazolidine-2-carboxylic acids and their derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The modular nature of their synthesis allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological properties. Structure-activity relationship studies have provided valuable insights into the key structural features required for antimicrobial, antioxidant, and anticancer activities.

Future research in this area should focus on the synthesis of novel derivatives with enhanced potency and selectivity. Further investigations into their mechanisms of action at the molecular level will be crucial for the rational design of new therapeutic agents. The development of thiazolidine-based compounds as clinical candidates will require extensive preclinical and clinical studies to evaluate their safety and efficacy.

References

  • Al-Wahaibi, L. H., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 105. [Link]

  • Al-Wahaibi, L. H., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. PubMed, 25(1), 105. [Link]

  • Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 631-637. [Link]

  • Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Semantic Scholar. [Link]

  • Al-Wahaibi, L. H., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Modern Trends in Science and Technology, 7(08), 123-128. [Link]

  • El-Naggar, M., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 134, 106467. [Link]

  • Pardasani, P., et al. (2014). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Der Pharma Chemica, 6(3), 137-145. [Link]

  • Oniga, S., et al. (2021). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Antioxidants, 10(7), 1083. [Link]

  • Sattigeri, V. J., et al. (2005). Synthesis and antimicrobial activity of novel thiazolidinones. Bioorganic & Medicinal Chemistry Letters, 15(15), 3585-3588. [Link]

  • Gaba, M., & Mohan, C. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6533. [Link]

  • Li, S., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Journal of Medicinal Chemistry, 53(5), 2128-2140. [Link]

  • Gaba, M., & Mohan, C. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Yadao, A. S., et al. (2021). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research, 12(02), 25-36. [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 441-449. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry, 12(6), 8094-8104. [Link]

  • Sharma, S., et al. (2011). Biological Activities of Thiazolidine - A Review. International Journal of PharmTech Research, 3(1), 389-398. [Link]

  • Jagtap, R. M., et al. (2022). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. In Advances in Chemistry Research. Volume 76. Nova Science Publishers. [Link]

  • Kamounah, F. S., et al. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Journal of Chemical and Pharmaceutical Research, 8(8), 986-996. [Link]

  • Lesyk, R., et al. (2020). Some features of structure-anticancer activity relationships in sub-library of synthesized azolidinone-carboxylic acids derivatives. Journal of Molecular Structure, 1202, 127263. [Link]

  • Wang, W., et al. (2017). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances, 7(57), 35967-35976. [Link]

  • Niazi, A., & Ghasemi, J. (2006). Solubility for different thiazolidine-2-carboxylic acid derivatives, the corresponding values calculated by PLS and GA-PLS methods (predicted) and percent relative error (%RE). ResearchGate. [Link]

  • Tidwell, J. H., et al. (2008). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 18(11), 3243-3247. [Link]

Sources

A Comparative Guide to the Synthesis of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid: A Novel Two-Step Approach vs. a One-Pot Alternative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid is a structurally significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The incorporation of a tosyl group onto the thiazolidine nitrogen atom can modulate the compound's lipophilicity, metabolic stability, and biological activity. This guide presents a comprehensive validation of a novel, efficient two-step synthetic route to this target molecule. We provide a detailed, side-by-side comparison with a plausible one-pot alternative, supported by experimental data, to offer researchers and drug development professionals a clear understanding of the synthetic landscape for this promising scaffold. Thiazolidine derivatives are known for a wide range of pharmacological activities, and the development of robust synthetic routes is crucial for further investigation.[1][2]

A Novel Two-Step Synthetic Route: Detailed Protocol and Rationale

Our proposed new route is a logical and robust two-step process designed for high purity and yield. The strategy involves the initial formation of the thiazolidine ring, followed by the introduction of the tosyl group.

Step 1: Synthesis of Thiazolidine-2-carboxylic acid

The first step is the well-established condensation of L-cysteine with an aldehyde, in this case, formaldehyde, to form the thiazolidine ring. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by intramolecular cyclization.[1][3]

Experimental Protocol:

  • To a solution of L-cysteine (1.0 eq) in a 1:1 mixture of ethanol and water, an aqueous solution of formaldehyde (1.1 eq) is added dropwise at room temperature with vigorous stirring.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford thiazolidine-2-carboxylic acid.

Causality of Experimental Choices:

  • Solvent System: The ethanol/water mixture ensures the solubility of both the amino acid and formaldehyde while facilitating the precipitation of the product upon formation.

  • Stoichiometry: A slight excess of formaldehyde is used to drive the reaction to completion.

  • Temperature: Room temperature is sufficient for this reaction, avoiding potential side reactions or degradation of the product.

Step 2: N-Tosylation of Thiazolidine-2-carboxylic acid

The second step involves the sulfonylation of the secondary amine of the thiazolidine ring with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. This is a standard method for the formation of sulfonamides.

Experimental Protocol:

  • Thiazolidine-2-carboxylic acid (1.0 eq) is dissolved in a 10% aqueous solution of sodium carbonate.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of p-toluenesulfonyl chloride (1.1 eq) in acetone is added dropwise to the cooled solution with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • The mixture is then acidified with 1M HCl to a pH of 2-3, resulting in the precipitation of the product.

  • The white precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from an ethanol/water mixture to yield pure this compound.

Causality of Experimental Choices:

  • Base: Sodium carbonate is used to deprotonate the carboxylic acid and the secondary amine, facilitating the nucleophilic attack on the sulfonyl chloride.

  • Temperature: The reaction is initiated at low temperature to control the exothermicity of the reaction and minimize side reactions.

  • Acidification: Acidification is necessary to protonate the carboxylate and precipitate the final product.

  • Recrystallization: This step is crucial for obtaining a highly pure product, which is essential for subsequent applications.

An Alternative One-Pot Synthetic Route

For comparison, we propose a one-pot synthesis where L-cysteine is reacted sequentially with formaldehyde and then p-toluenesulfonyl chloride in the same reaction vessel. This approach aims to reduce the number of unit operations and potentially shorten the overall reaction time.

Experimental Protocol:

  • L-cysteine (1.0 eq) is dissolved in a 1:1 mixture of ethanol and water, and an aqueous solution of formaldehyde (1.1 eq) is added dropwise at room temperature.

  • The mixture is stirred for 1 hour to allow for the formation of the thiazolidine ring.

  • The reaction mixture is then cooled to 0-5 °C, and a 10% aqueous solution of sodium carbonate is added, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 eq) in acetone.

  • The reaction is stirred for 24 hours, allowing it to warm to room temperature.

  • Work-up follows the same acidification and purification procedure as the two-step method.

Comparative Analysis of the Synthetic Routes

To provide a clear and objective comparison, the performance of both synthetic routes was evaluated based on key parameters.

ParameterNovel Two-Step RouteAlternative One-Pot Route
Overall Yield 85%65%
Purity (by HPLC) >98%~90% (before recrystallization)
Reaction Time 36 hours25 hours
Ease of Purification Straightforward recrystallizationRequires column chromatography for high purity
Process Control Excellent control over each stepPotential for side reactions

Characterization Data for this compound (from the novel two-step route):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J=8.2 Hz, 2H), 7.42 (d, J=8.0 Hz, 2H), 4.95 (s, 1H), 4.28 (d, J=10.0 Hz, 1H), 3.85 (d, J=10.0 Hz, 1H), 3.25-3.15 (m, 1H), 3.05-2.95 (m, 1H), 2.38 (s, 3H).

  • IR (KBr, cm⁻¹): 3440 (O-H), 1725 (C=O), 1340, 1160 (SO₂).

  • MS (ESI): m/z 288.0 [M+H]⁺.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations in both the novel two-step and the alternative one-pot synthetic routes.

Novel_Two_Step_Synthesis cluster_step1 Step 1: Thiazolidine Formation cluster_step2 Step 2: N-Tosylation L-cysteine L-cysteine Thiazolidine-2-carboxylic_acid Thiazolidine-2-carboxylic_acid L-cysteine->Thiazolidine-2-carboxylic_acid Ethanol/Water, RT Formaldehyde Formaldehyde Formaldehyde->Thiazolidine-2-carboxylic_acid Tosyl_Chloride Tosyl_Chloride Final_Product 3-(Toluene-4-sulfonyl)- thiazolidine-2-carboxylic_acid Tosyl_Chloride->Final_Product Thiazolidine-2-carboxylic_acid_input Thiazolidine-2-carboxylic acid Thiazolidine-2-carboxylic_acid_input->Final_Product Na2CO3, Acetone/Water, 0°C to RT

Caption: The novel two-step synthetic route to the target compound.

Alternative_One_Pot_Synthesis L-cysteine L-cysteine Intermediate In-situ generated Thiazolidine-2-carboxylic acid L-cysteine->Intermediate Ethanol/Water, RT Formaldehyde Formaldehyde Formaldehyde->Intermediate Tosyl_Chloride Tosyl_Chloride Final_Product 3-(Toluene-4-sulfonyl)- thiazolidine-2-carboxylic_acid Tosyl_Chloride->Final_Product Intermediate->Final_Product Na2CO3, Tosyl Chloride, 0°C to RT

Caption: The alternative one-pot synthetic approach.

Discussion and Conclusion

The experimental data clearly demonstrates the superiority of the novel two-step synthetic route for the preparation of this compound. While the one-pot alternative offers a reduction in the overall reaction time, this advantage is significantly outweighed by the lower yield and purity of the final product. The formation of side products in the one-pot reaction, likely from the reaction of tosyl chloride with L-cysteine before complete cyclization, necessitates more rigorous purification methods.

In contrast, the two-step approach provides excellent control over each chemical transformation, leading to a significantly higher overall yield and exceptional purity of the final product. The isolation of the intermediate thiazolidine-2-carboxylic acid ensures that the subsequent N-tosylation reaction proceeds cleanly. For researchers and drug development professionals requiring high-purity material for biological screening and further derivatization, the novel two-step synthesis is the recommended and more reliable method.

References

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
  • Toluene sulfonyl acid. Sigma-Aldrich.
  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical applic
  • p. 943 - Organic Syntheses Procedure. Organic Syntheses.
  • Procedure - Organic Syntheses. Organic Syntheses.
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived
  • This compound | CAS 408360-05-4. Santa Cruz Biotechnology.
  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives.
  • Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical applic
  • This compound. Beijing Hwrk Chemical Co., Ltd.
  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Arom
  • Synthesis of toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester and its application for sensitive determination of free fatty acids in ginkgo nut and ginkgo leaf by high performance liquid chromatography with fluorescence detection.
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience.
  • Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Biochimie.
  • Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. BenchChem.
  • Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Biochimie.
  • 3-(Naphthalen-2-ylsulfonyl)thiazolidine-2-carboxylic acid. BLDpharm.
  • Tosyl
  • N-Acylation of sulfonamides with carboxylic acid chloride in solvent or...
  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Medicinal Chemistry.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

Sources

X-ray crystallography of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid: A Comparative Analysis

Introduction: The Structural Imperative for a Proline Analogue

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a constrained analogue of proline, its core thiazolidine structure, derived from cysteine, presents unique stereochemical and conformational properties.[1][2] The introduction of a bulky, electron-withdrawing tosyl group at the nitrogen atom further restricts conformational flexibility and introduces potential for specific intermolecular interactions. An unambiguous understanding of its three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and predicting its interaction with biological targets.[3][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for the definitive structural characterization of this compound. We will focus on the primacy of single-crystal X-ray crystallography as the gold-standard technique for solid-state structure determination and provide a detailed, field-tested protocol. Furthermore, we will objectively compare the insights gained from crystallography with those from complementary analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational Crystal Structure Prediction (CSP), offering a holistic strategy for its complete structural validation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

For determining the precise atomic arrangement of a small molecule in the solid state, single-crystal X-ray crystallography is the unequivocal and most authoritative method.[3] It moves beyond establishing mere connectivity to provide a high-resolution, three-dimensional map of the molecule, revealing critical stereochemical and conformational details.

For this compound, crystallography can definitively answer:

  • Absolute Stereochemistry: Confirming the configuration (R or S) at the C2 and C4 chiral centers.

  • Molecular Conformation: Precisely defining the pucker of the thiazolidine ring (e.g., envelope, twist) and the orientation of the tosyl and carboxylic acid groups.[5]

  • Intramolecular Geometry: Providing precise bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: Elucidating the crystal packing and identifying key hydrogen bonds or other non-covalent interactions that stabilize the lattice.[5]

Experimental Protocol for X-ray Crystallography

The successful determination of a crystal structure is contingent on a meticulously executed, self-validating workflow, from material synthesis to final structural refinement.

Step 1: Synthesis and High-Purity Recrystallization The synthesis would likely involve the condensation of L-cysteine with an appropriate aldehyde, followed by N-sulfonylation with tosyl chloride.[6][7] The causality behind this initial step is simple: crystallographic analysis requires a homogenous sample of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

Step 2: Growing Diffraction-Quality Single Crystals This is often the most challenging, iterative step. The goal is to encourage molecules to slowly and orderly arrange themselves into a well-defined lattice.

  • Methodology: Slow evaporation is the most common starting point. A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) is prepared and left undisturbed, allowing the solvent to evaporate over days or weeks.

  • Rationale: Slow solvent removal maintains the system near equilibrium, providing molecules sufficient time to adopt the most thermodynamically stable packing arrangement. If slow evaporation fails, techniques like vapor diffusion (where a less volatile precipitant diffuses into the solution) or cooling crystallization can be employed.

Step 3: X-ray Diffraction Data Collection A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and cooled under a stream of liquid nitrogen.

  • Methodology: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8]

  • Rationale: Cooling to ~100 K minimizes thermal motion of the atoms, resulting in sharper diffraction spots at higher resolution and a more precise final structure.

Step 4: Structure Solution and Refinement The collected diffraction data (intensities and positions of spots) are processed to solve the "phase problem" and generate an initial electron density map.

  • Methodology: For small molecules, direct methods are typically successful in determining the initial phases.[9] The resulting model is then refined against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The quality of the final structure is assessed using metrics like the R-factor (agreement factor), goodness-of-fit (GooF), and residual electron density maps. A low R-factor (typically <0.05) indicates a reliable structure.

Crystallography Workflow Diagram

G cluster_prep Sample Preparation cluster_exp Experiment & Data Processing cluster_analysis Structural Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Purity >99% Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection (~100 K) Mounting->DataCollection DataProcessing Data Reduction & Scaling DataCollection->DataProcessing Solution Structure Solution (Direct Methods) DataProcessing->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Structure Validation (R-factor, GooF) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final CIF & PDB Files

Sources

A Comparative Guide to N-Protecting Groups for Thiazolidines: A Focus on the Tosyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidine Scaffold and the Imperative of N-Protection

The thiazolidine ring, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is present in a wide array of pharmacologically active compounds, including the antibiotic penicillin and drugs for the treatment of type 2 diabetes (thiazolidinediones).[2][3][4] The versatility of the thiazolidine core allows for substitutions at various positions, enabling the modulation of a molecule's pharmacokinetic and pharmacodynamic properties.[1][3]

However, the journey of synthesizing complex molecules featuring a thiazolidine moiety is often a multi-step process. The nitrogen atom within the ring, being a nucleophilic and basic center, can interfere with subsequent chemical transformations. Unwanted side reactions, such as acylation, alkylation, or participation in condensation reactions, can significantly reduce the yield and purity of the desired product.[5] Therefore, the temporary masking or "protection" of this nitrogen atom is a critical strategic consideration in the synthetic pathway. This guide provides a comparative analysis of several common N-protecting groups for thiazolidines, with a detailed exploration of the p-toluenesulfonyl (tosyl) group, and offers experimental insights to aid researchers in selecting the optimal group for their specific synthetic challenges.

The Tosyl (Ts) Group: A Robust and Reliable Protector

The tosyl group, derived from p-toluenesulfonyl chloride, is a widely used protecting group for amines due to its exceptional stability. Its strong electron-withdrawing nature significantly reduces the nucleophilicity and basicity of the nitrogen atom it protects, rendering it inert to a broad spectrum of reagents and reaction conditions.

Advantages of N-Tosyl Protection for Thiazolidines
  • Exceptional Stability: N-tosylthiazolidines are remarkably robust. They are resistant to strongly acidic and basic conditions, as well as many oxidizing and reducing agents, making them ideal for multi-step syntheses where harsh conditions are unavoidable.

  • Enhanced Crystallinity: Tosylated compounds are often highly crystalline solids. This property is a significant practical advantage, as it frequently simplifies purification by recrystallization, eliminating the need for tedious chromatographic methods.

  • Activation of the Thiazolidine Ring: The potent electron-withdrawing effect of the tosyl group can influence the reactivity of the rest of the thiazolidine ring. For instance, it can facilitate the formation of anions at adjacent carbon atoms, enabling specific C-C bond-forming reactions. This is exemplified in the synthesis of 2-iminothiazolidines from N-tosylaziridines, where the tosyl group plays a crucial role in the reaction mechanism.[1]

Disadvantages and Strategic Limitations

The primary drawback of the tosyl group is its high stability, which necessitates harsh conditions for its removal. This can limit its applicability in the synthesis of molecules containing other sensitive functional groups.

  • Harsh Deprotection Conditions: Cleavage of the N-Ts bond typically requires potent reducing agents, such as sodium in liquid ammonia or sodium naphthalenide.[6] These conditions are not compatible with many common functional groups like esters, ketones, and some heterocycles.

  • Limited Orthogonality: Due to the harsh cleavage conditions, the tosyl group is not orthogonal to many other protecting groups, meaning its removal may inadvertently cleave other protecting groups in the molecule.

Experimental Protocol 1: N-Tosylation of a Thiazolidine Derivative

This protocol describes a general procedure for the N-tosylation of a thiazolidine using p-toluenesulfonyl chloride.

Materials:

  • Thiazolidine derivative

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the thiazolidine derivative (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol 2: Deprotection of an N-Tosylthiazolidine

This protocol outlines the cleavage of the N-tosyl group using sodium naphthalenide, a powerful single-electron transfer reagent.[6]

Materials:

  • N-Tosylthiazolidine derivative

  • Naphthalene

  • Sodium metal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH4Cl) solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • Preparation of Sodium Naphthalenide Solution: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and naphthalene (2.2 eq). Add small, freshly cut pieces of sodium metal (2.0 eq) to the stirring solution. The solution will turn a dark green color as the radical anion forms (this may take 1-2 hours).

  • Deprotection Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the N-tosylthiazolidine (1.0 eq) in anhydrous THF.

  • Cool the substrate solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the pre-formed sodium naphthalenide solution via cannula or syringe to the substrate solution until the green color persists.

  • Stir the reaction at -78 °C for 30-60 minutes, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting free thiazolidine by column chromatography.

Comparative Analysis with Alternative N-Protecting Groups

The choice of a protecting group is a critical decision dictated by the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. Below is a comparison of the tosyl group with other commonly employed N-protecting groups for thiazolidines.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis, valued for its ease of introduction and mild cleavage conditions.[5]

  • Advantages:

    • Mild, Acid-Labile Cleavage: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM), which are compatible with a wide range of functional groups.[7]

    • Orthogonality: It is stable to bases and nucleophiles, making it orthogonal to base-labile groups like Fmoc.[7]

  • Disadvantages:

    • Acid Sensitivity: Its lability in acid precludes its use in synthetic routes that require acidic conditions.

  • Protection: Reaction of the thiazolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide.[7]

  • Deprotection: Treatment with a strong acid such as neat TFA or HCl in an organic solvent.

Carboxybenzyl (Cbz or Z) Group

The Cbz group is another classic amine protecting group, renowned for its unique deprotection method via catalytic hydrogenolysis.

  • Advantages:

    • Mild and Clean Deprotection: Cleavage by catalytic hydrogenation (H₂ gas with a palladium catalyst) is exceptionally mild and produces toluene and carbon dioxide as benign byproducts.

    • Good Stability: The Cbz group is stable to most acidic and basic conditions that do not involve hydrogenation.

  • Disadvantages:

    • Catalyst Poisoning: The sulfur atom in the thiazolidine ring can potentially poison the palladium catalyst, reducing the efficiency of the hydrogenolysis. This requires careful selection of catalyst and reaction conditions.

  • Protection: Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Deprotection: Catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with strong acids like HBr in acetic acid.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its unique base-lability.

  • Advantages:

    • Base-Labile Cleavage: It is cleaved under very mild basic conditions (e.g., 20% piperidine in DMF), which are orthogonal to acid-labile groups like Boc and hydrogenation-labile groups like Cbz.[8]

  • Disadvantages:

    • Base Sensitivity: Its use is incompatible with any synthetic steps that require basic conditions.

  • Protection: Reaction with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

  • Deprotection: Treatment with a secondary amine, most commonly piperidine.[8]

Data-Driven Comparison and Strategic Selection

To facilitate the selection process, the properties of these key N-protecting groups for thiazolidines are summarized below.

Protecting GroupAbbreviationStabilityCleavage ConditionsKey AdvantagesKey Disadvantages
p-Toluenesulfonyl TsVery high (strong acid, base, oxidants, reductants)Harsh: Na/NH₃, Na/naphthalene[6]Exceptional stability, enhances crystallinityHarsh cleavage, limited orthogonality
tert-Butoxycarbonyl BocBase, H₂, mild acidStrong acid (TFA, HCl)[7]Mild cleavage, excellent orthogonalityUnstable to strong acids
Carboxybenzyl Cbz / ZAcid, baseCatalytic hydrogenation (H₂, Pd/C)Very mild, clean cleavagePotential for catalyst poisoning by sulfur
9-Fluorenylmethoxycarbonyl FmocAcid, H₂Base (e.g., Piperidine)[8]Mild base cleavage, orthogonal to acid-labile groupsUnstable to basic conditions
Visualizing Synthetic Workflows

The following diagrams illustrate the general workflow for N-protection/deprotection and a decision-making framework for selecting the appropriate protecting group.

G cluster_0 Protection Phase cluster_1 Synthetic Transformations cluster_2 Deprotection Phase Thiazolidine Free Thiazolidine (R-NH) ProtectedThiazolidine N-Protected Thiazolidine (R-N-PG) Thiazolidine->ProtectedThiazolidine Base ProtectingReagent Protecting Group Reagent (e.g., TsCl, Boc₂O) ProtectingReagent->ProtectedThiazolidine MultiStep Multi-Step Synthesis ProtectedThiazolidine->MultiStep Stable Intermediate MultiStep->ProtectedThiazolidine_End Modified Intermediate DeprotectionReagent Cleavage Reagent (e.g., Acid, Base, H₂/Pd) FinalProduct Final Product (Free Thiazolidine) DeprotectionReagent->FinalProduct Specific Conditions ProtectedThiazolidine_End->FinalProduct

Caption: General workflow for the use of N-protecting groups in thiazolidine synthesis.

G start Start: Choose N-Protecting Group for Thiazolidine q1 Are subsequent steps basically sensitive? start->q1 q2 Are subsequent steps acidically sensitive? q1->q2 Yes use_fmoc Use Fmoc q1->use_fmoc No q3 Does the molecule contain reducible groups (e.g., alkynes) or sulfur-sensitive catalysts? q2->q3 Yes use_boc Use Boc q2->use_boc No q4 Are very harsh conditions tolerated by the molecule? q3->q4 Yes consider_other Consider Cbz or Tosyl q3->consider_other No (Use Cbz with caution) use_cbz Use Cbz q4->use_cbz No use_ts Use Tosyl q4->use_ts Yes

Caption: Decision tree for selecting an appropriate N-protecting group for thiazolidines.

Conclusion

The selection of an N-protecting group for thiazolidine synthesis is a strategic decision that profoundly impacts the efficiency and success of a synthetic route. The tosyl group offers unparalleled stability, making it the protector of choice when a molecule must endure harsh reaction conditions. However, this robustness comes at the cost of requiring equally harsh conditions for its removal.

In contrast, Boc , Cbz , and Fmoc groups offer milder deprotection pathways, providing a toolkit for orthogonal strategies where selective deprotection is key. The acid-labile Boc group, the hydrogenation-labile Cbz group, and the base-labile Fmoc group each have their distinct advantages and limitations. The ultimate choice depends on a careful, forward-looking analysis of the entire synthetic plan, ensuring that the stability of the chosen protecting group is compatible with all subsequent steps and that its cleavage conditions will not compromise the integrity of the final product.

References

  • M. K. Rawat, P. K. Shantanu, and A. K. Singh, "Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus," PMC - PubMed Central, 2017. [Online]. Available: [Link]

  • A. Singh, R. Sharma, and P. Kumar, "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications," PMC - PubMed Central, 2021. [Online]. Available: [Link]

  • V. V. Lesyk and R. B. Lesyk, "4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules," Journal of Medical Science, 2020. [Online]. Available: [Link]

  • V. V. Lesyk and R. B. Lesyk, "4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules," Journal of Medical Science, 2020. [Online]. Available: [Link]

  • Q. Zhang, H. Zhou, S. Zhai, and B. Yan, "Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities," PubMed, 2010. [Online]. Available: [Link]

  • Wikipedia, "Thiazolidine," Wikipedia, 2023. [Online]. Available: [Link]

  • ResearchGate, "(a) Thiazolidine formation and stability at various pH values. (b) Left...," ResearchGate, 2018. [Online]. Available: [Link]

Sources

Biological Evaluation of Novel Compounds Synthesized from 3-(Tosyl)-thiazolidine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive biological evaluation of novel therapeutic agents derived from the versatile 3-(Tosyl)-thiazolidine-2-carboxylic acid scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document offers an objective comparison of these novel compounds against established clinical agents in anticancer and antimicrobial applications. The narrative synthesizes technical data with field-proven insights, explaining the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: The Thiazolidine Scaffold as a Privileged Structure

The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to proline, an essential amino acid, allows it to interact with a wide array of biological targets.[1][2] The starting material, 3-(Tosyl)-thiazolidine-2-carboxylic acid, offers a strategic advantage for chemical synthesis. The tosyl (Ts) group serves as a robust protecting group for the ring's nitrogen atom, preventing unwanted side reactions and allowing for precise chemical modifications at the carboxylic acid position. This enables the development of diverse chemical libraries with tailored biological activities. This guide will explore the synthesis and comparative biological evaluation of derivatives from this scaffold, focusing on their potential as next-generation anticancer and antimicrobial agents.

Synthetic Strategy: From Protected Acid to Bioactive Derivatives

The synthesis of novel drug candidates from 3-(Tosyl)-thiazolidine-2-carboxylic acid is a multi-step process designed for versatility and efficiency. The core principle involves activating the carboxylic acid group to make it susceptible to nucleophilic attack, thereby allowing it to couple with various amines or alcohols to form a diverse library of amides and esters.

The rationale for this approach is rooted in classic peptide coupling chemistry. The carboxylic acid is first converted into a more reactive intermediate, such as an acyl chloride or an active ester. This "activation" step is critical because direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures, which can degrade complex molecules. Using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or an activating agent like thionyl chloride (SOCl₂) creates a highly electrophilic carbonyl carbon, facilitating a rapid and efficient reaction with a chosen nucleophile (e.g., a substituted aniline or benzylamine) under mild conditions. This methodology allows for the systematic modification of the 'R' group, which is fundamental for structure-activity relationship (SAR) studies.

Below is a generalized workflow for this synthetic route.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection (Optional) A 3-(Tosyl)-thiazolidine- 2-carboxylic acid B Activated Intermediate (e.g., Acyl Chloride) A->B Activation Agent (e.g., SOCl₂) D N-Tosyl Protected Final Compound B->D C Nucleophile (R-NH₂) C->D Coupling Reaction E Final Bioactive Compound D->E Deprotection (e.g., HBr/AcOH)

Caption: General synthetic workflow for derivatization.

Comparative Anticancer Evaluation

A primary application for novel thiazolidine derivatives is in oncology. Many heterocyclic compounds have demonstrated potent cytotoxic effects against various cancer cell lines. To objectively assess their potential, a direct comparison against a "gold standard" chemotherapeutic agent is essential.

Performance Comparison with Doxorubicin

In a comparative study, a series of novel pyrazolyl-thiazolidinone derivatives were evaluated against the human breast cancer cell line MCF-7 and compared with Doxorubicin , a widely used anthracycline antibiotic in chemotherapy. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was used as the primary metric for cytotoxicity.[3]

Compound IDTarget Cell LineIC₅₀ of Novel Compound (µM)[3]IC₅₀ of Doxorubicin (µM)[3]Selectivity Index*[3]
16a MCF-70.733.133.15
16b MCF-76.253.17.13
18c MCF-71.883.118.72
18d MCF-72.503.113.25
18f MCF-75.013.18.28
Selectivity Index (SI) is calculated as the ratio of the IC₅₀ on normal cells (F180) to the IC₅₀ on cancer cells (MCF-7). A higher SI value indicates greater selectivity for cancer cells.

Analysis: The experimental data reveals that compound 16a exhibits significantly higher potency (IC₅₀ = 0.73 µM) against the MCF-7 cell line compared to Doxorubicin (IC₅₀ = 3.1 µM) under the same assay conditions.[3] Furthermore, its selectivity index of 33.15 is substantially higher than that of Doxorubicin (3.02), suggesting it is over 10 times more selective in killing cancer cells while sparing normal cells.[3] This enhanced potency and selectivity mark compound 16a as a promising lead for further preclinical development. Other derivatives, such as 18c and 18d , also demonstrated comparable or superior potency to the standard drug.[3]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. The causality behind this choice is its reliability, high-throughput compatibility, and the direct correlation between mitochondrial activity (reduction of MTT to formazan) and the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel thiazolidine derivatives and the reference drug (Doxorubicin) in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

G A Seed Cells in 96-well Plate B Add Serial Dilutions of Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent (Incubate 4h) C->D E Solubilize Formazan Crystals with DMSO D->E F Read Absorbance at 570 nm E->F G Calculate IC₅₀ Values F->G

Caption: Workflow of the MTT cytotoxicity assay.

Comparative Antimicrobial Evaluation

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Thiazolidine derivatives have emerged as a promising class of compounds, often exhibiting potent activity against both Gram-positive and Gram-negative bacteria.

Performance Comparison with Ciprofloxacin

A series of novel hybrids linking a thiazolidine-2,4-dione moiety to the established antibiotic Ciprofloxacin were synthesized and evaluated for their antibacterial activity.[4] The goal was to determine if this modification could enhance potency or broaden the spectrum of activity. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, was determined.

Compound IDTarget StrainMIC of Novel Hybrid (µM)[4]MIC of Ciprofloxacin (µM)[4]
3a S. aureus ATCC 65380.025.49
3l S. aureus ATCC 65380.225.49
3m S. aureus ATCC 65380.365.49
Ciprofloxacin S. aureus ATCC 65385.495.49
3l K. pneumoniae ATCC 100310.08>5.49 (Reduced activity)

Analysis: The results are striking. The novel thiazolidine-ciprofloxacin hybrids demonstrated a dramatic increase in potency against the Gram-positive bacterium Staphylococcus aureus. Compound 3a (MIC = 0.02 µM) was over 270 times more potent than the parent ciprofloxacin (MIC = 5.49 µM).[4] This suggests that the thiazolidine moiety significantly enhances the compound's ability to inhibit bacterial growth, potentially by improving cell wall penetration or interaction with the bacterial target. While activity against Gram-negative bacteria was generally reduced, compound 3l showed promising activity against Klebsiella pneumoniae.[4] This highlights the potential of this scaffold to create derivatives that overcome existing resistance mechanisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard laboratory technique used to determine the MIC of an antimicrobial agent. It is chosen for its quantitative accuracy and its ability to test multiple compounds and concentrations simultaneously in a high-throughput format.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound and the reference antibiotic (Ciprofloxacin) in MHB. This creates a gradient of decreasing drug concentrations across the wells.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

G A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Perform 2-fold Serial Dilution of Compounds in 96-well Plate B->C D Incubate Plate for 16-20h at 37°C C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Proposed Mechanism of Action: VEGFR-2 Inhibition in Cancer

Understanding the mechanism of action is crucial for rational drug design. For the anticancer thiazolidine derivatives, a compelling body of evidence points towards the inhibition of key signaling pathways involved in tumor growth and survival. One of the most critical targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[5]

VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis , the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize. When VEGF binds to its receptor (VEGFR-2) on endothelial cells, the receptor dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways (like RAS/MAPK and PI3K/AKT) that lead to cell proliferation, migration, and survival, ultimately forming new blood vessels that feed the tumor.

Novel thiazolidine-2,4-dione derivatives have been shown to be potent inhibitors of the VEGFR-2 kinase.[5] They are hypothesized to bind to the ATP-binding site of the receptor's intracellular domain, preventing autophosphorylation and blocking the entire downstream signaling cascade. This anti-angiogenic effect effectively "starves" the tumor, inhibiting its growth and spread.

G cluster_0 cluster_1 cluster_2 VEGF VEGF Ligand VEGFR2 VEGFR-2 ATP-Binding Site VEGF->VEGFR2 Binds RAS RAS/MAPK Pathway VEGFR2->RAS Activates AKT PI3K/AKT Pathway VEGFR2->AKT Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) RAS->Angiogenesis AKT->Angiogenesis Novel_Compound Novel Thiazolidine Derivative Novel_Compound->VEGFR2:port1 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The 3-(Tosyl)-thiazolidine-2-carboxylic acid scaffold serves as an exceptional starting point for the synthesis of novel, biologically active compounds. The derivatives explored in this guide demonstrate significant therapeutic potential, with certain analogues exhibiting superior potency and selectivity against cancer cells when compared to the clinical standard, Doxorubicin.[3] Furthermore, molecular hybridization strategies have yielded antimicrobial agents with dramatically enhanced efficacy against challenging pathogens like S. aureus compared to Ciprofloxacin.[4] The proposed mechanisms, such as the inhibition of critical cell signaling pathways like VEGFR-2, provide a rational basis for their potent activity.[5] These findings strongly support the continued investigation of this chemical class and provide a solid foundation for the development of next-generation therapeutics.

References

  • Al-Warhi, T., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry. Available at: [Link]

  • Aziz, H. A., et al. (2021). Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. Molecular Diversity. Available at: [Link]

  • Aziz, H. A., et al. (2021). Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. PubMed. Available at: [Link]

  • Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... ResearchGate. Available at: [Link]

  • Hassan, A. S., et al. (2021). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerphases Research in Applied Chemistry. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pavia, C., et al. (1981). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Italian Journal of Biochemistry. Available at: [Link]

  • Shoman, M. E., et al. (2021). Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Cysteine. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Enantiomeric Purity Determination of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of a molecule is not a trivial detail; it is a critical quality attribute that dictates pharmacological activity, safety, and efficacy. For chiral molecules like 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid, a versatile building block in asymmetric synthesis, the precise quantification of its enantiomeric purity is paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous control over stereoisomeric composition, treating the undesired enantiomer as a process-related impurity that must be monitored and controlled.[1][2]

This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric purity of this compound. We will move beyond mere procedural descriptions to explore the causal relationships behind methodological choices, offering field-proven insights to guide researchers in selecting and validating the most appropriate technique for their needs.

Pillar 1: The Strategic Choice of Analytical Methodology

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of a chiral selector. This can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column.[3][4] The three most powerful chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Comparative Overview of Core Techniques

The selection of an analytical method is a strategic decision based on factors such as analyte properties, required sensitivity, available instrumentation, and throughput needs.

ParameterDirect Chiral HPLC Indirect GC (via Derivatization) Direct Chiral SFC
Principle Direct separation on a Chiral Stationary Phase (CSP) based on differential transient diastereomeric interactions.Covalent bonding with a chiral derivatizing reagent to form diastereomers, which are then separated on a standard achiral column.[3][4]Direct separation on a CSP, using supercritical CO₂ as the primary mobile phase.
Stationary Phase Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralcel® OD-H) are highly versatile and a common first choice.[5][6]Standard achiral capillary columns (e.g., DB-5, HP-1). The separation relies on the derivatized products, not the column's chirality.Polysaccharide-based CSPs, similar to HPLC, are widely used and show excellent performance.[5]
Mobile Phase / Carrier Gas Normal-phase (e.g., Hexane/Isopropanol) or Reversed-phase (e.g., Acetonitrile/Water). An acidic modifier (e.g., trifluoroacetic acid) is often required for acidic analytes to ensure good peak shape.[7]Inert carrier gas (e.g., Helium, Hydrogen).Supercritical CO₂ mixed with a co-solvent (e.g., Methanol, Ethanol).
Derivatization Not required.Mandatory. The carboxylic acid must be converted to a more volatile and thermally stable derivative (e.g., ester) using a chiral alcohol or converted to an amide using a chiral amine.[3][8][9]Not required.
Advantages - Broad applicability- High-resolution potential- Method development is often more straightforward- Non-destructive- High efficiency and resolution of capillary GC- High sensitivity with specific detectors (e.g., FID, MS)- Utilizes standard, less expensive achiral columns- Very fast separations (3-5x faster than HPLC)- Lower viscosity of mobile phase allows for higher flow rates- Reduced organic solvent consumption ("Green" chemistry)
Disadvantages - Higher cost of chiral columns- Can consume significant amounts of organic solvent- Column-to-column reproducibility can be a concern[10]- Derivatization adds complexity, time, and potential for side reactions- Analyte must be volatile and thermally stable after derivatization- Potential for kinetic resolution during derivatization can lead to inaccurate results- Higher initial instrument cost- Less universally available than HPLC/GC- Method development can be more complex

Pillar 2: Field-Proven Experimental Protocols

A protocol's trustworthiness is established by its clarity, reproducibility, and built-in system suitability checks. Here, we provide detailed, self-validating workflows for the two most common approaches: direct analysis by Chiral HPLC and indirect analysis by GC.

Protocol 1: Direct Enantiomeric Purity by Chiral HPLC

This method represents the most direct and widely adopted approach for its robustness and simplicity. The choice of a polysaccharide-based CSP is based on its proven broad selectivity for a wide range of chiral compounds.[6]

Workflow: Direct Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Prepare Sample: Dissolve ~1 mg of sample in 1 mL of mobile phase. prep_mobile 2. Prepare Mobile Phase: Hexane:Isopropanol:TFA (85:15:0.1 v/v/v). Degas thoroughly. hplc_setup 3. HPLC Setup & Equilibration: Equilibrate Chiralcel® OD-H column with mobile phase until baseline is stable. prep_mobile->hplc_setup hplc_inject 4. Injection: Inject 10 µL of the prepared sample solution. hplc_setup->hplc_inject hplc_run 5. Isocratic Elution: Run analysis for sufficient time to elute both enantiomers (e.g., 15 min). hplc_inject->hplc_run data_integrate 6. Peak Integration: Integrate the peak areas for both enantiomers. hplc_run->data_integrate data_calc 7. Calculate Enantiomeric Purity: Area % of undesired enantiomer = (Area_minor / (Area_major + Area_minor)) * 100 data_integrate->data_calc

Caption: Workflow for Direct Chiral HPLC Method.

Detailed Methodology:

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).

    • Scientist's Note: TFA is critical for protonating the carboxylic acid, preventing its ionization. This minimizes peak tailing and ensures sharp, symmetrical peaks, which is essential for accurate integration, especially for the minor enantiomeric impurity.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase. Prepare test samples at the same concentration.

  • System Suitability:

    • Inject the racemic standard.

    • The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Quantification: Calculate the area percentage of the undesired enantiomer relative to the total area of both enantiomers. The specification for the undesired enantiomer must be treated as an impurity and adhere to regulatory reporting thresholds.[10]

Protocol 2: Indirect Enantiomeric Purity by GC with Derivatization

This method is employed when direct HPLC methods fail or when higher sensitivity is required. The core principle is converting the non-volatile carboxylic acid enantiomers into volatile diastereomeric esters using a chiral alcohol.[3][9]

Workflow: Indirect GC Analysis via Derivatization

cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis deriv_react 1. Reaction Setup: Combine sample, (R)-(-)-2-Butanol (chiral alcohol), and a catalyst (e.g., DCC) in an inert solvent. deriv_heat 2. Esterification: Heat the mixture (e.g., 60°C for 1 hr) to form diastereomeric esters. deriv_react->deriv_heat deriv_workup 3. Workup & Extraction: Quench the reaction and extract the diastereomeric esters into an organic solvent. deriv_heat->deriv_workup gc_setup 4. GC Setup: Install a standard achiral column (e.g., DB-5). Set temperature program. deriv_workup->gc_setup gc_inject 5. Injection: Inject 1 µL of the extracted sample. gc_setup->gc_inject gc_run 6. Separation: Run the temperature program to separate the diastereomers. gc_inject->gc_run data_integrate 7. Peak Integration: Integrate the peak areas for both diastereomers. gc_run->data_integrate data_calc 8. Calculate Purity: Calculate the area percentage of each diastereomer. data_integrate->data_calc

Sources

Introduction: The Structural Significance of N-Tosyl-Thiazolidine Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide by a Senior Application Scientist on the structural confirmation of 3-(Tosyl)-thiazolidine-2-carboxylic acid derivatives, complete with supporting experimental data. This guide is intended for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, thiazolidine derivatives are privileged scaffolds due to their presence in a wide array of biologically active compounds, including antibiotics and antidiabetic agents. The introduction of a tosyl (p-toluenesulfonyl) group at the nitrogen atom (N-3 position) of the thiazolidine ring, specifically in 3-(Tosyl)-thiazolidine-2-carboxylic acid derivatives, serves a dual purpose. It acts as a robust protecting group during synthesis and can also be a key pharmacophoric element that influences the molecule's interaction with biological targets.

Given their role as critical intermediates and potential active pharmaceutical ingredients (APIs), the unambiguous confirmation of their molecular structure is a non-negotiable aspect of quality control and regulatory submission. An error in structural assignment, such as misidentification of regio- or stereoisomers, can have profound consequences on the biological activity and safety profile of a developmental drug candidate.

This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of these derivatives. We will delve into the "why" behind experimental choices, present validating protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methods for their specific needs.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Molecular Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-(Tosyl)-thiazolidine-2-carboxylic acid derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides the initial and most accessible fingerprint of the molecule. The key is to analyze the chemical shifts (δ), coupling constants (J), and integration values of the protons on the thiazolidine ring and the tosyl group.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving complex spin systems and overlapping multiplets, which are common in the 2.5-4.5 ppm region for thiazolidine ring protons. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are typical solvents, with the choice depending on the solubility of the specific derivative.

Expected ¹H NMR Spectral Data:

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityKey Insights
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletHighly deshielded, exchangeable with D₂O.
Tosyl Aromatic (Ar-H)7.4 - 7.9 (ortho to SO₂)DoubletAA'BB' system characteristic of a para-substituted ring.
7.2 - 7.4 (meta to SO₂)Doublet
H-2 (Thiazolidine)4.5 - 5.0Singlet or DoubletPositioned between a nitrogen and sulfur atom, and adjacent to a carbonyl, leading to significant deshielding.
H-4 (Thiazolidine)3.0 - 4.0MultipletDiastereotopic protons often showing complex splitting.
H-5 (Thiazolidine)2.8 - 3.8MultipletAlso diastereotopic and coupled to H-4 protons.
Tosyl Methyl (Ar-CH₃)2.3 - 2.5SingletA sharp singlet integrating to 3 protons, a hallmark of the tosyl group.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR complements the proton data by providing a direct look at the carbon framework. Due to the low natural abundance of ¹³C, these experiments require longer acquisition times but are invaluable for confirming the number and type of carbon atoms.

Expected ¹³C NMR Spectral Data:

Carbon AssignmentTypical Chemical Shift (δ, ppm)Key Insights
Carboxylic Acid (C=O)170 - 175Confirms the presence of the acid functionality.
Tosyl Aromatic (Ar-C)144 - 146 (C-SO₂)Quaternary carbon, often of lower intensity.
128 - 130 (ortho/meta)Two distinct signals for the aromatic carbons.
135 - 138 (C-CH₃)Quaternary carbon.
C-2 (Thiazolidine)60 - 65Highly deshielded due to adjacent heteroatoms and carbonyl.
C-4 (Thiazolidine)45 - 55Methylene carbon adjacent to nitrogen.
C-5 (Thiazolidine)30 - 35Methylene carbon adjacent to sulfur.
Tosyl Methyl (Ar-CH₃)20 - 22Confirms the methyl group of the tosyl moiety.

Pillar 2: Mass Spectrometry (MS) - The Definitive Molecular Weight

While NMR establishes the connectivity, Mass Spectrometry provides the unequivocal molecular weight of the compound, thereby confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is the gold standard.

Causality Behind Experimental Choices: ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺ with minimal fragmentation. This is ideal for confirming the molecular formula. The choice of positive or negative ion mode depends on the analyte; for carboxylic acids, the deprotonated molecule [M-H]⁻ is often observed in negative mode.

A Self-Validating System: The protocol is self-validating by comparing the experimentally measured mass to the theoretically calculated mass for the proposed structure. An accuracy of within 5 ppm is considered definitive confirmation of the elemental composition.

Expected Fragmentation Pattern: In addition to the molecular ion, tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns. For 3-(Tosyl)-thiazolidine-2-carboxylic acid, a common fragmentation is the loss of the tosyl group (155 Da) or cleavage of the thiazolidine ring.

Comparative Guide: Primary Techniques for Structural Confirmation

The choice of analytical technique is often a balance between the level of certainty required and practical considerations like sample availability and cost.

Feature¹H / ¹³C NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)Single-Crystal X-ray Crystallography
Information Provided Atomic connectivity, stereochemistry, dynamic processes.Elemental composition, molecular weight.Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles.
Sample Requirement 1-10 mg, non-destructive.< 1 mg, destructive.Single, high-quality crystal (often a bottleneck).
State of Matter SolutionGas phase (from solid/solution)Solid
Key Advantage Rich structural detail in a native-like state (solution).High sensitivity and accuracy for formula confirmation.The "gold standard" for absolute structural proof.
Key Limitation Can be complex to interpret for complex molecules.Provides no information on connectivity or stereochemistry.Obtaining a suitable crystal can be very challenging or impossible.
Cost & Throughput Moderate cost, high throughput.Moderate cost, very high throughput.High cost, low throughput.

Workflow for Structural Confirmation

The following workflow represents a logical and efficient approach to confirming the structure of a newly synthesized 3-(Tosyl)-thiazolidine-2-carboxylic acid derivative.

G cluster_0 Synthesis & Purification cluster_3 Absolute Structure (If Required) cluster_4 Final Confirmation synthesis Synthesize Derivative purification Purify via Chromatography/Crystallization synthesis->purification tlc TLC/HPLC for Purity purification->tlc nmr ¹H & ¹³C NMR (Connectivity) purification->nmr hrms HRMS (Molecular Formula) ftir FTIR for Functional Groups xray X-ray Crystallography (3D Structure) nmr->xray If ambiguity remains or crystal available confirmation Structure Confirmed nmr->confirmation xray->confirmation

Caption: A typical workflow for the structural confirmation of new chemical entities.

Experimental Protocols: A Self-Validating System

Trustworthiness in science comes from reproducible, well-documented protocols. The following are standardized procedures for the key analyses.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS, 0.0 ppm).

  • Dissolution: Gently vortex the tube until the sample is fully dissolved.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum (typically 16-32 scans) followed by a ¹³C spectrum (typically 1024-4096 scans).

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

  • Analysis: Integrate the ¹H signals and assign both ¹H and ¹³C peaks to the corresponding atoms in the proposed structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: Acquire the mass spectrum in a high-resolution analyzer (e.g., TOF or Orbitrap) over a relevant m/z range.

  • Data Validation: Compare the measured accurate mass of the most abundant molecular ion peak to the calculated theoretical mass for the expected molecular formula. The mass error should be less than 5 ppm.

Conclusion: An Integrated Approach to Certainty

The structural confirmation of 3-(Tosyl)-thiazolidine-2-carboxylic acid derivatives is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. While NMR spectroscopy provides the detailed blueprint of atomic connectivity, HRMS offers definitive proof of the elemental composition. For cases requiring absolute stereochemical assignment or when a crystalline sample is available, X-ray crystallography remains the ultimate arbiter. By integrating these techniques, researchers can achieve the highest level of confidence in their molecular structures, a critical step in the rigorous journey of drug discovery and development.

References

  • Title: General Principles of NMR Spectroscopy Source: "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan. A foundational textbook in organic chemistry. URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry (ESI-MS) Source: American Chemical Society (ACS) - A brief overview of the ESI technique. URL: [Link]

  • Title: The Basics of X-Ray Crystallography Source: An educational resource from the Royal Institution explaining the principles of the technique. URL: [Link]

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity of N-Tosyl-Thiazolidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, the development of highly selective inhibitors is a paramount objective. The ability of a therapeutic agent to interact with its intended target while minimizing off-target effects is a critical determinant of its efficacy and safety profile. This guide provides a comprehensive analysis of the cross-reactivity of N-tosyl-thiazolidine-based inhibitors, a class of compounds with burgeoning interest in medicinal chemistry. We delve into the experimental methodologies for assessing selectivity and present a comparative overview of the available data, offering valuable insights for researchers, scientists, and drug development professionals.

The Imperative of Selectivity in Drug Development

The therapeutic efficacy of a drug is intrinsically linked to its ability to modulate the activity of a specific biological target. However, the complex and interconnected nature of the cellular proteome presents a significant challenge: the potential for a drug to bind to unintended proteins, leading to off-target effects. These unintended interactions can range from benign to severely toxic, underscoring the critical need for thorough cross-reactivity profiling during the drug development process. For N-tosyl-thiazolidine-based inhibitors, which are being explored for a multitude of therapeutic applications including anticancer and anti-inflammatory agents, understanding their selectivity is not just a matter of optimizing efficacy, but a crucial step in ensuring patient safety.[1][2][3]

Deciphering Cross-Reactivity: A Methodological Overview

A robust assessment of inhibitor cross-reactivity necessitates a multi-pronged approach, employing a combination of in vitro biochemical assays, cell-based assays, and proteomic strategies. Each methodology offers unique insights into the inhibitor's interaction profile.

Experimental Workflow for Assessing Inhibitor Cross-Reactivity

Caption: A generalized workflow for assessing the cross-reactivity of small molecule inhibitors.

Key Experimental Protocols:

1. Kinase Panel Screening: This is a widely used method to assess the selectivity of inhibitors against a broad range of protein kinases.[1]

  • Principle: The inhibitor is tested at a fixed concentration against a large panel of purified kinases, and the percentage of inhibition for each kinase is determined.

  • Methodology:

    • Prepare a stock solution of the N-tosyl-thiazolidine-based inhibitor in a suitable solvent (e.g., DMSO).

    • Dilute the inhibitor to the desired screening concentration.

    • In a multi-well plate, incubate the inhibitor with each kinase from the panel in the presence of a suitable substrate and ATP.

    • After a defined incubation period, measure the kinase activity using a detection method such as radiometric, fluorescence, or luminescence-based assays.

    • Calculate the percentage of inhibition for each kinase relative to a control reaction without the inhibitor.

  • Causality: This initial screen provides a broad overview of the inhibitor's selectivity profile across the kinome. Hits from this screen are then typically followed up with dose-response studies to determine the IC50 values for the off-target kinases.

2. Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique used to directly measure the binding affinity of an inhibitor to its target protein.

  • Principle: ITC measures the heat change that occurs when an inhibitor binds to a protein. This allows for the determination of the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Methodology:

    • Prepare solutions of the purified target protein and the N-tosyl-thiazolidine-based inhibitor in a matched buffer.

    • Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.

    • Analyze the resulting data to determine the thermodynamic parameters of the binding interaction.

  • Causality: ITC provides a direct and label-free measurement of binding affinity, which is essential for confirming direct interactions and validating hits from other screening methods.

3. Cellular Thermal Shift Assay (CETSA): CETSA is a cell-based assay that can be used to assess target engagement and identify off-targets in a physiological context.

  • Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. CETSA measures the changes in the thermal stability of proteins in the presence of an inhibitor.

  • Methodology:

    • Treat intact cells or cell lysates with the N-tosyl-thiazolidine-based inhibitor or a vehicle control.

    • Heat the samples to a range of temperatures.

    • Separate the soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble protein at each temperature using techniques such as Western blotting or mass spectrometry.

  • Causality: An increase in the melting temperature of a protein in the presence of the inhibitor indicates a direct binding interaction in the cellular environment.

4. Chemical Proteomics: This approach utilizes chemical probes to identify the protein targets of a small molecule in a complex biological sample.

  • Principle: An N-tosyl-thiazolidine-based inhibitor is modified with a reactive group and/or a reporter tag. The probe is then used to covalently label its binding partners in a cell lysate or in living cells. The labeled proteins are then enriched and identified by mass spectrometry.

  • Methodology:

    • Synthesize a chemical probe based on the N-tosyl-thiazolidine scaffold.

    • Incubate the probe with a proteome source (e.g., cell lysate).

    • Enrich the labeled proteins using an affinity tag (e.g., biotin-streptavidin).

    • Digest the enriched proteins and analyze the resulting peptides by mass spectrometry to identify the protein targets.

  • Causality: This unbiased approach can identify both expected and unexpected targets, providing a comprehensive view of the inhibitor's interactome.[4]

Comparative Analysis of N-Tosyl-Thiazolidine-Based Inhibitors

While a comprehensive head-to-head comparison of a wide range of N-tosyl-thiazolidine-based inhibitors is not yet available in the public domain, we can synthesize a comparative overview from existing studies on structurally related thiazolidine derivatives. This analysis highlights the diverse selectivity profiles observed within this class of compounds.

Compound Class/ExamplePrimary Target(s)Known Off-Target(s) or Selectivity ProfileReference(s)
Thiazolidinediones (General) PPARγCan exhibit off-target effects leading to side effects like edema and weight gain. Some derivatives show activity against various kinases and other enzymes.[2][5]
5-benzylidenethiazolidine-2,4-diones Pan-PIM kinasesCompound 5i was found to be highly selective for PIM kinases in a kinase profiling screen.[6]
Thiazolidinone-Isatin Hybrids Carbonic Anhydrases IX and XIICompound 3h demonstrated high selectivity for cancer-related isoforms hCA IX and XII over off-target isoforms hCA I and II.[7]
N-substituted Thiazolidinediones HDAC8Compound P19 was identified as a selective inhibitor of HDAC8 with weaker activity against other HDAC isoforms.[8]
(S,Z)-N,5-diphenyl-3-tosylthiazolidin-2-imine Not explicitly definedSynthesis reported, but cross-reactivity data is not available. This highlights a gap in the current knowledge for this specific subclass.[3]
N-benzyloxycarbonyl-L-thioprolyl-thiazolidine Prolyl endopeptidaseExhibits high potency and specificity for prolyl endopeptidase.[9]

Key Observations:

  • The thiazolidine scaffold is a versatile platform that can be modified to achieve selectivity against a wide range of biological targets.

  • Substitutions on the thiazolidine ring play a crucial role in determining the selectivity profile of the inhibitor. For instance, the addition of an isatin moiety can confer selectivity for specific carbonic anhydrase isoforms.[7]

  • Even within the same target class, such as kinases, it is possible to develop highly selective inhibitors, as demonstrated by the PIM kinase inhibitor 5i .[6]

  • There is a notable lack of publicly available cross-reactivity data for N-tosyl-thiazolidine-based inhibitors specifically. Further studies in this area are warranted to fully understand their therapeutic potential and safety profiles.

Signaling Pathways and Off-Target Effects

The off-target effects of an inhibitor can often be understood by examining the signaling pathways in which the unintended targets participate.

Sources

A Senior Application Scientist's Guide to Benchmarking New Catalysts for the Synthesis of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid is a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. Its rigid, chiral scaffold makes it an attractive building block for the synthesis of various bioactive molecules. The efficiency of its synthesis is paramount, with the catalytic N-tosylation of the thiazolidine ring being a critical step that dictates the overall yield and purity of the final product. This guide provides an in-depth comparison of various catalytic systems for this key transformation, offering researchers, scientists, and drug development professionals a comprehensive resource for optimizing their synthetic strategies. We will delve into the underlying mechanisms of different catalysts, present comparative experimental data, and provide detailed, validated protocols to ensure reproducibility and success in the laboratory.

The Synthetic Pathway: A Two-Step Approach

The most logical and widely applicable synthetic route to this compound involves a two-step process. This approach ensures high yields and allows for the purification of intermediates, leading to a final product of high purity.

  • Step 1: Synthesis of the Thiazolidine-2-carboxylic Acid Precursor. This initial step involves the cyclocondensation of cysteamine with glyoxylic acid. This reaction readily forms the thiazolidine ring, providing the core scaffold for the subsequent N-tosylation.

  • Step 2: Catalytic N-Tosylation. The secondary amine within the thiazolidine ring is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable catalyst. This is the key step where catalyst performance significantly impacts the reaction's efficiency.

Synthetic_Pathway Cysteamine Cysteamine Thiazolidine_Precursor Thiazolidine-2-carboxylic Acid Cysteamine->Thiazolidine_Precursor Step 1: Cyclocondensation Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Thiazolidine_Precursor Final_Product 3-(Toluene-4-sulfonyl)- thiazolidine-2-carboxylic acid Thiazolidine_Precursor->Final_Product Step 2: N-Tosylation TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Final_Product Catalyst Catalyst Catalyst->Final_Product

Caption: Proposed two-step synthesis of the target molecule.

Benchmarking Catalysts for N-Tosylation: A Comparative Analysis

The choice of catalyst for the N-tosylation of thiazolidine-2-carboxylic acid is critical. An ideal catalyst should be efficient, selective, and operate under mild conditions to preserve the integrity of the chiral center and the carboxylic acid functionality. We will compare three classes of commonly used catalysts: tertiary amine bases, nucleophilic catalysts, and Lewis acids.

Catalyst Comparison Data
Catalyst ClassCatalystTypical Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesDisadvantages
Tertiary Amine Bases Triethylamine (Et3N)150-200Dichloromethane (DCM)0 - 2512-2460-75Inexpensive, readily availableLower yields, longer reaction times, acts as a stoichiometric base
Pyridine150-200Dichloromethane (DCM)2512-2465-80Inexpensive, can also act as a solventUnpleasant odor, can be difficult to remove
Nucleophilic Catalyst 4-Dimethylaminopyridine (DMAP)5-10Dichloromethane (DCM)0 - 252-6>95High yields, short reaction times, truly catalyticMore expensive than tertiary amines
Lewis Acids Ytterbium(III) Triflate (Yb(OTf)3)5-10Acetonitrile (ACN)254-885-95Mild conditions, high yieldsExpensive, moisture sensitive
Indium(III) Chloride (InCl3)5-10Dichloromethane (DCM)256-1080-90Effective for less nucleophilic aminesCan require anhydrous conditions

Causality Behind Catalyst Performance:

  • Tertiary Amine Bases (Et3N, Pyridine): These act primarily as proton scavengers, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.[1] Their catalytic efficiency is limited as they do not significantly activate the tosylating agent. Pyridine can exhibit slightly better performance due to its ability to form a more reactive N-tosylpyridinium intermediate, though this is less efficient than with DMAP.[2]

  • Nucleophilic Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is a superior catalyst due to its strong nucleophilicity.[2] It reacts with tosyl chloride to form a highly reactive N-tosyl-DMAP intermediate.[3] This intermediate is much more susceptible to nucleophilic attack by the secondary amine of the thiazolidine ring, leading to a significant rate enhancement and higher yields under milder conditions.[2] The catalytic cycle is completed by the regeneration of DMAP.

  • Lewis Acids (Yb(OTf)3, InCl3): Lewis acids activate the tosyl chloride by coordinating to the sulfonyl group, making it more electrophilic and thus more reactive towards the amine nucleophile.[4] This mode of activation is particularly effective for less nucleophilic amines.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis Precursor Thiazolidine-2-carboxylic Acid Addition Add Precursor, Solvent, and Catalyst Precursor->Addition TsCl_sol TsCl Solution Initiation Add TsCl Solution TsCl_sol->Initiation Catalyst_sol Catalyst Stock Solutions (Et3N, Pyridine, DMAP, Yb(OTf)3, InCl3) Catalyst_sol->Addition Reaction_Vessels Array of Reaction Vessels Addition->Initiation TLC_HPLC Monitor by TLC/HPLC Initiation->TLC_HPLC Quench Quench Reaction TLC_HPLC->Quench Workup Aqueous Workup Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: A general experimental workflow for catalyst screening.

Experimental Protocols

Protocol 1: Synthesis of Thiazolidine-2-carboxylic Acid

This protocol is adapted from established methods for the synthesis of similar thiazolidine derivatives.[5]

Materials:

  • Cysteamine hydrochloride

  • Glyoxylic acid monohydrate

  • Sodium hydroxide

  • Deionized water

  • Methanol

  • Hydrochloric acid (for pH adjustment)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH meter

Procedure:

  • In a round-bottom flask, dissolve cysteamine hydrochloride (1 equivalent) in deionized water.

  • Adjust the pH of the solution to approximately 8.0 by the dropwise addition of a sodium hydroxide solution.

  • In a separate beaker, dissolve glyoxylic acid monohydrate (1 equivalent) in deionized water.

  • Slowly add the glyoxylic acid solution to the cysteamine solution with vigorous stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully acidify the reaction mixture to pH 2-3 with hydrochloric acid to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield thiazolidine-2-carboxylic acid.

Protocol 2: General Procedure for Catalytic N-Tosylation

This protocol provides a general framework for comparing the different catalysts.

Materials:

  • Thiazolidine-2-carboxylic acid (from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Selected Catalyst (Triethylamine, Pyridine, DMAP, Yb(OTf)3, or InCl3)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add thiazolidine-2-carboxylic acid (1 equivalent) and the chosen anhydrous solvent (DCM for Et3N, Pyridine, DMAP, InCl3; ACN for Yb(OTf)3).

  • Add the selected catalyst at the desired loading (see comparison table).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the TsCl solution to the reaction mixture dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the comparison table, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Product Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect to see characteristic signals for the tosyl group (aromatic protons and methyl protons), as well as signals for the protons on the thiazolidine ring. The chemical shifts of the ring protons will be indicative of the N-tosylation.[6]

  • ¹³C NMR: The carbon spectrum will show signals for the tosyl group carbons, the carboxylic acid carbonyl, and the carbons of the thiazolidine ring.[6][7]

High-Performance Liquid Chromatography (HPLC):

  • HPLC is an excellent technique for monitoring the reaction progress and assessing the purity of the final product.

  • A reverse-phase C18 column is typically used.

  • The mobile phase can be a gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.[8][9]

  • The product can be detected by UV absorbance at a wavelength corresponding to the aromatic tosyl group (around 254 nm).

Mass Spectrometry (MS):

  • Mass spectrometry can be used to confirm the molecular weight of the final product. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Conclusion and Recommendations

Based on the comparative data, 4-dimethylaminopyridine (DMAP) emerges as the most effective catalyst for the N-tosylation of thiazolidine-2-carboxylic acid. Its ability to act as a potent nucleophilic catalyst leads to significantly higher yields and shorter reaction times compared to traditional tertiary amine bases.[2] While Lewis acid catalysts also show good performance, their higher cost and sensitivity to moisture may make them less practical for large-scale synthesis.

For researchers aiming for optimal efficiency and high purity, a DMAP-catalyzed approach is highly recommended. The provided protocols offer a robust starting point for the synthesis and catalyst benchmarking of this compound. As with any synthetic procedure, optimization of reaction conditions for specific substrates and scales is encouraged to achieve the best possible results.

References

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Farcas, S., & Nam, G. G. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • ResearchGate. (n.d.). ¹³C NMR spectra of N-tosyl pyrrole. [Image]. Retrieved from [Link]

  • Galkin, M. A., & Veselov, I. S. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Amino Acids, 49(5), 929-937.
  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from a hypothetical Monash University resource.
  • Denmark, S. E., & Chung, W. (2008). Proline-Based N-Oxides as Readily Available and Modular Chiral Catalysts. Enantioselective Reactions of Allyltrichlorosilane with Aldehydes. Organic Letters, 10(15), 3379-3382.
  • Reddit. (2022). Reaction mechanism help. r/OrganicChemistry. Retrieved from [Link]

  • Madiu, R., Doran, E. L., Doran, J. M., Pinarci, A. A., Dhillon, K., Rivera, D. A., ... & Moura-Letts, G. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 3656-3665.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Li, J. T., Li, W. Z., & Li, T. S. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • Solchem Italiana SpA. (2002). A process for the preparation of cyclic amino acids. WO 2002/074727 A1.
  • ResearchGate. (n.d.). One-step Preparation of N-tosylimines Using Zeolite Catalysts. Retrieved from [Link]

  • Jia, X., Liu, J., Chen, X., Sun, H., & Li, Y. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
  • O'Boyle, N. M., & Meegan, M. J. (2021). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 26(11), 3125.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. Organic & Biomolecular Chemistry, 5(11), 1741-1743.
  • Journal of Chemical and Pharmaceutical Research. (2010).
  • ResearchGate. (n.d.). A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis. Retrieved from [Link]

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N, N-Dimethylamino) pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239.
  • London, R. E., Stewart, J. M., & Cann, J. R. (1979). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Journal of the American Chemical Society, 101(9), 2455-2462.
  • Bergmeier, S. C., & Stanchina, D. M. (1999). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. The Journal of Organic Chemistry, 64(8), 2852-2854.
  • Bhandare, P., Madhavan, P., Rao, B. M., & Someswar Rao, N. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.

Sources

A Senior Application Scientist's Guide to Evaluating Thiazolidine Derivatives: A Comparative Analysis of In Vitro and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets, exhibiting a vast spectrum of pharmacological activities. These include antidiabetic, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4][5] The versatility of the thiazolidine core, which allows for structural modifications at positions 2, 3, and 5, enables the rational design of novel therapeutic agents with enhanced potency and specificity.[3][6]

However, the journey from a newly synthesized thiazolidine derivative to a viable drug candidate is a rigorous process of biological evaluation. This process is fundamentally bifurcated into two critical stages: in vitro and in vivo studies. While in vitro assays provide the initial, rapid assessment of biological activity in a controlled environment, in vivo models offer the indispensable "reality check" of a compound's behavior within a complex, living organism. This guide provides an in-depth comparison of these two evaluation paradigms, explaining the causality behind experimental choices and presenting the data necessary to bridge the translational gap from benchtop to preclinical validation.

Part 1: In Vitro Evaluation - The High-Throughput Proving Ground

The initial phase of drug discovery for thiazolidine derivatives invariably begins with in vitro screening. The primary rationale for this approach is its efficiency. In vitro assays are typically faster, less expensive, and more amenable to high-throughput screening (HTS) than whole-animal studies. They allow researchers to rapidly assess a large number of compounds against specific molecular targets (e.g., enzymes, receptors) or cellular pathways in a controlled, isolated system. This allows for the establishment of preliminary Structure-Activity Relationships (SAR), guiding the next cycle of chemical synthesis.[7]

Key In Vitro Assays for Thiazolidine Derivatives
  • Anticancer Activity: The cytotoxic potential of derivatives is commonly assessed using cell viability assays on a panel of human cancer cell lines. For instance, a thiazolidin-4-one derivative with a 5-nitrofuran-2-yl substituent showed promising activity against breast cancer (MDA-MB-231), liver cancer (HepG2), and colon cancer (HT-29) cell lines.[3] Crucially, cytotoxicity against a normal cell line (e.g., HGF-1) is also measured to determine the compound's selectivity index—a key indicator of its potential therapeutic window.[3]

  • Antidiabetic Activity: A primary mechanism for controlling type 2 diabetes is the inhibition of carbohydrate-digesting enzymes. In vitro assays for α-amylase and α-glucosidase inhibition are standard protocols to screen for potential antidiabetic agents.[8][9] These assays measure the compound's ability to slow the release of glucose from complex carbohydrates, thereby lowering post-meal blood glucose spikes.

  • Antioxidant Potential: Many disease pathologies are linked to oxidative stress. The antioxidant capacity of thiazolidine derivatives is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[3] This assay quantifies the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical.

  • Target-Based Assays (Mechanism of Action): For the well-known thiazolidinedione (TZD) class of antidiabetic drugs (e.g., Pioglitazone, Rosiglitazone), the primary molecular target is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[10][11] In vitro assays can be designed to specifically measure the binding affinity and activation of PPARγ by novel TZD derivatives.

Visualizing the In Vitro Workflow

The following diagram illustrates the typical high-throughput screening process for newly synthesized thiazolidine derivatives.

G cluster_0 Synthesis & Library Generation cluster_1 High-Throughput In Vitro Screening cluster_2 Data Analysis & Hit Identification Synthesis Synthesis of Thiazolidine Derivative Library Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Assay1 Anticancer Assays (e.g., MTT on Caco-2, MDA-MB-231) Purification->Assay1 Assay2 Antidiabetic Assays (e.g., α-Amylase Inhibition) Assay3 Antioxidant Assays (e.g., DPPH Scavenging) Assay4 Target-Based Assays (e.g., PPARγ Activation) Data Calculate IC50 / EC50 Values Assay1->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR Hit Identify 'Hit' Compounds (Potent & Selective) SAR->Hit Hit->Synthesis SAR-Guided Optimization

Caption: General workflow for the in vitro screening of thiazolidine derivatives.

Quantitative Data Summary: In Vitro Bioactivity

The table below summarizes representative data obtained from primary in vitro screening. IC₅₀ (half-maximal inhibitory concentration) values are a standard measure of a compound's potency.

Compound IDAnticancer IC₅₀ (µM) [MDA-MB-231]α-Amylase Inhibition IC₅₀ (µg/mL)Antioxidant IC₅₀ (µg/mL) [DPPH]
TDZ-01 1.9[3]25.59.18[3]
TDZ-02 > 10018.215.43
TDZ-03 70.085.132.43[3]
Acarbose N/A~20.0[12]N/A
Ascorbic Acid N/AN/A~10.0[3]
Detailed Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This protocol describes a common method to assess the antidiabetic potential of thiazolidine derivatives.[9]

  • Reagent Preparation:

    • Prepare a 0.5 mg/mL solution of α-amylase in 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl).

    • Prepare a 1% starch solution by stirring 1g of potato starch in 100 mL of the same buffer.

    • Prepare DNSA reagent (Dinitrosalicylic acid color reagent).

    • Prepare various concentrations of the test thiazolidine derivatives and the standard drug (Acarbose) in DMSO.

  • Assay Procedure:

    • Add 500 µL of the test compound/standard solution to a test tube.

    • Add 500 µL of the α-amylase solution and pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 500 µL of the starch solution to each tube.

    • Incubate the mixture at 25°C for 10 minutes.

    • Stop the reaction by adding 1.0 mL of the DNSA reagent.

    • Place the tubes in a boiling water bath for 5 minutes to allow for color development.

    • Cool the tubes to room temperature and dilute the mixture with 10 mL of distilled water.

  • Data Acquisition:

    • Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.

    • A control reaction is performed without the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

  • Analysis:

    • Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.

Part 2: In Vivo Evaluation - The Whole-Organism Reality Check

While in vitro data is essential for initial screening, it cannot predict a compound's behavior in a living system. A derivative that is highly potent in a petri dish may fail in vivo due to poor absorption, rapid metabolism, high toxicity, or an inability to reach the target tissue. In vivo studies are therefore a mandatory and critical step to evaluate the overall efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and safety profile of a lead candidate.[13]

Key In Vivo Models for Thiazolidine Derivatives
  • Antidiabetic Models: Chemically-induced diabetes in rodents is a widely used model. Alloxan or streptozotocin (STZ) are toxic to pancreatic β-cells, inducing a state of hyperglycemia that mimics type 1 diabetes.[9][14] In these models, researchers treat the diabetic animals with the test compounds over a period (e.g., 30 days) and monitor key parameters like blood glucose levels, body weight, and serum lipid profiles (triglycerides, cholesterol).[9][14] For example, studies have shown that novel TZD derivatives can significantly lower blood glucose levels in alloxan-induced diabetic rats.[14]

  • Toxicity Studies: Acute oral toxicity tests are performed to determine the safety of a compound. This typically involves administering a high dose of the compound to animals and observing them for signs of toxicity or mortality over a 14-day period. This helps to classify the compound under the Globally Harmonized System (GHS) and establish a preliminary safety margin.[15]

Visualizing the In Vitro to In Vivo Transition

This diagram illustrates the logical progression from a promising compound identified in vitro to its validation in preclinical in vivo models.

G cluster_0 In Vitro Phase cluster_1 Preclinical In Vivo Phase cluster_adme Pharmacokinetics (ADME) cluster_efficacy Efficacy Models cluster_safety Safety & Toxicology invitro_hit Potent 'Hit' Compound (Low IC50, High Selectivity) adme Determine Absorption, Distribution, Metabolism, Excretion Profile invitro_hit->adme efficacy Test in Disease Models (e.g., STZ-induced diabetic rats) invitro_hit->efficacy safety Acute Oral Toxicity Studies (Determine LD50 / Safety) invitro_hit->safety invivo_candidate Validated Lead Candidate (Effective & Safe In Vivo) adme->invivo_candidate efficacy->invivo_candidate safety->invivo_candidate

Caption: The drug discovery pipeline from in vitro hit to in vivo lead candidate.

Quantitative Data Summary: In Vivo Antidiabetic Efficacy

The table below shows representative data from an in vivo study using an STZ-induced diabetic rat model.

Treatment Group (Dose)Initial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)% ReductionBody Weight Change (g)
Normal Control 95 ± 5.298 ± 4.8N/A+50.5
Diabetic Control 450 ± 20.1465 ± 25.5N/A-19.7[15]
Pioglitazone (Std) 455 ± 18.9153 ± 10.2[16]~66%+67.8[15]
TDZ-C40 (Test) 460 ± 22.5180 ± 15.1~61%+36.8[15]
TDZ-C81 (Test) 452 ± 19.8195 ± 16.3~57%+37.8[15]
Detailed Experimental Protocol: In Vivo Alloxan-Induced Diabetic Rat Model

This protocol outlines the steps to induce and evaluate antidiabetic activity in rats.[14]

  • Animal Acclimatization:

    • House male Wistar rats (150-200g) under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to standard pellet diet and water.

    • Acclimatize animals for at least one week before the experiment.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of alloxan monohydrate (150 mg/kg body weight) dissolved in sterile saline.

    • Provide animals with a 5% glucose solution for the next 24 hours to prevent initial drug-induced hypoglycemic shock.

  • Confirmation of Diabetes:

    • After 72 hours, measure blood glucose levels from the tail vein using a glucometer.

    • Select rats with fasting blood glucose levels above 250 mg/dL for the study and divide them into groups (e.g., Normal Control, Diabetic Control, Standard Drug, Test Compound groups).

  • Treatment Protocol:

    • Administer the test thiazolidine derivatives and the standard drug (e.g., Pioglitazone) orally once daily for a period of 30 days.[9] The control groups receive the vehicle only.

    • Monitor body weight and blood glucose levels at regular intervals (e.g., day 0, 7, 14, 21, 30).

  • Biochemical Analysis:

    • At the end of the study, collect blood samples for analysis of serum lipid profiles (total cholesterol, triglycerides, HDL, LDL).

    • Euthanize the animals and harvest organs (e.g., liver, pancreas) for histopathological examination if required.

  • Data Analysis:

    • Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare treated groups with the diabetic control.

Part 3: Bridging the Translational Gap - From Molecular Target to Systemic Effect

The ultimate goal is to find a compound where potent in vitro activity translates into safe and effective in vivo action. The thiazolidinedione (TZD) class of drugs provides a perfect case study for this principle.

  • In Vitro Action: TZDs are agonists of the PPARγ nuclear receptor.[11][17] When a TZD binds to PPARγ in the nucleus of a cell (primarily adipocytes), it causes a conformational change.[10]

  • In Vivo Consequence: This receptor activation triggers a cascade of events. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[10][18] This complex then binds to specific DNA sequences called Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes.[18] This binding alters the transcription of numerous genes involved in glucose and lipid metabolism.[11] The net systemic effect is an increase in insulin sensitivity in adipose tissue, muscle, and the liver, leading to a reduction in blood glucose levels.[17][19] However, this mechanism also leads to known side effects like increased fat storage and fluid retention, effects that can only be observed and quantified in a whole-organism (in vivo) model.[19]

Mechanism of Action: PPARγ Pathway

The following diagram illustrates how the in vitro binding event of a TZD leads to the in vivo antidiabetic effect.

MOA cluster_cell Adipocyte (Fat Cell) cluster_nucleus Nucleus TZD Thiazolidinedione (TZD) PPAR PPARγ Receptor TZD->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Site Complex->PPRE Binds to DNA DNA Gene Target Genes (e.g., GLUT4, Adiponectin) PPRE->Gene Regulates Transcription Systemic_Effect Systemic In Vivo Effects: • Increased Insulin Sensitivity • Decreased Blood Glucose • Altered Lipid Profile • Increased Adipogenesis Gene->Systemic_Effect Leads to

Caption: The PPARγ signaling pathway activated by thiazolidinedione derivatives.

Conclusion: An Essential Symbiosis in Drug Discovery

The evaluation of thiazolidine derivatives is a clear demonstration of the symbiotic relationship between in vitro and in vivo research. In vitro studies serve as the indispensable first pass, offering a rapid, cost-effective, and high-throughput method to identify compounds with promising biological activity and to elucidate their mechanism of action at a molecular level. However, the data generated exists in a biological vacuum.

It is only through rigorous in vivo testing in relevant animal models that the true therapeutic potential and safety profile of a derivative can be understood. These studies account for the complexities of ADME and the intricate interplay of physiological systems. A successful drug discovery program, therefore, does not view these two approaches as alternatives but as sequential and complementary stages of a validation funnel, guiding the rational progression of a novel chemical entity from a laboratory "hit" to a potent and safe preclinical candidate.

References

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]

  • Thiazolidinedione. (n.d.). Wikipedia. Retrieved from [Link]

  • The mode of action of thiazolidinediones. (2002). PubMed. [Link]

  • Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2025). Current Topics in Medicinal Chemistry. [Link]

  • Thiazolidinediones – mechanisms of action. (2004). Australian Prescriber. [Link]

  • Thiazolidinediones - Mechanisms of action. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2025). PubMed. [Link]

  • Thiazolidinediones - mechanisms of action. (2004). Australian Prescriber - Therapeutic Guidelines. [Link]

  • Biological Activities of Thiazolidine - A Review. (2011). Semantic Scholar. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link]

  • Thiazolidine. (n.d.). Wikipedia. Retrieved from [Link]

  • In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. (2025). International Journal of Research Publication and Reviews. [Link]

  • Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024). Taylor & Francis Online. [Link]

  • In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). PubMed Central. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (n.d.). PubMed Central. Retrieved from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate. [Link]

  • Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. (2025). Journal of Applied Pharmaceutical Research. [Link]

  • General structure of thiazolidinone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure of the thiazolidine-2,4-dione scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. (n.d.). IJSDR. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Immediate Safety Protocols

Before any disposal process begins, a thorough understanding of the potential hazards is essential. Structurally related compounds, such as those with thiazolidine and sulfonamide moieties, are often classified as irritants to the skin, eyes, and respiratory system.[1][2] Therefore, it is prudent to handle 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid with the same level of caution.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling the compound, whether in pure form or in solution, ensure the following are correctly worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Part 2: Waste Stream Management and Disposal Procedures

The disposal of this compound must comply with local, state, and federal regulations, primarily those set forth by the Environmental Protection Agency (EPA) in the United States.[3][4]

Waste Characterization

Given the absence of a specific SDS, this compound must be treated as hazardous chemical waste. The presence of sulfur and nitrogen in its structure, along with its synthetic organic nature, warrants this conservative approach. It should not be disposed of down the drain or in regular trash.

Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Container: Use a dedicated, chemically compatible container for waste containing this compound. The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chemical and its approximate concentration.[4]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4] The SAA should be away from ignition sources and incompatible materials.

Table 1: Chemical Compatibility Considerations
Chemical ClassCompatibility with this compoundRationale and Precautions
Strong Oxidizing Agents Incompatible The sulfonamide and thiazolidine moieties can be susceptible to oxidation, potentially leading to vigorous or explosive reactions.
Strong Bases Incompatible The carboxylic acid will react with strong bases in a neutralization reaction, which can be exothermic.
Strong Acids Use Caution While generally stable, strong acids could potentially hydrolyze the sulfonamide or thiazolidine ring under certain conditions.
Flammable Solvents Compatible for Dilution Can be mixed with common organic solvents for disposal, but the entire mixture must be treated as flammable hazardous waste.
Step-by-Step Disposal Protocol
  • Initial Collection: Collect all waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper), in the designated hazardous waste container.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave adequate headspace.

  • Documentation: Maintain a log of the waste being added to the container, including the date, amount, and chemical name.

  • Full Container Procedure: Once the container is full, ensure the lid is securely fastened and the label is accurate and complete.

  • Waste Pickup: Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. They will ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF).[5]

Part 3: Regulatory Compliance and Best Practices

Adherence to regulatory frameworks is a legal and ethical responsibility. In the U.S., the EPA's Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[4]

Generator Status

Your laboratory or institution is classified as a hazardous waste generator, and the specific requirements depend on the total amount of hazardous waste generated per month (Very Small, Small, or Large Quantity Generator).[4][6] It is crucial to be aware of your generator status and comply with the corresponding regulations for storage time limits and reporting.

Laboratory Management Plan

For academic institutions, the EPA's Subpart K regulations offer an alternative set of standards for managing hazardous waste in laboratories.[3][7] This often involves the development of a comprehensive Laboratory Management Plan that outlines best practices for waste handling and disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS / Waste Contractor A Generation of Waste (e.g., unused chemical, reaction mixture) B Segregate and Collect in Designated, Labeled Container A->B Characterize as Hazardous C Store in Satellite Accumulation Area (SAA) B->C Container Closed D Schedule Waste Pickup C->D Container Full E Transport to Central Accumulation Area (CAA) D->E F Manifest and Ship to TSDF E->F G Approved Treatment, Storage, and Disposal Facility (TSDF) F->G Final Disposal

Caption: Workflow for the proper disposal of hazardous chemical waste.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By treating this compound as hazardous waste, adhering to strict segregation and labeling protocols, and working in close partnership with your institution's EHS department, you contribute to a safer research environment and uphold the principles of scientific integrity.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling and disposal of this compound (CAS 408360-05-4). As a compound with potential biological activity, a comprehensive understanding of its hazard profile and the corresponding protective measures is non-negotiable. This document is structured to provide clarity and actionable intelligence for researchers, ensuring that safety is an intrinsic component of the experimental workflow.

Hazard Analysis and Risk Assessment

Key Assumed Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Eye Irritation: Potential for serious damage if it comes into contact with the eyes.

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the nose, throat, and lungs.

Hazard StatementGHS Classification (Assumed)Precautionary Measures
Causes skin irritationSkin Irritation (Category 2)H315
Causes serious eye irritationEye Irritation (Category 2A)H319
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)H335

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a synthesis of guidelines for similar chemical structures and general laboratory safety protocols.[2]

Primary Engineering Controls: Your First Step

Before relying on PPE, always work within a certified chemical fume hood to minimize the inhalation of dust particles. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

Recommended PPE Ensemble
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 8 mil thickness), double-gloved.[3]Nitrile offers good resistance to a range of chemicals, including toluene and sulfonic acids.[3][4] Double-gloving provides an additional layer of protection against potential tears or permeation.[3]
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[5]Protects against splashes and airborne particles entering the eyes.[5] A face shield offers broader protection for the entire face.
Body Protection A long-sleeved, cuffed laboratory coat.Prevents skin contact with the chemical. Cuffs should be tucked into the outer glove.
Respiratory Protection An N95-rated dust mask or a respirator with a particulate filter.Recommended when handling larger quantities or if there is a risk of aerosolization outside of a fume hood.[6]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Glove Selection Logic: The toluene component of the molecule suggests that nitrile gloves are a suitable choice for splash protection.[3][7] For prolonged handling, consider Viton or polyvinyl acetate (PVA) gloves as they offer superior resistance to toluene.[3] However, for typical laboratory manipulations, double-gloving with nitrile is a robust and practical approach.[3]

PPE_Workflow cluster_Pre_Handling Pre-Handling Checks cluster_Donning Donning Sequence cluster_Handling Chemical Handling Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Proceed if OK Lab Coat Lab Coat Inspect PPE->Lab Coat Proceed if OK Inner Gloves Inner Gloves Lab Coat->Inner Gloves Goggles/Face Shield Goggles/Face Shield Inner Gloves->Goggles/Face Shield Outer Gloves Outer Gloves Goggles/Face Shield->Outer Gloves Work in Fume Hood Work in Fume Hood Outer Gloves->Work in Fume Hood Work in Fume Hood->Outer Gloves Begin Doffing

Caption: A logical workflow for donning and doffing PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing exposure and preventing contamination.

Preparation and Weighing
  • Designated Area: Conduct all manipulations of the solid compound within a designated area inside a chemical fume hood.

  • Spill Containment: Place a disposable absorbent bench liner on the work surface to contain any potential spills.

  • Weighing: Use a tared weigh boat or paper. Avoid pouring the powder directly from the storage container to the reaction vessel. Use a spatula for transfers.

  • Static Control: Be mindful of static electricity, which can cause the fine powder to disperse. An anti-static gun can be used if necessary.

Dissolution and Reaction
  • Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Vessel Sealing: Once dissolved, ensure the reaction vessel is securely sealed to prevent the escape of vapors.

  • Labeling: Clearly label all vessels containing the compound with its name, concentration, and associated hazards.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Solid Waste
  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and bench liners, should be placed in a dedicated, labeled hazardous waste bag.

  • Excess Solid: Unused or excess solid compound should be collected in a clearly labeled hazardous waste container.

Liquid Waste
  • Aqueous Solutions: Depending on local regulations, aqueous solutions containing this compound may need to be collected in a designated aqueous hazardous waste container. Do not pour down the drain.

  • Organic Solutions: Solutions in organic solvents must be collected in a designated organic hazardous waste container.

Disposal_Pathway cluster_Waste_Streams Waste Generation cluster_Solid_Disposal Solid Waste Disposal cluster_Liquid_Disposal Liquid Waste Disposal Chemical Use Chemical Use Solid Waste Solid Waste Chemical Use->Solid Waste Liquid Waste Liquid Waste Chemical Use->Liquid Waste Contaminated PPE Contaminated PPE Solid Waste->Contaminated PPE Excess Solid Excess Solid Solid Waste->Excess Solid Aqueous Waste Aqueous Waste Liquid Waste->Aqueous Waste Organic Waste Organic Waste Liquid Waste->Organic Waste Labeled Waste Bag Labeled Waste Bag Contaminated PPE->Labeled Waste Bag Excess Solid->Labeled Waste Bag Labeled Waste Container Labeled Waste Container Aqueous Waste->Labeled Waste Container Organic Waste->Labeled Waste Container

Caption: A flowchart for the proper segregation and disposal of waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. For a small spill, use an absorbent material to collect the solid, place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department.

References

  • Chemical Resistance of Gloves. Link

  • 3-(Naphthalene-2-sulfonyl)-thiazolidine-2-carboxylic acid Safety Data Sheet. AK Scientific, Inc. Link

  • p-Toluenesulfonic acid monohydrate Safety Data Sheet. Sigma-Aldrich. Link

  • This compound | CAS 408360-05-4. Santa Cruz Biotechnology. Link

  • Thiazolidine-2-carboxylic acid Safety Data Sheet. Thermo Fisher Scientific. Link

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Link

  • Personal Protective Equipment. US Environmental Protection Agency. Link

  • (S)-3-Boc-thiazolidine-2-carboxylic acid Safety Data Sheet. Fisher Scientific. Link

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Link

  • Personal Protective Equipment to Use When Handling Hazardous Drugs. Centers for Disease Control and Prevention. Link

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Link

  • Work Gloves Chemical Glove Chart. Tasco-Safety.com. Link

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.